molecular formula C9H8ClN B1370288 4-Chloro-2-methyl-1H-indole CAS No. 6127-16-8

4-Chloro-2-methyl-1H-indole

Cat. No.: B1370288
CAS No.: 6127-16-8
M. Wt: 165.62 g/mol
InChI Key: PAFKJCJIJXBWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKJCJIJXBWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618342
Record name 4-Chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-16-8
Record name 4-Chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

This guide is structured from a Senior Application Scientist's perspective, moving beyond a simple recitation of data. It is designed to provide a deep, practical understanding of why specific spectroscopic techniques are chosen, how to interpret the resulting data with confidence, and how each piece of the spectroscopic puzzle interlocks to provide an unambiguous structural confirmation of 4-Chloro-2-methyl-1H-indole. We will explore the core techniques—NMR, IR, UV-Vis, and Mass Spectrometry—not as isolated measurements, but as a holistic, self-validating analytical workflow.

The Molecular Subject: Structure and Predicted Spectral Features

Before delving into experimental data, a foundational analysis of the target molecule is essential. This predictive approach allows us to form hypotheses that we will then confirm or refute with empirical evidence.

Molecular Formula: C₉H₈ClN[1] Molecular Weight: 165.62 g/mol [1]

The structure consists of a bicyclic indole ring system with a chloro group at position 4 of the benzene ring and a methyl group at position 2 of the pyrrole ring.

Key Structural Features for Spectroscopic Analysis:

  • Indole N-H: A secondary amine proton, expected to be a broad singlet in ¹H NMR and a distinct stretch in IR.

  • Aromatic Ring: Three adjacent protons (H5, H6, H7) on the benzene portion, which will exhibit characteristic splitting patterns in ¹H NMR. The electron-withdrawing chloro group at C4 will influence their chemical shifts.

  • Pyrrole Ring: A single proton (H3) on the pyrrole ring, expected to be a singlet or a narrow quartet due to coupling with the C2-methyl group.

  • Methyl Group (C2-CH₃): A sharp singlet or doublet in ¹H NMR, providing a clear signature.

  • C-Cl Bond: Expected to show a characteristic vibration in the fingerprint region of the IR spectrum.

  • Conjugated π-System: The entire indole ring is a chromophore, which will result in distinct absorption bands in the UV-Vis spectrum.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

The Rationale Behind the NMR Experiment

The primary goal of NMR analysis is to confirm the isomeric purity of the compound. The presence of a chloro group at C4, rather than C5, C6, or C7, creates a unique electronic environment for the aromatic protons, resulting in a predictable set of chemical shifts and coupling constants. Deuterated chloroform (CDCl₃) is a common and effective solvent for indole derivatives, offering good solubility and a clean spectral window.[2] Tetramethylsilane (TMS) is used as the internal standard for universal referencing.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Utilize the same sample and spectrometer settings.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • Employ a sufficient number of scans (~1024 or more) to achieve an adequate signal-to-noise ratio.

Data Interpretation and Expected Chemical Shifts

The following tables summarize the expected spectral data based on the known effects of substituents on the indole ring, drawing comparisons from closely related analogs.[2][4]

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10br s1HN-H (H1)The indole N-H proton is typically broad and downfield; its position is solvent and concentration-dependent.[4]
~7.15d1HH7H7 is ortho to the electron-donating nitrogen, but influenced by the adjacent chloro-substituted ring.
~7.05t1HH6H6 is a triplet due to coupling with both H5 and H7.
~6.95d1HH5H5 is ortho to the electron-withdrawing Cl group, potentially shifting it slightly downfield.
~6.20s or q1HH3This proton on the pyrrole ring is typically a singlet or may show small coupling to the methyl group.
~2.40s3HC2-CH₃The methyl group at C2 gives a characteristic singlet in the aliphatic region.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~137.0C2The carbon bearing the methyl group.
~135.5C7aBridgehead carbon adjacent to the nitrogen.[4]
~128.0C4Carbon directly attached to the electron-withdrawing chlorine atom, significantly shifted.[4]
~124.5C3aBridgehead carbon adjacent to the chloro-substituted carbon.
~122.0C6Aromatic CH carbon.
~120.5C5Aromatic CH carbon.
~109.0C7Aromatic CH carbon shielded by the adjacent nitrogen atom.
~100.0C3Pyrrole ring carbon, highly shielded.[4]
~13.5C2-CH₃The methyl carbon, appearing in the far upfield region.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire ¹H Spectrum (16 Scans) D->E F Acquire ¹³C Spectrum (1024 Scans) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Integrate ¹H Signals H->I ¹H J Assign ¹H & ¹³C Peaks H->J I->J K Confirm Structure J->K

Caption: Standard workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Its power lies in identifying the characteristic vibrations of specific bonds within the molecule.

The Rationale Behind the IR Experiment

For this compound, the IR spectrum serves as a crucial quality control check. We are specifically looking for the N-H stretch of the indole ring, the C-H stretches of the aromatic and methyl groups, the C=C stretches of the aromatic system, and the C-Cl stretch. The absence of other significant peaks (like a carbonyl C=O) confirms the purity of the sample. An Attenuated Total Reflectance (ATR) setup is often preferred as it requires minimal sample preparation.[5]

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000–600 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction on the resulting spectrum.

Data Interpretation and Expected Vibrational Frequencies

The expected IR absorptions are based on data from analogous indole and chloro-aromatic compounds.[6][7]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Medium, SharpN-H StretchCharacteristic of the indole N-H bond.
3100–3000MediumAromatic C-H StretchVibrations from the C-H bonds on the benzene and pyrrole rings.
2950–2850WeakAliphatic C-H StretchSymmetric and asymmetric stretching of the C-H bonds in the methyl group.
~1600, ~1470Medium-StrongC=C Ring StretchAromatic ring stretching vibrations.
~750StrongC-Cl StretchThe carbon-chlorine bond vibration typically appears in the fingerprint region.

Section 3: UV-Visible Spectroscopy – The Electronic Signature

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the π-electron system.

The Rationale Behind the UV-Vis Experiment

The conjugated indole ring system is an excellent chromophore. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern. Methanol is a suitable solvent as it is transparent in the relevant UV region and effectively solvates indole derivatives.[8] This technique is particularly useful for quantitative analysis and for confirming the integrity of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL).

  • Dilution: Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution using methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use methanol as the blank reference.

    • Scan the sample from 400 nm down to 200 nm.

Data Interpretation and Expected Absorptions

The UV-Vis spectrum of 2-methyl-1H-indole shows characteristic absorption bands around 220 nm and 270-280 nm.[8] The presence of the chloro substituent on the benzene ring is expected to cause a slight bathochromic (red) shift in these absorptions.

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

Expected λ_max (nm)Transition TypeChromophore
~225π → πBenzenoid band
~280π → πIndole π-system

Section 4: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight and offers valuable structural information through the analysis of fragmentation patterns.

The Rationale Behind the MS Experiment

The primary purpose is to confirm the molecular weight of 165.62 g/mol . Electron Ionization (EI) is a robust technique for small, relatively stable molecules like this, and it typically induces reproducible fragmentation. A key feature to look for is the isotopic pattern of the chlorine atom: the molecular ion peak (M⁺) should be accompanied by an (M+2)⁺ peak with approximately one-third the intensity, which is a definitive signature for a monochlorinated compound.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~100 µg/mL).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Separation:

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Detection:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

Data Interpretation and Expected Fragmentation

Table 5: Expected Mass Spectrometry Data (EI)

m/z ValueAssignmentRationale
165/167[M]⁺ (Molecular Ion)The parent ion. The 3:1 intensity ratio of 165:167 confirms the presence of one chlorine atom.
150/152[M - CH₃]⁺Loss of the methyl group from the molecular ion is a common fragmentation pathway.
130[M - Cl]⁺Loss of the chlorine radical.
115[M - CH₃ - Cl]⁺Subsequent loss of the chlorine atom after the initial loss of the methyl group.

Visualization of MS Fragmentation Logic

MS_Fragmentation M [M]⁺ m/z 165/167 F1 [M - CH₃]⁺ m/z 150/152 M->F1 - CH₃ F2 [M - Cl]⁺ m/z 130 M->F2 - Cl F3 [M - CH₃ - Cl]⁺ m/z 115 F1->F3 - Cl

Caption: Plausible EI fragmentation pathway for the title compound.

Section 5: Integrated Analysis – A Unified Structural Conclusion

No single technique provides the complete picture. True analytical confidence comes from the convergence of all spectroscopic data, where each result supports and validates the others.

Table 6: Summary of Spectroscopic Evidence

TechniqueKey FindingConfirms
¹H NMRSpecific aromatic splitting, N-H, and CH₃ signals.4-Chloro, 2-methyl substitution pattern and overall proton count.
¹³C NMR9 distinct carbon signals, including a C-Cl signal.Unique carbon skeleton and confirms the number of non-equivalent carbons.
IRN-H stretch (~3400 cm⁻¹), C-Cl stretch (~750 cm⁻¹).Presence of key functional groups (indole N-H, C-Cl bond).
UV-VisAbsorptions at ~225 nm and ~280 nm.Integrity of the conjugated indole chromophore.
MSMolecular ion at m/z 165/167 in a ~3:1 ratio.Correct molecular weight and confirms the presence of one chlorine atom.

This integrated approach provides a robust, self-validating system. The molecular weight from MS is confirmed by the proton and carbon counts in NMR. The functional groups identified by IR are consistent with the structural fragments deduced from NMR and MS. The UV-Vis data affirms the electronic nature of the structure pieced together by the other techniques.

Integrated_Analysis Structure This compound (C₉H₈ClN) NMR NMR (¹H & ¹³C) Structure->NMR Connectivity & Substitution Pattern IR IR Structure->IR Functional Groups (N-H, C-Cl) UV UV-Vis Structure->UV Conjugated System MS Mass Spec Structure->MS Molecular Weight & Elemental Comp. NMR->MS Confirms Formula IR->NMR Confirms Functional Groups

Caption: Interconnectivity of spectroscopic data for structural proof.

References

Physical and chemical properties of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methyl-1H-indole

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2] This document provides an in-depth exploration of the physical, chemical, and spectroscopic properties of the 4-chloro-2-methyl substituted variant, offering field-proven insights into its synthesis, reactivity, and applications.

Molecular Structure and Core Physicochemical Properties

This compound (CAS No: 6127-16-8) is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring.[2] The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position significantly influences its electronic properties, reactivity, and biological activity compared to the parent indole.

Chemical Structure

The structure of this compound is depicted below. The numbering of the indole ring system is standardized, with the nitrogen atom assigned position 1.

Caption: 2D Structure of this compound.

Physical and Chemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 6127-16-8[3][4]
Molecular Formula C₉H₈ClN[3]
Molecular Weight 165.62 g/mol [3][4]
Boiling Point 302.7 ± 22.0 °C at 760 mmHg[3]
Storage Keep in a dark place, inert atmosphere, 2-8°C[5]
Physical Form Solid

Chemical Reactivity and Synthetic Profile

The reactivity of the indole nucleus is governed by the high electron density of the pyrrole ring, making it susceptible to electrophilic attack.[1] The substituents at the C2 and C4 positions modulate this inherent reactivity.

  • 2-Methyl Group: This electron-donating group (EDG) further activates the indole ring towards electrophilic substitution. It also sterically hinders reactions at the C2 position, directing electrophiles primarily to the C3 position, which is the most common site of attack for indoles.[6]

  • 4-Chloro Group: As an electron-withdrawing group (EWG) through induction but a weak donating group through resonance, the chloro substituent deactivates the benzene portion of the ring, making substitution on the carbocyclic ring less favorable than on the pyrrole ring.

Key Reactions

Electrophilic Substitution: The primary site for electrophilic attack is the C3 position due to the stability of the resulting cationic intermediate (arenium ion). Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

G Indole This compound Intermediate C3 Cationic Intermediate (Most Stable) Indole->Intermediate Attack at C3 Electrophile Electrophile (E+) Electrophile->Intermediate Product 3-Substituted Product Intermediate->Product Deprotonation

Caption: Preferred site of electrophilic attack.

N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be removed by a strong base. The resulting indolyl anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.[1] While a specific protocol for this compound is proprietary, the following represents a generalized, validated procedure for a structurally similar compound, which can be adapted by a skilled chemist.

Objective: Synthesize a 2,4-substituted indole from (3-chlorophenyl)hydrazine and propanal.

Materials:

  • (3-chlorophenyl)hydrazine hydrochloride

  • Propanal

  • Ethanol

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

    • Add propanal (1.1 equivalents) dropwise while stirring at room temperature.

    • Continue stirring for 1-2 hours until a precipitate (the hydrazone) forms.

    • Collect the crude hydrazone by vacuum filtration and wash with cold ethanol.

  • Cyclization (Indolization):

    • Place the dried hydrazone into a new flask.

    • Add the acid catalyst, such as polyphosphoric acid (approx. 10 times the weight of the hydrazone), to the flask.

    • Heat the mixture to 100-120°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The acid catalyst facilitates the[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is the key bond-forming step of the cyclization.[1]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice to quench the reaction.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude indole derivative using column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[8]

¹H NMR (Proton NMR):

  • N-H Proton: A broad singlet typically appearing downfield (> 8.0 ppm), which can be exchanged with D₂O.

  • Aromatic Protons: Protons on the benzene ring (H5, H6, H7) will appear in the aromatic region (approx. 7.0-7.6 ppm) as multiplets or doublets, with coupling patterns dictated by their positions relative to each other.

  • C3-H Proton: A singlet or a narrow multiplet around 6.3-6.5 ppm.

  • C2-Methyl Protons: A sharp singlet around 2.4-2.6 ppm, integrating to 3 protons.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Signals will appear between ~110 and 140 ppm. The carbon bearing the chloro group (C4) will be shifted, and its signal intensity may be affected by the quadrupole moment of the chlorine atom.

  • C2 and C3: C2, attached to the methyl group and nitrogen, will be significantly downfield. C3 will be upfield relative to other sp² carbons in the ring.

  • Methyl Carbon: A signal in the aliphatic region, typically around 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.[8]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H StretchIndole N-H
3000-3100C-H StretchAromatic C-H
2850-2960C-H StretchMethyl (sp³) C-H
~1600, ~1450C=C StretchAromatic Ring
1000-1200C-Cl StretchAryl-Chloride

Applications in Drug Discovery

The indole nucleus is a key pharmacophore in numerous therapeutic agents.[9] The introduction of substituents like chlorine and methyl groups can enhance metabolic stability, modulate lipophilicity, and provide specific steric and electronic interactions with biological targets.

  • Kinase Inhibition: Halogenated indoles are explored as scaffolds for kinase inhibitors in oncology.[10] The chlorine atom can form halogen bonds with protein backbones, enhancing binding affinity.

  • Antiviral and Antimicrobial Agents: Indole derivatives have shown a wide spectrum of activity against various pathogens.[11]

  • Building Block for Complex Molecules: this compound serves as a valuable intermediate for the synthesis of more complex molecules, enabling late-stage functionalization in drug development pipelines.[12] The presence of the chloro group provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound and related compounds present several hazards.

  • Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled.[5][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

This self-validating protocol requires that all handling and experimental procedures are conducted in compliance with institutional safety guidelines and regulations.

References

Biological activity of chlorinated indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Chlorinated Indole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and synthetic compounds with significant biological activities.[1] The strategic introduction of chlorine atoms onto this privileged structure can dramatically modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications often lead to enhanced potency, altered selectivity, and novel mechanisms of action. This guide provides a comprehensive exploration of the diverse biological activities of chlorinated indole derivatives, offering in-depth mechanistic insights, comparative data, and detailed experimental protocols for researchers in drug discovery and chemical biology. We will traverse their applications as anticancer, antimicrobial, and plant growth-regulating agents, grounded in authoritative research and field-proven methodologies.

The Strategic Role of Chlorination in Modulating Indole Bioactivity

Chlorine, as a halogen substituent, exerts a profound influence on the indole scaffold through a combination of steric and electronic effects. Its electron-withdrawing inductive effect and electron-donating resonance effect can alter the electron density of the indole ring system, influencing hydrogen bonding capabilities and π-π stacking interactions with biological targets. Furthermore, the lipophilic nature of chlorine can enhance membrane permeability and improve oral bioavailability, critical parameters in drug development.[2] The position of chlorination is crucial; substitution at different points on the indole ring can lead to vastly different biological outcomes, a theme that will be explored throughout this guide.[3][4]

Anticancer Activities: Targeting Cellular Proliferation and Survival

Chlorinated indoles have emerged as a powerful class of anticancer agents, acting through multiple mechanisms to disrupt tumor growth and induce cell death.[1]

Inhibition of Topoisomerases and DNA Intercalation

Certain complex chlorinated indole alkaloids function as potent inhibitors of DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription.

Rebeccamycin , a chlorinated indolocarbazole isolated from Nocardia aerocoligenes, is a well-studied example.[5][6] It acts as a DNA intercalating agent and a weak topoisomerase I inhibitor, exhibiting significant antitumor properties.[5] Its synthetic analog, Becatecarin , has advanced to clinical trials for various cancers.[5][7] The two chlorine atoms are considered crucial for its biological activity.[8]

  • Mechanism of Action: Rebeccamycin The planar indolocarbazole core of Rebeccamycin intercalates between DNA base pairs, while the sugar moiety interacts with the topoisomerase I enzyme. This dual interaction stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to double-strand breaks and apoptosis.

    cluster_0 Mechanism of Rebeccamycin Rebeccamycin Rebeccamycin DNA DNA Rebeccamycin->DNA Intercalates Topoisomerase I Topoisomerase I Rebeccamycin->Topoisomerase I Inhibits Cleavage Complex Stabilized Topo I-DNA Cleavage Complex DNA->Cleavage Complex Topoisomerase I->Cleavage Complex Apoptosis Apoptosis Cleavage Complex->Apoptosis Leads to

    Figure 1: Simplified mechanism of Rebeccamycin action.

Disruption of Microtubule Dynamics

A significant class of indole derivatives exerts potent anticancer effects by interfering with microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1] Chlorination can enhance the binding affinity of these compounds to tubulin.

  • Causality Behind Experimental Choice: The disruption of microtubule formation typically leads to cell cycle arrest in the G2/M phase. Therefore, cell cycle analysis by flow cytometry is a definitive experiment to confirm this mechanism of action. A compound that inhibits tubulin polymerization will cause a significant increase in the population of cells in the G2/M phase compared to untreated controls.[1]

Modulation of Oncogenic Signaling Pathways

Chlorinated indoles can act as inhibitors of key proteins in cancer-promoting signaling pathways.

The WNT signaling pathway is frequently dysregulated in cancers, particularly colorectal cancer. The Dishevelled (DVL) protein is a critical node in this pathway, and its PDZ domain is a key protein-protein interaction site. (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) is a small molecule inhibitor that targets the DVL PDZ domain, downregulating the WNT pathway and inhibiting tumor growth.[9] The 5-chloro-indole moiety is a key pharmacophore for this activity.

Figure 2: Inhibition of the WNT pathway by a chlorinated indole derivative.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative chlorinated indole derivatives.

Compound/DerivativeCancer Cell LineActivity Metric (IC₅₀/EC₅₀/GI₅₀)Reference
RebeccamycinMouse B16 MelanomaIC₅₀ = 480 nM[5]
RebeccamycinP388 LeukemiaIC₅₀ = 500 nM[5]
Dionemycin (Chlorinated bis-indole)NCI-H460 (Lung)IC₅₀ = 3.1 µM[8][10]
Dionemycin (Chlorinated bis-indole)MDA-MB-231 (Breast)IC₅₀ = 11.2 µM[8][10]
Betulin derivative with 5-chloroindoleMIAPaCa (Pancreatic)EC₅₀ = 2.44 µg/mL[11]
Betulin derivative with 5-chloroindolePA-1 (Ovarian)EC₅₀ = 2.70 µg/mL[11]
RS4690 (DVL Inhibitor)HCT116 (Colon)EC₅₀ = 7.1 µM[9]
Hydroxyl-bearing bisindole with ClHepG2 (Liver)IC₅₀ = 7.37-26.00 µM[12][13]

Antimicrobial and Antivirulence Activities

With the rise of antibiotic resistance, new therapeutic strategies are urgently needed. Chlorinated indoles have demonstrated potent activity not only by killing bacteria but also by disarming them through antivirulence mechanisms.

Inhibition of Bacterial Virulence and Biofilm Formation

Uropathogenic Escherichia coli (UPEC) is a major cause of urinary tract infections, relying on virulence factors like motility and biofilm formation to establish and maintain infection.[3][4] Simple chlorinated indoles have been shown to be highly effective at inhibiting these processes at sub-lethal concentrations.

Specifically, 4-chloroindole (4CI) , 5-chloroindole (5CI) , and 5-chloro-2-methyl indole (5CMI) significantly inhibit UPEC biofilm formation, swarming and swimming motilities, and the expression of virulence genes associated with adhesion and toxin production.[3][4] This antivirulence approach is promising as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

Inhibition of Essential Enzymatic Pathways

Indolmycin , an antibiotic produced by Streptomyces griseus, is a structural analog of tryptophan.[14][15] It contains a chlorinated indole precursor in its biosynthesis. Indolmycin is a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for charging tRNA with tryptophan for protein synthesis.[16][17] It competitively binds to the tryptophan binding site, with an affinity for the bacterial enzyme that is thousands of times greater than for its eukaryotic counterpart, ensuring selective toxicity.[16] This high selectivity makes TrpRS an attractive target for novel antibiotic design.

Quantitative Data: Antimicrobial Activity
CompoundPathogenActivity Metric (MIC)Reference
4-chloroindole (4CI)Uropathogenic E. coli75 µg/mL[3][4]
5-chloroindole (5CI)Uropathogenic E. coli75 µg/mL[3][4]
5-chloro 2-methyl indole (5CMI)Uropathogenic E. coli75 µg/mL[3][4]
4-chloroindole (4CI)S. aureus ATCC 653850 µg/mL[3]
4-chloroindole (4CI)C. albicans DAY 18550 µg/mL[3]
DionemycinMethicillin-resistant S. aureus (MRSA)1-2 µg/mL[8][10]
IndolmycinMethicillin-resistant S. aureus (MRSA)0.5 µg/mL[15]
IndolmycinHelicobacter pylori0.016 µg/mL[15]

Other Notable Biological Activities

Plant Growth Regulation

Beyond medicinal applications, chlorinated indoles play a role in agriculture and plant biology. 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found in several legume plants.[18] It demonstrates stronger activity than the canonical auxin, indole-3-acetic acid (IAA), in promoting Avena coleoptile elongation, adventitious root formation, and other growth-regulating effects.[18][19] Its esters have also been shown to have significant phytohormonal activity.[19]

Neuroprotection

The indole scaffold is present in many compounds with neuroprotective properties.[20] They often act by scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key factor in neurodegenerative diseases.[20][21] Recent studies on indole derivatives have demonstrated their ability to reduce the accumulation of misfolded amyloid peptides, suggesting a therapeutic potential for diseases like Alzheimer's.[22] While research is still emerging, the favorable properties imparted by chlorination make chlorinated indole derivatives promising candidates for future investigation as neuroprotective agents.

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, where the expected outcomes directly confirm the mechanistic hypothesis being tested.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine if a chlorinated indole derivative induces cell cycle arrest, indicative of microtubule disruption.

  • Methodology: [1]

    • Cell Seeding: Seed 0.5 x 10⁶ cancer cells (e.g., HeLa, HCT116) per well in a 6-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Cell Harvesting: Aspirate the media, wash cells with PBS, and harvest using trypsinization. Collect cells in a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.

    • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

    • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Expected Outcome & Validation: A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle control validates the hypothesis of mitotic arrest.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of a chlorinated indole derivative that inhibits the visible growth of a target microorganism.

  • Methodology:

    • Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculation: Prepare a standardized inoculum of the microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Expected Outcome & Validation: Clear wells at and above a certain concentration, contrasted with turbid growth in the positive control well, provide a quantitative measure of antimicrobial potency.

cluster_workflow Antimicrobial Screening Workflow A Synthesize/Isolate Chlorinated Indole Derivatives B Primary Screen (e.g., Disk Diffusion) A->B Test Compounds C MIC Determination (Broth Microdilution) B->C Active Compounds D Biofilm Inhibition Assay (Crystal Violet Method) C->D Potent Compounds (Test at sub-MIC) E Virulence Gene Expression (qRT-PCR) D->E Confirm Antivirulence F Identify Lead Compound E->F Data Analysis

Figure 3: A logical workflow for evaluating antimicrobial chlorinated indoles.

Conclusion and Future Directions

Chlorinated indole derivatives represent a versatile and highly valuable class of bioactive molecules. Their demonstrated efficacy in oncology and infectious disease highlights the power of halogenation as a tool in medicinal chemistry to enhance potency and introduce novel mechanisms of action. The antivirulence properties of simple chloroindoles offer a particularly exciting path forward in combating antimicrobial resistance. Future research should focus on exploring structure-activity relationships (SAR) through systematic chlorination of diverse indole scaffolds, expanding investigations into their neuroprotective potential, and leveraging combinatorial biosynthesis to generate novel chlorinated indolocarbazoles. The continued exploration of this chemical space is certain to yield new therapeutic agents for a range of human diseases.

References

4-Chloro-2-methyl-1H-indole: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus stands as a quintessential "privileged scaffold" in the realm of medicinal chemistry, forming the structural cornerstone of a vast array of natural products and synthetic molecules with profound biological activities.[1] Its unique electronic properties and versatile substitution patterns have rendered it an invaluable template for the design of novel therapeutic agents. Among the myriad of substituted indoles, the 4-Chloro-2-methyl-1H-indole core has emerged as a particularly compelling scaffold, underpinning the development of potent and selective inhibitors of critical biological targets, most notably in the field of oncology. The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position imparts specific steric and electronic features that have been adeptly exploited to achieve high-affinity interactions with target proteins. This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis and characterization to its application in the discovery of targeted cancer therapeutics, with a focus on the inhibition of PIM-1 kinase.

Synthesis of the this compound Core

The construction of the this compound scaffold is most reliably achieved through the venerable Fischer Indole Synthesis. This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] The Japp-Klingemann reaction provides a versatile route to the requisite arylhydrazone intermediate from more readily available starting materials.[1][4]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol details a robust and validated procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Step-by-Step Procedure:

  • Formation of the Hydrazone:

    • In a 100 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (20 mL).

    • To this solution, add acetone (0.73 mL, 10 mmol) and stir the mixture at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude 4-chlorophenylhydrazone of acetone. This intermediate is often used in the next step without further purification.

  • Fischer Indole Cyclization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (20 g).

    • Heat the PPA to 80-90 °C with stirring.

    • Carefully add the crude 4-chlorophenylhydrazone from the previous step to the hot PPA in small portions over 15-20 minutes, ensuring the temperature does not exceed 100 °C.

    • After the addition is complete, continue stirring the reaction mixture at 90-95 °C for 1 hour.

    • Monitor the cyclization by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 60 °C and then pour it carefully onto 100 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Characteristic signals for the aromatic protons, the indole NH proton, and the C2-methyl protons.
¹³C NMR Resonances corresponding to the nine carbon atoms of the indole scaffold.
IR A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₉H₈ClN).

The this compound Scaffold in PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell growth, survival, and proliferation.[4][5] Overexpression of PIM-1 is implicated in the progression of various cancers, making it a compelling target for the development of novel anticancer therapeutics. The this compound scaffold has been identified as a highly effective pharmacophore for the design of potent and selective PIM-1 kinase inhibitors.[6][7]

Structure-Activity Relationship (SAR) Studies

The development of this compound-based PIM-1 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the indole core on the inhibitory potency against PIM-1.

Modification Site Substituent Effect on PIM-1 Inhibition Rationale
N1-position Small alkyl groups (e.g., methyl)Generally well-tolerated or slightly beneficialOccupies a small hydrophobic pocket.
C3-position Heterocyclic rings (e.g., pyrimidine, pyridine)Crucial for potent inhibitionForms key hydrogen bonding interactions with the hinge region of the kinase.
C5-position Hydrogen or small electron-donating groupsGenerally preferredBulky substituents can lead to steric clashes.
C6-position HydrogenGenerally preferredSubstitution can negatively impact activity.

Mechanism of Action and Signaling Pathway

This compound-based inhibitors typically act as ATP-competitive inhibitors of PIM-1 kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates.[5] This blockade of PIM-1 activity disrupts key signaling pathways that promote cancer cell survival and proliferation.

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and also interacts with the PI3K/Akt pathway.[4][8] Inhibition of PIM-1 by compounds featuring the this compound scaffold leads to the dephosphorylation of several key downstream targets, including the pro-apoptotic protein BAD, which promotes apoptosis. Furthermore, PIM-1 is known to phosphorylate and stabilize the c-Myc oncoprotein; therefore, its inhibition leads to decreased c-Myc levels and a reduction in cell proliferation.[8]

PIM1_Signaling_Pathway PIM-1 Signaling Pathway and its Inhibition Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene PIM1 PIM-1 Kinase PIM1_Gene->PIM1 BAD BAD PIM1->BAD cMyc c-Myc PIM1->cMyc mTORC1 mTORC1 PIM1->mTORC1 Inhibitor This compound Inhibitor Inhibitor->PIM1 Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation eIF4B eIF4B mTORC1->eIF4B Protein_Synthesis Protein Synthesis eIF4B->Protein_Synthesis Protein_Synthesis->Proliferation

Caption: PIM-1 signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Akt1tide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Time-Resolved Fluorescence (TRF) reader

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the PIM-1 kinase, the biotinylated peptide substrate, and the test compound or DMSO (for control wells).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate.

    • After a final wash step, add an enhancement solution and read the plate on a TRF reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Anti-proliferative Assay

This protocol outlines a method to assess the ability of compounds to inhibit the growth of cancer cells.

Materials:

  • Cancer cell line known to overexpress PIM-1 (e.g., human leukemia cell line MV-4-11)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds or DMSO (for control).

    • Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow the signal to stabilize.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of cell growth for each compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its importance in medicinal chemistry, particularly as a privileged core for the development of potent PIM-1 kinase inhibitors. The synthetic accessibility of this scaffold, coupled with the well-defined structure-activity relationships, provides a solid foundation for the rational design of next-generation therapeutics. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of this scaffold against other kinase targets and in different therapeutic areas holds significant promise for the discovery of novel medicines to address unmet medical needs. The continued investigation of the this compound core is poised to yield further breakthroughs in the field of drug discovery.

References

A Technical Guide to the Synthetic Routes of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methyl-1H-indole is a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. Its substituted indole core is a recurring motif in a wide array of pharmacologically active molecules. This technical guide provides an in-depth analysis of the principal synthetic pathways to this valuable compound, with a focus on the venerable Fischer indole synthesis and the versatile Bartoli indole synthesis. This document will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of this compound

The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of a chloro group at the 4-position and a methyl group at the 2-position of the indole ring, as seen in this compound, imparts distinct physicochemical properties that can modulate biological activity, metabolic stability, and pharmacokinetic profiles. Consequently, efficient and scalable access to this building block is of paramount importance for the synthesis of novel therapeutic agents. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to confidently synthesize this compound.

Classical Synthetic Strategies: A Comparative Overview

Two of the most established and reliable methods for the synthesis of substituted indoles are the Fischer and Bartoli indole syntheses. The choice between these routes often depends on the availability of starting materials, desired scale of reaction, and tolerance of functional groups.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsGeneral YieldsKey AdvantagesKey Disadvantages
Fischer Indole Synthesis (3-Chlorophenyl)hydrazine, AcetoneAcid catalyst (e.g., H₂SO₄, ZnCl₂, PPA)Moderate to GoodReadily available starting materials, well-established.Harsh acidic conditions, potential for side reactions.[1]
Bartoli Indole Synthesis 2-Chloro-6-nitrotoluene, Vinyl Grignard reagentVinylmagnesium bromideGood to ExcellentMilder conditions, good for sterically hindered indoles.[2]Requires ortho-substituted nitroarenes, Grignard reagent sensitivity.[3]

The Fischer Indole Synthesis: A Deeper Dive

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of indole chemistry.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[1]

Mechanism of the Fischer Indole Synthesis

The widely accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: (3-Chlorophenyl)hydrazine reacts with acetone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: A protonated enamine undergoes a[3][3]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.[1]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[1]

graph Fischer_Indole_Synthesis {
  graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Fischer Indole Synthesis Workflow", labelloc=t, fontsize=16, fontcolor="#202124"];
  node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Starting Materials\n(3-Chlorophenyl)hydrazine\nAcetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Formation\n(Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Tautomerization\nto Enamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rearrangement [label="[3,3]-Sigmatropic\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Aromatization &\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Ammonia\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges Start -> Hydrazone; Hydrazone -> Enamine; Enamine -> Rearrangement; Rearrangement -> Cyclization; Cyclization -> Elimination; Elimination -> Product; }

#### **3.2. Experimental Protocol: Fischer Indole Synthesis** This protocol provides a representative procedure for the synthesis of this compound. **Materials:** * (3-Chlorophenyl)hydrazine hydrochloride * Acetone * Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) * Ethanol * Dichloromethane * Saturated sodium bicarbonate solution * Brine * Anhydrous sodium sulfate * Silica gel for column chromatography **Procedure:** 1. **Hydrazone Formation:** In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride in ethanol. Add a molar excess of acetone to the solution. Stir the mixture at room temperature for1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The hydrazone may precipitate from the solution and can be collected by filtration or the solvent can be removed under reduced pressure. 2. **Cyclization:** To the crude hydrazone, add polyphosphoric acid (or another suitable Lewis acid like zinc chloride). Heat the mixture with stirring to 100-120 °C. The reaction progress should be monitored by TLC. 3. **Work-up:** After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. 4. **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers. 5. **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound. ### **4. The Bartoli Indole Synthesis: A Modern Alternative** Developed by Giuseppe Bartoli and his coworkers in1989, the Bartoli indole synthesis offers a milder and often more efficient route to substituted indoles, particularly those with substitution at the 7-position. The reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. #### **4.1. Mechanism of the Bartoli Indole Synthesis** The mechanism of the Bartoli synthesis is distinct from the Fischer synthesis and involves the following key transformations: 1. **Initial Attack:** The vinyl Grignard reagent attacks the nitro group of the ortho-substituted nitroarene. 2. **Nitroso Intermediate:** This is followed by the elimination of a magnesium salt to form a nitrosoarene intermediate. 3. **Second Grignard Addition:** A second equivalent of the vinyl Grignard reagent adds to the nitroso group. 4. **-Sigmatropic Rearrangement:** The resulting intermediate undergoes a-sigmatropic rearrangement. 5. **Cyclization and Aromatization:** Subsequent cyclization and tautomerization, followed by reaction with a third equivalent of the Grignard reagent and an aqueous workup, leads to the formation of the indole ring.
class="dot-graph"> ```dot graph Bartoli_Indole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Bartoli Indole Synthesis Workflow", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; // Nodes Start [label="Starting Materials\n2-Chloro-6-nitrotoluene\nVinyl Grignard Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard_Attack1 [label="First Grignard\nAttack on Nitro Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroso_Intermediate [label="Formation of\nNitroso Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grignard_Attack2 [label="Second Grignard\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="[3,3]-Sigmatropic\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization_Aromatization [label="Cyclization &\nAromatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Edges Start -> Grignard_Attack1; Grignard_Attack1 -> Nitroso_Intermediate; Nitroso_Intermediate -> Grignard_Attack2; Grignard_Attack2 -> Rearrangement; Rearrangement -> Cyclization_Aromatization; Cyclization_Aromatization -> Product; }
Bartoli Indole Synthesis Workflow
Experimental Protocol: Bartoli Indole Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the Bartoli reaction.

Materials:

  • 2-Chloro-6-nitrotoluene

  • Vinylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-nitrotoluene in anhydrous THF.

  • Grignard Addition: Cool the solution to -40 °C in a dry ice/acetone bath. Slowly add three equivalents of vinylmagnesium bromide solution via the dropping funnel, maintaining the temperature below -30 °C.

  • Reaction: Stir the reaction mixture at -40 °C for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are expected analytical data for this compound (CAS No: 6127-16-8).[4]

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons on the indole ring, a singlet for the C2-methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Resonances for all nine carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (165.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.[4]
Infrared (IR) Spectroscopy A characteristic N-H stretching band in the region of 3400-3300 cm⁻¹, along with aromatic C-H and C=C stretching vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through both classical and modern synthetic methodologies. The Fischer indole synthesis, while requiring harsh conditions, is a robust and well-understood method utilizing readily available precursors. The Bartoli indole synthesis provides a milder and often higher-yielding alternative, particularly for ortho-substituted systems. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides a solid foundation for researchers to approach the synthesis of this important indole derivative with a clear understanding of the underlying principles and practical considerations.

References

An In-Depth Technical Guide on the Reactivity of the C3 Position in 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its C3 position being a primary site for functionalization.[1][2] This technical guide provides a comprehensive analysis of the reactivity of the C3 position in 4-chloro-2-methyl-1H-indole, a substituted indole with significant potential in drug discovery. We will delve into the electronic effects of the chloro and methyl substituents, explore key electrophilic substitution reactions, and provide detailed experimental protocols. This document serves as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole C3 Position

The indole ring system is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] Its remarkable versatility stems from the electron-rich nature of the heterocyclic ring, which makes it amenable to various chemical transformations.[3] The C3 position, in particular, is the most nucleophilic and kinetically favored site for electrophilic attack.[3][4] This inherent reactivity has been extensively exploited to introduce a wide range of functional groups, leading to the discovery of potent drug candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2]

The subject of this guide, this compound, presents a unique case for studying C3 reactivity. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the indole nucleus introduces competing electronic effects that modulate the reactivity of the C3 position. Understanding these influences is paramount for designing efficient and selective synthetic strategies.

Electronic Landscape of this compound

The reactivity of the indole ring is governed by the interplay of inductive and resonance effects of its substituents.[5]

  • 2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density of the pyrrole ring, thereby enhancing the nucleophilicity of the C3 position and favoring electrophilic substitution.

  • 4-Chloro Group: The chloro group at the C4 position of the benzene ring exhibits a dual electronic nature. It is an electron-withdrawing group (EWG) through a negative inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring. However, the impact on the distal C3 position in the pyrrole ring is more nuanced and can influence the regioselectivity of certain reactions. Theoretical studies have shown that substituents on the indole ring can significantly affect its electronic properties.[5][6][7]

The net effect of these substituents on the C3 position of this compound is a finely tuned electronic environment that can be strategically exploited for various chemical transformations.

Key Electrophilic Substitution Reactions at the C3 Position

The electron-rich C3 position of this compound readily participates in a variety of electrophilic substitution reactions. The following sections will detail the mechanisms and experimental considerations for several synthetically important transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds, including indoles.[8] This reaction typically occurs at the C3 position and provides a versatile entry point for further synthetic modifications.[8] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[8]

Mechanism:

The mechanism involves the initial formation of the Vilsmeier reagent, which then undergoes electrophilic attack by the electron-rich C3 position of the indole. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding indole-3-carboxaldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole This compound Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound-3-carboxaldehyde Intermediate->Product H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Indole: Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the indole), an aldehyde (typically formaldehyde), and a primary or secondary amine.[9][10] This reaction provides a straightforward route to C3-aminomethylated indoles, which are valuable intermediates in pharmaceutical synthesis.[11][12]

Mechanism:

The reaction begins with the formation of an electrophilic iminium ion from the aldehyde and the amine.[9][12] The nucleophilic C3 position of the indole then attacks the iminium ion to form the Mannich base.[9]

Diagram: Mannich Reaction Workflow

Mannich_Reaction Indole This compound Attack Nucleophilic Attack at C3 Indole->Attack Formaldehyde Formaldehyde Iminium Iminium Ion Formation Formaldehyde->Iminium Amine Secondary Amine (e.g., Dimethylamine) Amine->Iminium Iminium->Attack Product Mannich Base (3-((Dimethylamino)methyl)-4-chloro- 2-methyl-1H-indole) Attack->Product

Caption: Workflow for the Mannich reaction on this compound.

Experimental Protocol: Mannich Reaction of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a mixture of ethanol and water.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (1.2 equivalents) and a secondary amine (e.g., dimethylamine hydrochloride, 1.2 equivalents) to the indole solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into an ice-water mixture and basify with a concentrated solution of sodium or potassium hydroxide to a pH of 9-10.

  • Isolation: The Mannich base will typically precipitate. Filter the solid, wash thoroughly with water, and dry. If the product is an oil, extract it with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acylating agent (e.g., an acyl chloride or anhydride) and a Lewis acid catalyst.[13] For indoles, this reaction predominantly occurs at the C3 position to yield 3-acylindoles, which are important precursors for many biologically active compounds.[14]

Mechanism:

The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich C3 position of the indole ring, followed by the loss of a proton to restore aromaticity.

Diagram: Logical Relationship in Friedel-Crafts Acylation

Friedel_Crafts cluster_reactants Reactants cluster_process Process cluster_product Product Indole This compound ElectrophilicAttack Electrophilic Attack at C3 Indole->ElectrophilicAttack AcylatingAgent Acyl Chloride / Anhydride AcyliumFormation Acylium Ion Formation AcylatingAgent->AcyliumFormation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumFormation AcyliumFormation->ElectrophilicAttack Product 3-Acyl-4-chloro-2-methyl-1H-indole ElectrophilicAttack->Product

Caption: Logical steps in the Friedel-Crafts acylation of this compound.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred suspension. Stir for 15-30 minutes at 0 °C.

  • Addition of Indole: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the C3 functionalization of substituted indoles, providing a comparative overview for researchers.

ReactionElectrophileCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Vilsmeier-HaackPOCl₃, DMF-DMF0 to 856-890-96[8]
MannichFormaldehyde, DimethylamineAcetic AcidAcetic Acid25-5012-2470-90
Friedel-CraftsAcetyl ChlorideAlCl₃Dichloromethane0 to 252-680-95

Yields are approximate and can vary based on the specific indole substrate and reaction optimization.

Conclusion and Future Perspectives

The C3 position of this compound is a highly reactive and synthetically valuable site for chemical modification. The interplay of the electron-donating methyl group and the electron-withdrawing chloro group creates a unique electronic environment that influences the outcome of electrophilic substitution reactions. This guide has provided a detailed overview of key C3 functionalization reactions, including the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions, complete with mechanistic insights and practical experimental protocols.

The strategic functionalization of the C3 position of this compound opens up a vast chemical space for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective C3 functionalization methods, as well as the exploration of the biological activities of the resulting derivatives. The principles and protocols outlined in this guide will serve as a solid foundation for researchers and scientists working at the forefront of drug discovery and development.

References

Stability of 4-Chloro-2-methyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 4-Chloro-2-methyl-1H-indole Under Acidic Conditions

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Contextualizing Stability in Drug Development

In the landscape of pharmaceutical development, the indole scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1][2] The compound this compound is a key intermediate in the synthesis of more complex molecules. However, the inherent reactivity of the indole nucleus, particularly its susceptibility to degradation under acidic conditions, presents a significant challenge. Understanding and quantifying this instability is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and shelf-life of any resulting drug product.[3][4] This guide provides a comprehensive technical overview of the principles governing the acid-catalyzed degradation of this compound, coupled with field-proven methodologies for its assessment.

The Chemical Rationale: Why Indoles are Susceptible to Acid

The indole ring system is an aromatic heterocycle, but the lone pair of electrons on the nitrogen atom contributes significantly to the electron density of the pyrrole ring, making it highly nucleophilic.[5] The position most susceptible to electrophilic attack is the C3 position.[5] Under acidic conditions, the indole nucleus is readily protonated, primarily at C3, to form a resonance-stabilized indoleninium cation. This cation is a potent electrophile.

The presence of substituents on the indole ring modulates this reactivity:

  • 2-Methyl Group: The electron-donating nature of the methyl group at the C2 position further increases the electron density of the pyrrole ring, potentially enhancing its nucleophilicity. However, it can also provide steric hindrance, influencing the regioselectivity of subsequent reactions.[6]

  • 4-Chloro Group: The chloro-substituent on the benzene ring is electron-withdrawing via induction, which slightly reduces the overall electron density of the bicyclic system. This can have a modest deactivating effect on the ring's susceptibility to protonation compared to an unsubstituted indole.

The critical event in acidic media is the reaction of the electrophilic indoleninium cation with a second, neutral indole molecule. This initiates a cascade of reactions, leading primarily to dimerization and polymerization, which manifest as the loss of the parent compound and the formation of often insoluble, colored degradants.[7][8][9]

Acid_Catalyzed_Dimerization cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Dimerization Indole_Neutral This compound (Nucleophile) Indoleninium Indoleninium Cation (Electrophile) Indole_Neutral->Indoleninium Protonation at C3 Proton H+ Proton->Indole_Neutral Indoleninium_2 Indoleninium Cation (Electrophile) Indole_Neutral_2 This compound (Nucleophile) Indole_Neutral_2->Indoleninium_2 Nucleophilic Attack Dimer Dimeric Product Indoleninium_2->Dimer Deprotonation Stress_Test_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis Prep_Stock Prepare 1 mg/mL Stock of Test Substance in ACN Stress_Sample Mix Stock with 0.1 M HCl (Final Conc: ~50 µg/mL) Prep_Stock->Stress_Sample Prep_Acid Prepare 0.1 M HCl Working Solution Prep_Acid->Stress_Sample Prep_Base Prepare 0.1 M NaOH for Neutralization Incubate Incubate at 50°C (Protected from Light) Stress_Sample->Incubate Timepoints Withdraw Aliquots at: T=0, 2, 4, 8, 24 hrs Incubate->Timepoints Neutralize Immediately Neutralize with equal volume of 0.1 M NaOH Timepoints->Neutralize Dilute Dilute to final concentration with Mobile Phase Neutralize->Dilute HPLC Inject onto validated Stability-Indicating HPLC-UV Method Dilute->HPLC

References

A Technical Guide to the Structure-Activity Relationship of 4-Chloro-2-methyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloro-2-methyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it a versatile starting point for the development of targeted therapeutics, particularly in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from seminal studies to offer a comprehensive overview for researchers and drug development professionals. We will explore how modifications at key positions of the indole ring influence biological activity, delve into the experimental methodologies used for their evaluation, and discuss the mechanistic insights that drive rational drug design.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][2] Its structural resemblance to tryptophan allows it to interact with a multitude of biological targets, including enzymes and receptors.[1][2] The this compound variant introduces specific modifications—a chloro group at the 4-position and a methyl group at the 2-position—that pre-organize the molecule for specific interactions and metabolic stability.

The chloro substituent at the C4 position introduces a potent electron-withdrawing group, influencing the electron density of the entire ring system and potentially enhancing binding affinity through halogen bonding or other electrostatic interactions. The C2-methyl group can provide a crucial steric anchor, directing the orientation of the molecule within a binding pocket and preventing unwanted metabolic modifications. Understanding how further substitutions on this core structure modulate activity is paramount for lead optimization.

Core Pharmacological Profile: Kinase Inhibition in Oncology

A significant body of research has focused on this compound analogs as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[3][4] Several indole-based derivatives have shown the ability to inhibit tumor cell proliferation at micromolar concentrations, with some exhibiting greater efficacy than clinically relevant multi-kinase inhibitors like gefitinib and sorafenib.[3]

The general mechanism involves the indole scaffold acting as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[4] Modifications at other positions of the indole ring then explore deeper pockets and surface grooves to enhance potency and selectivity.

Logical Workflow for SAR Exploration

The process of developing and understanding the SAR of these analogs follows a structured, iterative workflow. This involves chemical synthesis, biological screening, and computational modeling to build a comprehensive picture of how structural changes impact activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Design Start This compound Core Library Analog Library Generation (Substitutions at N1, C3, C5, etc.) Start->Library Purify Purification & Characterization Library->Purify Biochem Biochemical Assays (e.g., Kinase Inhibition) Purify->Biochem Test Compounds Cellular Cell-Based Assays (e.g., Antiproliferative) Biochem->Cellular ADME In Vitro ADME (Solubility, Stability) Cellular->ADME SAR SAR Analysis (Identify Trends) ADME->SAR Generate Data Model Computational Modeling (Docking, Pharmacophore) SAR->Model Design Design Next-Generation Analogs Model->Design Design->Library Iterate

Caption: Iterative workflow for SAR studies of indole analogs.

Decoding the Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents around the core. The following sections break down the SAR based on modification points.

N1-Position (Indole Nitrogen)

The N1 position is a critical vector for exploring solvent-exposed regions or targeting specific sub-pockets.

  • Alkyl Chains: N-alkylation is a common strategy.[5] Small alkyl groups, such as methyl, can enhance metabolic stability and cell permeability.

  • Aromatic/Heterocyclic Groups: Introduction of larger aromatic or heterocyclic moieties at N1 can significantly impact activity, often by forming additional π-stacking or hydrogen bond interactions. For instance, attaching a substituted pyrimidine ring can lead to potent anti-inflammatory agents for acute lung injury.[6]

  • Hydrogen Bond Donor: Maintaining the N-H as a hydrogen bond donor is crucial for activity against certain targets where this interaction is required for anchoring the molecule in the binding site.[5]

C3-Position

The C3 position is arguably the most important for modulating kinase activity. It typically points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of large and diverse functional groups to improve potency and selectivity.

  • Aryl and Heteroaryl Groups: Substitution with groups like pyridyl-acrylonitriles has been shown to yield potent kinase inhibitors.[3] These groups can form additional interactions outside the primary hinge-binding region.

  • Tetrahydropyridinyl Groups: Analogs bearing a 3-(1,2,3,6-tetrahydropyridin-4-yl) moiety have been investigated as 5-HT(6) receptor agonists, demonstrating the versatility of C3 modifications for targeting different protein families.[7]

  • Linkers: The introduction of flexible or rigid linkers (e.g., amides, oxadiazoles) at C3 allows for the attachment of larger pharmacophores that can reach distant binding sites.

C5 and C6-Positions

Modifications on the benzene portion of the indole ring are used to fine-tune the electronic properties and solubility of the molecule.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) can increase the electron density of the ring system, potentially enhancing π-π interactions. In some series, EDGs at the 5' position were favored for potency.[8]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., F, Cl) or nitro groups (-NO2) can modulate the pKa of the indole N-H and form specific halogen bonds. However, in some studies, EWGs like halogens led to inactive compounds.[8]

  • Solubilizing Groups: The addition of polar groups like morpholine or piperidine can significantly improve aqueous solubility, a critical parameter for drug development.

SAR Summary Diagram

This diagram summarizes the key takeaways for substitutions at different positions on the this compound core for kinase inhibition.

Caption: Key SAR insights for the this compound scaffold.

Key Experimental Protocols

The evaluation of novel indole analogs requires robust and reproducible assays. Below are representative protocols for primary biochemical and secondary cellular screening.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for c-Met)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (containing buffer salts, DTT, and MgCl2).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

  • Assay Plate Setup:

    • Add 2 µL of diluted compound solution to the wells of a 384-well assay plate. Include DMSO-only wells for positive (100% activity) and no-enzyme wells for negative (0% activity) controls.

    • Add 4 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 4 µL of the 2X substrate/ATP solution to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).

    • Incubate as per the detection reagent manufacturer's instructions (e.g., 40 minutes).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol: Cell Viability/Antiproliferative Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold is a highly validated and fruitful starting point for the development of targeted therapeutics, especially kinase inhibitors. The SAR is well-defined, with the C3 position being the primary handle for achieving potency and selectivity, while the N1 and C5/C6 positions are crucial for optimizing pharmacokinetic properties.

Future research will likely focus on:

  • Covalent Inhibition: Designing analogs that can form a covalent bond with non-catalytic cysteine residues near the ATP-binding site to achieve enhanced potency and duration of action.[9]

  • Targeting Novel Kinases: Applying the established SAR principles to design inhibitors for newly validated kinase targets in diseases beyond oncology.

  • Multi-Target Agents: Developing compounds that potently inhibit multiple key signaling nodes, such as dual kinase-carbonic anhydrase inhibitors, which may offer synergistic therapeutic benefits.[10]

By integrating established SAR knowledge with novel design strategies and robust experimental validation, the this compound core will continue to be a valuable scaffold in the pursuit of new medicines.

References

Methodological & Application

Application Notes & Protocol: Synthesis of 4-Chloro-2-methyl-1H-indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2-methyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We detail a robust protocol based on the classical Fischer indole synthesis, a cornerstone reaction in organic chemistry discovered by Emil Fischer in 1883.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and troubleshooting advice. The indole ring system is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs, making reliable synthetic routes to its derivatives critically important.[3][4][5][6]

Introduction and Scientific Rationale

The Fischer indole synthesis is a powerful and versatile chemical reaction that produces the aromatic heterocycle indole from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[2][7] For over a century, it has remained one of the most reliable and widely used methods for constructing the indole nucleus.[5][8][9] Its significance is underscored by its application in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1][2]

The target molecule, this compound, incorporates two key structural features: a chlorine atom at the 4-position of the benzene ring and a methyl group at the 2-position of the pyrrole ring. These substitutions provide handles for further functionalization and can significantly modulate the molecule's biological activity and physicochemical properties. This protocol employs (4-chlorophenyl)hydrazine and butan-2-one as the key starting materials, which undergo an acid-catalyzed condensation and intramolecular rearrangement to yield the desired product.

The Reaction Mechanism: A Stepwise Analysis

The elegance of the Fischer indole synthesis lies in its intricate, acid-catalyzed cascade of reactions. Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side products. The process can be broken down into several key stages.[1][2][10][11]

  • Hydrazone Formation: The reaction initiates with the condensation of (4-chlorophenyl)hydrazine with butan-2-one to form the corresponding (4-chlorophenyl)hydrazone. This is a standard imine formation reaction.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is crucial as it sets the stage for the key bond-forming event.

  • [12][12]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement. This is the rate-determining step and is responsible for forming the critical C-C bond at the ortho position of the aromatic ring.[2]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon, forming a five-membered aminal ring.

  • Ammonia Elimination: Under the acidic conditions, the aminal intermediate readily eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring.[1][2]

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis for this compound cluster_start Starting Materials Start1 (4-chlorophenyl)hydrazine Hydrazone 1. Hydrazone Formation (Acid-catalyzed condensation) Start1->Hydrazone -H₂O Start2 Butan-2-one Start2->Hydrazone -H₂O Enamine 2. Tautomerization (to Ene-hydrazine) Hydrazone->Enamine Protonation 3. Protonation Enamine->Protonation +H⁺ Rearrangement 4. [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Key C-C bond formation Aromatization 5. Rearomatization Rearrangement->Aromatization -H⁺ Cyclization 6. Intramolecular Cyclization (Aminal Formation) Aromatization->Cyclization Elimination 7. NH₃ Elimination Cyclization->Elimination -NH₃, -H⁺ Product This compound Elimination->Product

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocol

This protocol describes a one-pot synthesis where the intermediate hydrazone is generated in situ and directly converted to the indole product without isolation.[10]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.PurposeNotes
(4-chlorophenyl)hydrazine hydrochloride1073-70-7179.05Starting MaterialCan be synthesized from 4-chloroaniline.[12][13] Handle with care, potential sensitizer.
Butan-2-one (MEK)78-93-372.11Starting MaterialFlammable liquid. Use in excess to drive hydrazone formation.
Polyphosphoric Acid (PPA)8017-16-1VariableCatalyst/SolventHighly viscous and corrosive. Excellent dehydrating agent.
Toluene108-88-392.14Solvent (Optional)Can be used as a co-solvent. Flammable.
Ethyl Acetate141-78-688.11Extraction SolventFlammable liquid.
Saturated Sodium Bicarbonate (aq.)N/AN/AQuenching/NeutralizationUse to neutralize the acidic catalyst during work-up.
Brine (Saturated NaCl aq.)N/AN/AWashing AgentRemoves residual water and some impurities.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying AgentRemoves residual water from the organic phase.
Silica Gel (230-400 mesh)7631-86-960.08Stationary PhaseFor column chromatography purification.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add (4-chlorophenyl)hydrazine hydrochloride (10.0 g, 55.8 mmol, 1.0 eq).

  • Reagent Addition: Add butan-2-one (15.0 mL, 168 mmol, ~3.0 eq). Begin stirring the suspension at room temperature.

  • Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (50 g) to the flask in portions. The addition is exothermic and will cause the mixture to become thick. Causality Note: PPA serves as both the acid catalyst and a solvent/dehydrating agent, efficiently promoting both the hydrazone formation and the subsequent cyclization steps.

  • Indolization Reaction: Heat the reaction mixture to 100-110 °C using an oil bath. Maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Reaction Quench: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice (~100 g) followed by the dropwise addition of cold water (~100 mL). The product may precipitate as a solid.

  • Neutralization and Extraction: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.[14][15]

Workflow_Diagram Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge Flask (Hydrazine HCl + Butanone) B 2. Add Catalyst (Polyphosphoric Acid) A->B C 3. Heat to 110°C (2-4 hours) B->C D 4. Quench (Ice / Water) C->D E 5. Neutralize & Extract (NaHCO₃ / Ethyl Acetate) D->E F 6. Wash & Dry (Brine / MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Column Chromatography (Silica Gel) G->H I Final Product This compound H->I

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the C4-Functionalized Indole Scaffold

The indole nucleus is a cornerstone pharmacophore, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in drug discovery underscores the continuous need for efficient and versatile methods to functionalize this privileged heterocycle.[1] While significant progress has been made in modifying the pyrrolic sub-ring (positions C2 and C3), selective functionalization of the benzene core, particularly the C4 position, remains a formidable synthetic challenge due to its lower intrinsic reactivity.[3][4]

4-Chloro-2-methyl-1H-indole emerges as a highly valuable and strategic starting material. The chloro-substituent at the C4 position serves as a versatile synthetic handle, enabling a suite of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[5][6] This guide provides an in-depth exploration of key palladium-catalyzed methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this specific substrate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Part 1: Core Principles of Palladium Cross-Coupling Catalysis

At the heart of these transformations lies the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental catalytic cycle is paramount for reaction design, optimization, and troubleshooting.

The General Pd(0)/Pd(II) Catalytic Cycle

The cycle typically involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-chlorine bond of this compound, forming a new organopalladium(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation / Insertion:

    • In Suzuki and Sonogashira reactions, a second coupling partner (an organoboron or organocopper species, respectively) undergoes transmetalation, transferring its organic group to the palladium center.

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

  • Reductive Elimination / β-Hydride Elimination:

    • In Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere in a process called reductive elimination. This forms the desired product and regenerates the active Pd(0) catalyst.

    • In the Heck reaction, a hydrogen atom from the alkene is eliminated (β-hydride elimination) to form the substituted alkene product and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base.[7][8]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Cycle Pd(0)L_n Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)L_n->Ox_Add Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L_n) Ox_Add->Pd(II)_Complex Transmetalation Transmetalation or Insertion Pd(II)_Complex->Transmetalation R-M or Alkene Coupling_Complex Ar-Pd(II)-R(L_n) Transmetalation->Coupling_Complex Red_Elim Reductive Elimination Coupling_Complex->Red_Elim Red_Elim->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The Critical Role of Ligands and Bases

The success of coupling with aryl chlorides hinges on the judicious selection of ligands and bases.

  • Ligands: Aryl chlorides are less reactive than their bromide or iodide counterparts. Therefore, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[9] These ligands stabilize the palladium center, increase its electron density to promote the challenging oxidative addition step, and facilitate the final reductive elimination.[9]

  • Bases: The base plays multiple roles: it activates the coupling partner in Suzuki reactions, neutralizes the HX acid generated in Heck and Sonogashira reactions, and facilitates the deprotonation of the amine in Buchwald-Hartwig amination.[8][10][11] The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) can dramatically influence reaction rate and yield.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl linkages by coupling an organohalide with an organoboron species, typically an arylboronic acid.

Mechanism

The reaction follows the classic catalytic cycle. A key step is the activation of the boronic acid by a base to form a more nucleophilic borate species, which then readily undergoes transmetalation with the Pd(II) complex.[11][12]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 4-Cl-Indole PdII_Ar (Indole)-Pd(II)-Cl(L₂) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal Ar'B(OH)₂ + Base PdII_Ar_R (Indole)-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 4-Ar'-Indole

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling chloro-heterocycles.[13][14][15]

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5–2.0 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst. For challenging couplings, a pre-catalyst like XPhos Pd G3 (1-3 mol%) is recommended. Alternatively, a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., XPhos, SPhos) can be used.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v) is commonly effective. The typical reaction concentration is 0.1–0.5 M.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring. Reaction temperatures typically range from 80–110 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-indole.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters
ParameterConditionRationale / Comment
Pd Catalyst XPhos Pd G3, SPhos Pd G2, Pd(dppf)Cl₂Buchwald precatalysts are highly active for aryl chlorides.[16]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines are critical.
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often effective and moderately soluble.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous component is crucial for the boronic acid activation.
Temperature 80–110 °CHigher temperatures are often needed for less reactive chlorides.
Equivalents 1.5–2.0 eq. of Boronic AcidAn excess is used to drive the reaction to completion.

Part 3: Heck Coupling for C-C Bond Formation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[7][17]

Mechanism

The key steps following oxidative addition are the coordination and migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination forms the product and a Pd-hydride species, which is converted back to the active Pd(0) catalyst by the base.[8]

Heck_Coupling Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 4-Cl-Indole PdII_Ar (Indole)-Pd(II)-Cl(L₂) OxAdd->PdII_Ar Insertion Alkene Insertion PdII_Ar->Insertion Alkene PdII_Alkyl (R-Alkyl)-Pd(II)-Cl(L₂) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)-Cl(L₂) BetaElim->PdH Product PdH->Pd0 + Base, - HB-Cl

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: General Procedure for Heck Coupling
  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.2–1.5 equiv), and a base (e.g., triethylamine (Et₃N) or K₂CO₃, 1.5–2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere, add the palladium source, such as Pd(OAc)₂ (2–5 mol%). For aryl chlorides, a ligand like triphenylphosphine (PPh₃) or a more specialized ligand may be required. Some protocols for activated substrates are ligand-free.[18]

  • Solvent Addition: Add a degassed polar aprotic solvent, such as DMF, DMAc, or MeCN.

  • Reaction: Seal the vessel and heat to 100–140 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the procedures outlined in the Suzuki protocol (steps 5-6).

  • Purification: Purify the crude residue by flash column chromatography to yield the 4-vinyl-2-methyl-1H-indole derivative.

Data Summary: Typical Heck Reaction Parameters
ParameterConditionRationale / Comment
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective precursor.
Ligand PPh₃, P(o-tol)₃, or ligand-lessChoice depends on alkene reactivity; often less demanding than Suzuki.
Base Et₃N, DIPEA, K₂CO₃, NaOAcOrganic bases like Et₃N are common; they also act as a solvent.
Solvent DMF, DMAc, MeCNHigh-boiling polar aprotic solvents are typically used.
Temperature 100–140 °CHigh temperatures are generally required.
Alkene Electron-deficient (e.g., acrylates, styrenes)Electron-withdrawing groups on the alkene facilitate the reaction.[7]

Part 4: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne), producing arylalkynes.[19]

Mechanism

This reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne (deprotonated by the amine base) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) complex.[20][21] Copper-free versions have also been developed.[22]

Sonogashira_Coupling Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 4-Cl-Indole PdII_Ar (Indole)-Pd(II)-Cl(L₂) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar_Alk (Indole)-Pd(II)-C≡CR(L₂) Transmetal->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuX, Base Base Base (Amine) CuX Cu(I)X CuAcetylide->Transmetal Transmetalation Agent

Caption: Dual catalytic cycles in the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 2–10 mol%).

  • Catalyst & Solvent: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (1–5 mol%), and a degassed solvent like THF or DMF.

  • Reagent Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), which often serves as both base and co-solvent (2.0–5.0 equiv). Finally, add the terminal alkyne (1.1–1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Reaction Parameters
ParameterConditionRationale / Comment
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available catalysts.
Cu Co-catalyst CuIEssential for the classical Sonogashira mechanism.
Base Et₃N, DIPEA, i-Pr₂NHMust be a suitable amine to deprotonate the alkyne and neutralize HCl.
Solvent THF, DMF, TolueneAnhydrous conditions are generally preferred.[20]
Temperature 25–80 °COften proceeds under milder conditions than Suzuki or Heck.

Part 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for forming aryl C-N bonds by coupling an aryl halide with a primary or secondary amine.[10][23] This reaction has revolutionized the synthesis of anilines and related compounds.[24]

Mechanism

After the initial oxidative addition, the amine coordinates to the palladium(II) center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[6][10][25]

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 4-Cl-Indole PdII_Ar (Indole)-Pd(II)-Cl(L₂) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + HNR'R'' + Strong Base PdII_Amido (Indole)-Pd(II)-NR'R''(L₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 4-(NR'R'')-Indole

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox, charge an oven-dried reaction vessel with a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2–1.5 equiv).

  • Catalyst/Reagents: Add the palladium precatalyst (e.g., RuPhos Pd G3, 1–3 mol%) and this compound (1.0 equiv).

  • Solvent/Amine: Add a degassed anhydrous aprotic solvent (e.g., toluene, dioxane). Finally, add the primary or secondary amine (1.1–1.3 equiv).

  • Reaction: Seal the vessel and heat to 80–110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the procedures outlined in the Suzuki protocol (steps 5-6), using caution during the aqueous work-up due to the presence of a strong base.

  • Purification: Purify the crude product by flash column chromatography to afford the 4-amino-2-methyl-1H-indole.

Data Summary: Typical Buchwald-Hartwig Reaction Parameters
ParameterConditionRationale / Comment
Pd Catalyst RuPhos Pd G3, XPhos Pd G3Buchwald precatalysts are state-of-the-art for C-N coupling.[16]
Ligand RuPhos, XPhos, BrettPhosHighly specialized, bulky biaryl phosphines are required.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is critical for amine deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 80–110 °CElevated temperatures are typical.
Amine Primary or Secondary Alkyl/Aryl AminesThe reaction scope is exceptionally broad.[10]

Conclusion

This compound stands as a pivotal building block for the synthesis of complex, functionalized indole derivatives. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a powerful and versatile toolkit for its elaboration. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively construct a diverse array of C-C and C-N bonds at the challenging C4 position, paving the way for the discovery of novel therapeutic agents and materials.

References

Application Notes and Protocols for N-Alkylation of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indoles in Drug Discovery

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Specifically, the N-alkylation of the indole ring is a critical synthetic transformation that allows for the modulation of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The 4-chloro-2-methyl-1H-indole core, in particular, offers a valuable starting point for the synthesis of targeted therapeutics due to the specific steric and electronic properties conferred by its substitution pattern. This guide provides detailed protocols and scientific rationale for two robust methods for the N-alkylation of this compound: Phase-Transfer Catalysis (PTC) and the Mitsunobu reaction.

General Considerations for N-Alkylation of Indoles

The N-alkylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen and the potential for competing C3-alkylation.[3] The acidity of the N-H proton can be enhanced by the presence of electron-withdrawing groups on the indole ring, which facilitates deprotonation and subsequent alkylation.[1] The choice of reaction conditions, including the base, solvent, and alkylating agent, is crucial for achieving high yields and regioselectivity.

Protocol 1: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[4][5][6] In the context of indole N-alkylation, PTC facilitates the transfer of the indole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This method is often characterized by mild reaction conditions, operational simplicity, and high yields.

Causality of Experimental Choices in PTC
  • Base: A moderately strong base, such as potassium carbonate or potassium hydroxide, is typically used to deprotonate the indole N-H. The choice of base can influence the reaction rate and selectivity.

  • Phase-Transfer Catalyst: Quaternary ammonium salts, like tetrabutylammonium bromide (TBAB), are commonly employed. The lipophilic cation of the PTC agent pairs with the indole anion, shuttling it into the organic phase.

  • Solvent System: A biphasic system, often consisting of an organic solvent (e.g., toluene, dichloromethane) and an aqueous or solid base, is utilized. The choice of organic solvent can affect the solubility of the reactants and the efficiency of the phase transfer.

Experimental Workflow for PTC N-Alkylation

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, alkylating agent, and PTC catalyst in an organic solvent. B Add aqueous or solid base to the mixture. A->B C Stir vigorously at the specified temperature for the required duration. B->C D Separate the organic layer. C->D E Wash the organic layer with water and brine. D->E F Dry the organic layer over anhydrous sodium sulfate. E->F G Concentrate the solvent in vacuo. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for PTC-mediated N-alkylation.

Detailed Step-by-Step Protocol for PTC N-Alkylation
  • To a solution of this compound (1.0 eq.) and the desired alkyl halide (1.2 eq.) in a suitable organic solvent (e.g., toluene, 10 mL/mmol of indole), add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

  • Add a 50% aqueous solution of potassium hydroxide (5.0 eq.) or solid potassium carbonate (3.0 eq.) to the reaction mixture.

  • Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Table: Reagent and Condition Comparison for PTC N-Alkylation
ParameterCondition 1Condition 2Condition 3
Base 50% aq. KOHK₂CO₃ (solid)Cs₂CO₃ (solid)
PTC Catalyst TBABTBABAliquat 336
Solvent TolueneAcetonitrileDichloromethane
Temperature Room Temp.60 °C40 °C
Typical Yield Good to ExcellentGoodModerate to Good

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the N-alkylation of indoles with a wide range of primary and secondary alcohols.[7][8][9] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it particularly useful in stereoselective synthesis. The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality of Experimental Choices in the Mitsunobu Reaction
  • Phosphine and Azodicarboxylate: The combination of PPh₃ and DEAD/DIAD forms a key intermediate, a phosphonium salt, which activates the alcohol for nucleophilic attack by the indole nitrogen.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane are essential to prevent quenching of the reactive intermediates.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

Experimental Workflow for Mitsunobu N-Alkylation

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF. B Cool the solution to 0 °C in an ice bath. A->B C Add DEAD or DIAD dropwise to the cooled solution. B->C D Allow the reaction to warm to room temperature and stir until completion. C->D E Remove the solvent under reduced pressure. D->E F Purify the residue by column chromatography. E->F

References

Application Notes and Protocols for the Functionalization of the Benzene Ring of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the benzene ring of 4-chloro-2-methyl-1H-indole. This valuable scaffold is a recurring motif in medicinal chemistry and materials science, and the ability to precisely modify its benzene portion is crucial for the development of novel compounds with tailored properties. This document explores both classical electrophilic aromatic substitution reactions and modern transition-metal-catalyzed cross-coupling methodologies. The underlying principles of regioselectivity are discussed, and step-by-step protocols are provided for key transformations, including nitration, halogenation, Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic capabilities with this important heterocyclic system.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged structure in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] The specific derivative, this compound, offers a unique combination of electronic and steric properties that make it an attractive starting material for library synthesis and lead optimization. The chlorine atom at the 4-position not only influences the electronic distribution of the benzene ring but also serves as a versatile handle for cross-coupling reactions. The methyl group at the 2-position can provide steric hindrance that influences reaction outcomes and can also be a site for further modification. Functionalization of the benzene ring (positions C5, C6, and C7) allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Understanding Regioselectivity in the Functionalization of this compound

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the activating, ortho-, para-directing indole nitrogen and the deactivating, ortho-, para-directing chlorine atom, as well as the weakly activating, ortho-, para-directing methyl group.[4][5] The inherent high reactivity of the indole C3 position often necessitates the use of a protecting group on the indole nitrogen to prevent undesired side reactions.[6] For functionalization on the benzene ring, the directing effects of the substituents must be carefully considered.

The indole nitrogen strongly activates the entire ring towards electrophilic attack. The chlorine atom, being a halogen, is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, despite being deactivating through induction.[7] The methyl group is a weak activating group and is also an ortho-, para-director. The combination of these effects generally directs incoming electrophiles to the C5 and C7 positions. Steric hindrance from the 4-chloro group may favor substitution at the C7 position over the C5 position in some cases.

Modern C-H activation and cross-coupling techniques offer a more direct and often more selective approach to functionalizing the benzene ring, sometimes overcoming the inherent reactivity patterns of classical EAS.[1][3][8][9]

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Protocols for Benzene Ring Functionalization

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Nitration of this compound

Nitration introduces a nitro group onto the benzene ring, which can serve as a precursor for an amino group or other functionalities.

Objective: To synthesize 4-chloro-2-methyl-7-nitro-1H-indole.

Materials and Reagents:

ReagentCAS Number
This compound15861-15-1
Nitric acid (fuming)7697-37-2
Sulfuric acid (concentrated)7664-93-9
Acetic anhydride108-24-7
Dichloromethane (DCM)75-09-2
Sodium bicarbonate (NaHCO₃)144-55-8
Magnesium sulfate (MgSO₄)7487-88-9

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve this compound (1.0 g, 6.0 mmol) in acetic anhydride (10 mL) at 0 °C.

  • Slowly add a pre-cooled (0 °C) mixture of fuming nitric acid (0.4 mL, 9.0 mmol) and concentrated sulfuric acid (0.1 mL) to the reaction mixture via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-2-methyl-7-nitro-1H-indole.

Expected Yield and Characterization:

ProductExpected YieldKey Analytical Data
4-chloro-2-methyl-7-nitro-1H-indole60-75%¹H NMR, ¹³C NMR, HRMS
Halogenation: Bromination of this compound

This protocol describes the introduction of a bromine atom onto the benzene ring.

Objective: To synthesize 7-bromo-4-chloro-2-methyl-1H-indole.

Materials and Reagents:

ReagentCAS Number
This compound15861-15-1
N-Bromosuccinimide (NBS)128-08-5
N,N-Dimethylformamide (DMF)68-12-2
Dichloromethane (DCM)75-09-2
Sodium thiosulfate (Na₂S₂O₃)7772-98-7
Magnesium sulfate (MgSO₄)7487-88-9

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.0 mmol) in N,N-dimethylformamide (15 mL) at room temperature.

  • Add N-bromosuccinimide (1.1 g, 6.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining NBS, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 7-bromo-4-chloro-2-methyl-1H-indole.

Expected Yield and Characterization:

ProductExpected YieldKey Analytical Data
7-bromo-4-chloro-2-methyl-1H-indole70-85%¹H NMR, ¹³C NMR, HRMS
Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation introduces an acyl group, typically at the C7 position, which is a valuable precursor for various transformations.[10][11][12][13]

Objective: To synthesize 1-(4-chloro-2-methyl-1H-indol-7-yl)ethan-1-one.

Materials and Reagents:

ReagentCAS Number
This compound15861-15-1
Acetyl chloride75-36-5
Aluminum chloride (AlCl₃)7446-70-0
Dichloromethane (DCM)75-09-2
Hydrochloric acid (HCl, 1M)7647-01-0
Sodium bicarbonate (NaHCO₃)144-55-8
Magnesium sulfate (MgSO₄)7487-88-9

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.6 g, 12.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C.

  • Slowly add acetyl chloride (0.68 mL, 9.6 mmol) to the suspension and stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 g, 6.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add the indole solution dropwise to the AlCl₃/acetyl chloride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by slowly adding 1M HCl (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(4-chloro-2-methyl-1H-indol-7-yl)ethan-1-one.

Expected Yield and Characterization:

ProductExpected YieldKey Analytical Data
1-(4-chloro-2-methyl-1H-indol-7-yl)ethan-1-one55-70%¹H NMR, ¹³C NMR, HRMS

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a highly efficient and selective means to form carbon-carbon and carbon-heteroatom bonds.[14][15][16] For this compound, the chlorine atom at the C4 position serves as an excellent handle for these transformations.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[17][18][19][20]

Objective: To synthesize 4-phenyl-2-methyl-1H-indole.

Materials and Reagents:

ReagentCAS Number
This compound15861-15-1
Phenylboronic acid98-80-6
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7
Potassium phosphate (K₃PO₄)7758-11-4
1,4-Dioxane (anhydrous)123-91-1
Water (degassed)7732-18-5

Protocol:

  • To a flame-dried Schlenk tube, add this compound (165 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and XPhos (19 mg, 0.04 mmol, 4 mol%) to anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add degassed water (0.5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-phenyl-2-methyl-1H-indole.

Expected Yield and Characterization:

ProductExpected YieldKey Analytical Data
4-phenyl-2-methyl-1H-indole75-90%¹H NMR, ¹³C NMR, HRMS
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[21][22][23][24]

Objective: To synthesize N-benzyl-2-methyl-1H-indol-4-amine.

Materials and Reagents:

ReagentCAS Number
This compound15861-15-1
Benzylamine100-46-9
Palladium(II) acetate (Pd(OAc)₂)3375-31-3
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)787618-22-8
Sodium tert-butoxide (NaOtBu)865-48-5
Toluene (anhydrous)108-88-3

Protocol:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.4 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (165 mg, 1.0 mmol) and benzylamine (0.13 mL, 1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzyl-2-methyl-1H-indol-4-amine.

Expected Yield and Characterization:

ProductExpected YieldKey Analytical Data
N-benzyl-2-methyl-1H-indol-4-amine70-85%¹H NMR, ¹³C NMR, HRMS

Conclusion

The functionalization of the benzene ring of this compound provides access to a wide array of novel chemical entities with potential applications in drug discovery and materials science. This guide has provided both theoretical insights into the regioselectivity of these transformations and practical, step-by-step protocols for key reactions. By leveraging both classical and modern synthetic methodologies, researchers can effectively and selectively modify this important heterocyclic scaffold to achieve their desired target molecules. The protocols outlined herein serve as a robust starting point for further exploration and optimization in the synthesis of functionalized indole derivatives.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Chloro-2-methyl-1H-indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, both from natural and synthetic origins.[1] Its unique electronic properties and structural versatility make it a privileged scaffold in drug discovery. The strategic incorporation of substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable building block: This compound . The presence of a chlorine atom at the 4-position and a methyl group at the 2-position imparts distinct reactivity and conformational characteristics. The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the indole ring and provide a handle for further functionalization through cross-coupling reactions. The methyl group at the C2 position blocks this site, thereby directing further electrophilic substitutions to the C3 position. These features make this compound an attractive starting material for the synthesis of a new generation of targeted therapeutics. An example of a complex bioactive molecule built upon a substituted indole core is GSK2881078, a selective androgen receptor modulator (SARM).[2][3][4]

This document provides detailed protocols for key synthetic transformations of this compound, offering researchers a practical guide to harnessing its potential in the development of novel bioactive compounds.

I. N-Alkylation: Modifying the Indole Nitrogen

The functionalization of the indole nitrogen is a critical first step in many synthetic routes. N-alkylation can enhance the lipophilicity of the molecule, block potential metabolic pathways, and introduce functionalities for further elaboration. The classical approach involves the deprotonation of the indole N-H with a strong base, followed by nucleophilic substitution with an alkyl halide.[5][6][7]

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of sodium hydride.

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound165.62>98%Synblock[8]
Sodium Hydride (60% dispersion in mineral oil)24.00Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)VariesReagent GradeCommercially Available
Anhydrous Dimethylformamide (DMF)73.09Sigma-Aldrich
Saturated aqueous Ammonium Chloride (NH₄Cl)53.49
Ethyl Acetate88.11
Brine (Saturated aqueous Sodium Chloride)
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Experimental Workflow:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DMF under N₂ prep2 Cool to 0 °C (ice bath) prep1->prep2 react1 Add NaH portion-wise prep2->react1 react2 Stir for 30 min at 0 °C react1->react2 react3 Add alkyl halide dropwise react2->react3 react4 Warm to RT and stir for 2-12 h react3->react4 workup1 Quench with sat. aq. NH₄Cl react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine, dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify by column chromatography workup4->purify

Figure 1. Workflow for N-alkylation.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the indole in anhydrous dimethylformamide (DMF) (0.2-0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute with water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality and Insights:

The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the indole nitrogen without competing side reactions. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the resulting sodium salt of the indole. The reaction is typically selective for N-alkylation over C3-alkylation due to the higher acidity of the N-H proton.

II. C3-Functionalization: The Vilsmeier-Haack Reaction

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) at this position.[9][10] This transformation utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from DMF and phosphorus oxychloride (POCl₃).[11][12] The resulting indole-3-carboxaldehyde is a versatile intermediate for the synthesis of a wide array of bioactive molecules.

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol details the formylation of the C3 position of this compound.

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound165.62>98%Synblock[8]
Phosphorus Oxychloride (POCl₃)153.33Reagent GradeSigma-Aldrich
Anhydrous Dimethylformamide (DMF)73.09Sigma-Aldrich
Sodium Acetate82.03
Water18.02
Dichloromethane (DCM)84.93

Experimental Workflow:

VH_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Purification reagent1 Cool DMF to 0 °C reagent2 Add POCl₃ dropwise reagent1->reagent2 reagent3 Stir for 30 min at 0 °C reagent2->reagent3 react1 Add solution of indole in DMF dropwise at 0 °C reagent3->react1 react2 Stir at RT for 2-4 h react1->react2 react3 Heat to 60 °C for 1 h react2->react3 workup1 Pour onto ice react3->workup1 workup2 Add aq. Sodium Acetate workup1->workup2 workup3 Heat to reflux for 15 min workup2->workup3 workup4 Cool and collect precipitate workup3->workup4 purify Recrystallize workup4->purify

Figure 2. Workflow for Vilsmeier-Haack formylation.

Step-by-Step Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 eq).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Heat the reaction mixture to 60 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice.

  • Add a solution of sodium acetate in water and heat the mixture to reflux for 15 minutes to hydrolyze the iminium intermediate.

  • Cool the mixture, and the product will precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound-3-carboxaldehyde.

Causality and Insights:

The Vilsmeier reagent is a mild electrophile, making the reaction highly selective for the electron-rich C3 position of the indole. The methyl group at C2 sterically hinders attack at that position, further enhancing the selectivity for C3. The aqueous workup with heating is necessary to hydrolyze the initially formed iminium salt to the desired aldehyde.

III. C4-Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of the indole ring serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are powerful tools for introducing aryl, heteroaryl, and vinyl substituents at this position, significantly expanding the molecular diversity of the synthesized compounds.[13][14][15]

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[16]

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound165.62>98%Synblock[8]
Arylboronic AcidVariesReagent GradeCommercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72Strem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.66Strem Chemicals
Potassium Phosphate (K₃PO₄)212.27
1,4-Dioxane88.11Anhydrous
Water18.02Degassed

Experimental Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification setup1 Combine indole, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ in a reaction vessel setup2 Evacuate and backfill with N₂ (3x) setup1->setup2 setup3 Add degassed dioxane and water setup2->setup3 react1 Heat to 80-100 °C setup3->react1 react2 Stir for 12-24 h react1->react2 workup1 Cool to RT and dilute with water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine, dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify by column chromatography workup4->purify

Figure 3. Workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • In a reaction tube, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and potassium phosphate (2.0 eq).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 0.1-0.2 M).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[17][18] The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction. Buchwald-type ligands, such as XPhos, are often effective for coupling with chloroarenes, which are generally less reactive than the corresponding bromo or iodo derivatives. The base (K₃PO₄) is essential for the transmetalation step in the catalytic cycle.

Protocol 4: Heck Reaction of this compound

The Heck reaction provides a means to introduce vinyl groups at the C4 position by coupling with an alkene.[8][14][19]

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound165.62>98%Synblock[8]
Alkene (e.g., methyl acrylate, styrene)VariesReagent GradeCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)224.49Strem Chemicals
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37Strem Chemicals
Triethylamine (Et₃N)101.19
Acetonitrile (MeCN)41.05Anhydrous

Experimental Workflow:

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification setup1 Combine indole, Pd(OAc)₂, P(o-tol)₃, and Et₃N in a sealed tube setup2 Evacuate and backfill with N₂ (3x) setup1->setup2 setup3 Add anhydrous MeCN and alkene setup2->setup3 react1 Heat to 100-120 °C setup3->react1 react2 Stir for 16-24 h react1->react2 workup1 Cool to RT and filter react2->workup1 workup2 Concentrate the filtrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Figure 4. Workflow for the Heck reaction.

Step-by-Step Procedure:

  • To a sealable reaction tube, add this compound (1.0 eq), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

  • Add triethylamine (2.0 eq) as the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile (0.2-0.5 M) followed by the alkene (1.5 eq).

  • Heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated palladium black and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

The Heck reaction catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product.[4][20] The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Tri(o-tolyl)phosphine is a common ligand for Heck reactions involving aryl chlorides. The base, typically an amine like triethylamine, is required to regenerate the active Pd(0) catalyst.[21]

IV. Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The strategic functionalization at the N1, C3, and C4 positions opens up a multitude of possibilities for creating diverse chemical libraries and accelerating the discovery of new therapeutic agents. By understanding the underlying principles of these reactions and carefully optimizing the reaction conditions, scientists can effectively utilize this compound to advance their drug discovery programs.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Chloro-2-methyl-1H-indole, a key intermediate in pharmaceutical synthesis. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The protocol herein is developed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction: The Rationale for Purity Assessment

This compound (Figure 1) is a substituted indole derivative increasingly utilized as a starting material and key intermediate in the synthesis of various pharmacologically active compounds. The purity of this raw material is paramount as impurities, whether they are starting materials, by-products, or degradation products, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Therefore, a reliable and validated analytical method is essential for ensuring the quality of this compound. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document provides a comprehensive guide to a specific RP-HPLC method, including the scientific justification for chromatographic conditions and a full protocol for method validation.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here.) Molecular Formula: C₉H₈ClN Molecular Weight: 165.62 g/mol [4]

Chromatographic Method Development: A First-Principles Approach

The development of a successful HPLC method hinges on the physicochemical properties of the analyte and a logical selection of chromatographic parameters. For this compound, a substituted indole, a reversed-phase approach is the logical choice.[5][6]

Column Selection: The Heart of the Separation

A C18 (octadecyl) stationary phase is selected for its hydrophobic character, which provides excellent retention for moderately non-polar molecules like substituted indoles. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution, backpressure, and analysis time.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving optimal separation.

  • Aqueous Phase: An acidic mobile phase is often beneficial for indole derivatives to ensure the indole nitrogen is not ionized, leading to sharper peaks and more consistent retention times.[5] A solution of 0.1% formic acid in water is chosen. Formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) if further characterization of impurities is needed.[7]

  • Organic Phase: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Elution Mode: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

Detection Wavelength

To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase diluent is performed. Indole derivatives typically exhibit strong absorbance around 220 nm and 270-280 nm. A wavelength of 225 nm is chosen to ensure high sensitivity for both the main component and potential impurities which may have different absorbance maxima.

Experimental Protocol: Purity Determination

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • C18 reversed-phase column (150 mm x 4.6 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • This compound reference standard and sample.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-85% B; 20-25 min: 85% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of minor impurities.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Perform five replicate injections of the Standard Solution to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main peak.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters must be assessed.

System Suitability

System suitability testing is an integral part of the analytical procedure. The results are compared against predefined criteria to ensure the system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by:

  • Forced Degradation: The sample is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products. The method must demonstrate that the resulting degradant peaks are well-resolved from the main analyte peak.

  • Peak Purity Analysis: Using a Diode Array Detector, the peak purity of the this compound peak is assessed in both stressed and unstressed samples.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by a recovery study.

  • Procedure: A known amount of reference standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.6
120%101.10.7
Precision

Precision is expressed as the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): The analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated by a different analyst on a different day using different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the peak retention and area should not be significantly altered.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and validation processes.

HPLC_Analysis_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_solutions Prepare Mobile Phases, Standard & Sample Solutions sys_equilibration Equilibrate HPLC System prep_solutions->sys_equilibration blank_run Inject Blank (Diluent) sys_equilibration->blank_run sys_suitability System Suitability Check (5x Standard Injections) sample_run Inject Sample Solutions sys_suitability->sample_run blank_run->sys_suitability integrate_peaks Integrate Chromatograms sample_run->integrate_peaks calc_purity Calculate % Purity (Area Normalization) integrate_peaks->calc_purity report Generate Final Report calc_purity->report Method_Validation_Logic cluster_core Core Validation Parameters (ICH Q2) Specificity Specificity (Forced Degradation) Linearity Linearity (r² ≥ 0.999) Validated_Method Validated Method (Suitable for Intended Use) Specificity->Validated_Method Accuracy Accuracy (98-102% Recovery) Linearity->Validated_Method Precision Precision (%RSD ≤ 2.0%) Accuracy->Validated_Method Precision->Validated_Method Range Range Range->Validated_Method Robustness Robustness Robustness->Validated_Method Limits LOD & LOQ Limits->Validated_Method

References

Application Notes and Protocols: 4-Chloro-2-methyl-1H-indole as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, making it a "privileged structure" in drug design.[2] The introduction of substituents onto the indole ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the vast landscape of substituted indoles, 4-Chloro-2-methyl-1H-indole emerges as a particularly valuable intermediate for the synthesis of complex heterocyclic systems with therapeutic potential.

The presence of a chlorine atom at the 4-position significantly influences the molecule's reactivity and lipophilicity, which can enhance membrane permeability and binding affinity to target proteins.[3] The methyl group at the 2-position provides a handle for further functionalization and can contribute to steric interactions within a binding pocket. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block in the discovery of novel therapeutic agents. We will present a detailed, field-proven protocol for its synthesis via the Fischer indole synthesis, followed by its application in the construction of a benzodiazepine-like scaffold, a class of compounds known for their diverse activities on the central nervous system (CNS).

Synthesis of this compound: A Modern Approach to a Classic Reaction

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and versatile methods for the preparation of indoles.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5] Here, we provide a detailed protocol for the synthesis of this compound from (3-chlorophenyl)hydrazine and acetone.

Reaction Scheme: Fischer Indole Synthesis

Fischer Indole Synthesis reactant1 (3-chlorophenyl)hydrazine intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 Acetone reactant2->intermediate acid Acid Catalyst (e.g., Polyphosphoric Acid) acid->intermediate product This compound acid->product intermediate->product Heat, Cyclization

Caption: Fischer Indole Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • (3-chlorophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) and stir at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the flask containing the hydrazone (or the mixture from step 1), add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine).

  • Heating: Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
This compoundC₉H₈ClN165.6260-75Off-white solid

Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of a Benzodiazepine-like Scaffold

This compound is a versatile intermediate that can be elaborated into more complex heterocyclic systems. To illustrate its utility, we present a hypothetical, yet plausible, synthetic route to a novel benzodiazepine-like scaffold. This class of compounds is of significant interest due to its wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties, primarily through modulation of the GABA-A receptor. The synthesis of related benzodiazepines often starts from 2-aminobenzophenones.[6]

Synthetic Workflow: From Indole to a Benzodiazepine Scaffold

Synthetic_Workflow A This compound B N-Alkylation A->B C N-Alkylated Indole B->C D Oxidative Cleavage C->D E 2-Amino-5-chlorobenzophenone Derivative D->E F Cyclization with Amino Acid Derivative E->F G Benzodiazepine-like Scaffold F->G

Caption: Proposed synthetic workflow from this compound.

Protocol 2: Synthesis of a 2-Amino-5-chlorobenzophenone Derivative (Hypothetical)

Rationale: This protocol outlines the N-alkylation of the indole followed by an oxidative cleavage of the pyrrole ring to generate a key 2-aminobenzophenone intermediate.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Ozone (O₃) generator

  • Methanol

  • Dimethyl sulfide (DMS)

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • N-Alkylation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C, add a solution of this compound (1 equivalent) in DMF dropwise. Stir for 30 minutes at 0°C, then add benzyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield N-benzyl-4-chloro-2-methyl-1H-indole.

  • Oxidative Cleavage (Ozonolysis): Dissolve the N-benzylated indole in a mixture of methanol and dichloromethane at -78°C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen to remove excess ozone. Add dimethyl sulfide (DMS) (2 equivalents) and allow the solution to warm to room temperature and stir for 4 hours. Concentrate the solvent and purify the residue by column chromatography to obtain the 2-(N-benzylamino)-5-chlorobenzophenone derivative.

Protocol 3: Cyclization to the Benzodiazepine-like Scaffold (Hypothetical)

Rationale: The final cyclization step involves the condensation of the aminobenzophenone with an amino acid derivative to form the seven-membered diazepine ring.

Materials:

  • 2-(N-benzylamino)-5-chlorobenzophenone derivative

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, dissolve the 2-(N-benzylamino)-5-chlorobenzophenone derivative (1 equivalent) and glycine ethyl ester hydrochloride (1.5 equivalents) in a mixture of ethanol and pyridine.

  • Reflux: Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify the crude product by column chromatography to yield the desired benzodiazepine-like scaffold.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given that many indole- and benzodiazepine-based compounds exhibit activity as kinase inhibitors, a relevant biological assay would be to screen the synthesized scaffold against a panel of kinases. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and migration, making it an attractive therapeutic target.[7]

Protocol 4: In Vitro FAK Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the FAK enzyme. The level of phosphorylation can be quantified using a variety of methods, such as a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well microplate

  • Plate reader capable of detecting the assay signal

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized benzodiazepine-like scaffold in DMSO.

  • Assay Plate Preparation: Dispense the FAK enzyme and the FAK substrate into the wells of a 384-well microplate.

  • Compound Addition: Add the test compound dilutions to the wells. Include wells with DMSO only (negative control) and staurosporine (positive control).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol for the specific FAK assay kit being used.

  • Data Analysis: Measure the signal on a plate reader. The percentage of inhibition is calculated relative to the positive and negative controls. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FAK Signaling Pathway

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment PI3K PI3K pFAK->PI3K Ras Ras pFAK->Ras Migration Cell Migration & Invasion pFAK->Migration Src->pFAK Further Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor GSK2256098 (FAK Inhibitor) Inhibitor->FAK

Caption: Simplified FAK signaling pathway and the point of inhibition.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The protocols provided herein offer a robust and reproducible method for the synthesis of this key intermediate and demonstrate its utility in the construction of a novel benzodiazepine-like scaffold. The subsequent biological evaluation of such scaffolds against important drug targets like FAK can pave the way for the discovery of new drug candidates. Future work could involve the exploration of various substituents on the indole and benzodiazepine rings to develop a structure-activity relationship (SAR) and optimize the pharmacological properties of these novel compounds.

References

Application Notes and Protocols: A Detailed Guide to the Formylation of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the regioselective formylation of 4-Chloro-2-methyl-1H-indole to synthesize this compound-3-carbaldehyde. This key intermediate is of significant interest in medicinal chemistry and materials science. This document offers a detailed protocol for the Vilsmeier-Haack reaction, discusses the underlying chemical principles, and briefly explores alternative synthetic strategies.

Introduction: The Significance of Formylated Indoles

Indole-3-carbaldehydes are pivotal precursors in the synthesis of a wide array of biologically active compounds and functional materials. The formyl group at the C3 position of the indole nucleus is highly versatile, participating in various chemical transformations to build molecular complexity.[1][2] The title compound, this compound-3-carbaldehyde, serves as a crucial building block for pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the chlorine atom at the C4 position and the electron-donating methyl group at C2 modulate the electronic properties of the indole ring, making this specific scaffold an attractive target for drug discovery programs.

The Vilsmeier-Haack Reaction: A Reliable Method for Indole Formylation

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3] The reaction typically utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.[4][5] This reagent then undergoes an electrophilic substitution reaction with the indole, preferentially at the electron-rich C3 position, to yield the corresponding 3-formylindole after aqueous work-up.[6][7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][8]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the work-up step furnishes the desired aldehyde.[8][9]

Detailed Protocol for the Formylation of this compound

This protocol is designed for the safe and efficient synthesis of this compound-3-carbaldehyde.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableFreshly distilled or from a sealed bottle.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableFreshly distilled before use.
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Crushed Ice
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Experimental Procedure

Safety First: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[10] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Preparation of the Vilsmeier Reagent

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a yellowish to pinkish solid indicates the generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.[10]

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Alternatively, if the product does not precipitate, extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude this compound-3-carbaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Experimental Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_start Start: Dry Flask under N₂ add_dmf Add Anhydrous DMF prep_start->add_dmf cool_dmf Cool to 0 °C add_dmf->cool_dmf add_pocl3 Add POCl₃ dropwise (maintain < 10 °C) cool_dmf->add_pocl3 stir_reagent Stir at 0 °C for 30 min add_pocl3->stir_reagent reagent_formed Vilsmeier Reagent Formed stir_reagent->reagent_formed add_indole Add Indole Solution to Vilsmeier Reagent at 0 °C reagent_formed->add_indole dissolve_indole Dissolve this compound in DMF/DCM dissolve_indole->add_indole warm_rt Warm to Room Temperature add_indole->warm_rt heat_reaction Heat to 60-70 °C for 2-4 h warm_rt->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc reaction_complete Reaction Complete monitor_tlc->reaction_complete cool_mixture Cool to Room Temperature reaction_complete->cool_mixture quench Pour into Crushed Ice cool_mixture->quench neutralize Neutralize with NaHCO₃ (aq) quench->neutralize precipitate Precipitate Forms neutralize->precipitate filter Filter and Wash Solid precipitate->filter Yes extract Extract with DCM/EtOAc precipitate->extract No crude_product Crude Product filter->crude_product dry_organic Dry Organic Layer (Na₂SO₄) extract->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate concentrate->crude_product recrystallize Recrystallize from Ethanol/Water or EtOAc/Hexane crude_product->recrystallize pure_product Pure Product: This compound-3-carbaldehyde recrystallize->pure_product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is highly effective, other methods for indole formylation exist.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic acid or glyceroboric acid.[11][12] The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction for indoles but can be a viable alternative.[13] It is particularly useful for the formylation of phenols.[14]

  • Boron-Catalyzed Formylation: Recent advancements have demonstrated the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst for the formylation of indoles using trimethyl orthoformate as the formyl source.[1] This method offers a milder alternative to traditional approaches.

  • Photoredox Catalysis: Emerging methods utilize visible-light photoredox catalysis for the C3 formylation of indoles, employing readily available carbon sources and operating under mild, transition-metal-free conditions.[15]

Characterization of the Final Product

The synthesized this compound-3-carbaldehyde should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic aldehyde proton signal and the expected shifts for the aromatic protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the carbonyl (C=O) stretch of the aldehyde.

  • Melting Point: To assess the purity of the final product.

Conclusion

The Vilsmeier-Haack reaction provides a robust and scalable method for the synthesis of this compound-3-carbaldehyde. The detailed protocol and mechanistic insights provided in these application notes are intended to enable researchers to successfully perform this important transformation. Careful adherence to the safety precautions, particularly when handling phosphorus oxychloride, is paramount. The exploration of alternative formylation methods may offer advantages in specific contexts, contributing to the expanding toolkit for the synthesis of valuable indole derivatives.

References

The Rising Profile of 4-Chloro-2-methyl-1H-indole in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry and natural products synthesis. However, its unique electronic and structural properties are increasingly being harnessed in the realm of materials science. Among the vast family of indole derivatives, 4-Chloro-2-methyl-1H-indole is emerging as a versatile building block for the rational design of novel functional organic materials. Its specific substitution pattern—a chloro group at the 4-position and a methyl group at the 2-position—imparts a unique combination of reactivity, electronic character, and potential for self-assembly, making it a molecule of significant interest for researchers in organic electronics and polymer chemistry.

This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. We will delve into its role as a monomer for the synthesis of conductive polymers and as a precursor for the creation of high-performance organic semiconductors. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, providing researchers with a robust framework for their investigations.

Key Physicochemical Properties

Before exploring its applications, it is crucial to understand the inherent properties of this compound that make it a compelling candidate for materials synthesis.

PropertyValue/DescriptionSignificance in Materials Science
Molecular Formula C₉H₈ClNProvides a basis for molecular weight and elemental analysis.
Molecular Weight 165.62 g/mol Important for stoichiometric calculations in synthesis.
Appearance Off-white to light brown crystalline solidPhysical state at standard conditions.
Substitution 4-Chloro, 2-MethylThe chloro group is electron-withdrawing, influencing the HOMO/LUMO energy levels. The methyl group is weakly electron-donating and can enhance solubility and processability of derived polymers.
Reactivity The N-H proton can be deprotonated for N-functionalization. The indole ring is susceptible to electrophilic substitution and oxidative polymerization.Enables a wide range of chemical modifications and polymerization reactions.

Application I: Synthesis of Poly(this compound) - A Novel Conductive Polymer

The indole moiety, with its fused benzene and pyrrole rings, provides a structural basis for conductive polymers with good thermal stability and redox activity.[1][2] The presence of the chloro and methyl substituents on the this compound monomer is hypothesized to tune the electronic properties and processability of the resulting polymer. The electron-withdrawing nature of the chlorine atom is expected to lower the HOMO and LUMO energy levels of the polymer, potentially leading to enhanced stability and different electrochemical behavior compared to unsubstituted polyindole.[3]

Proposed Synthesis Pathway

The chemical oxidative polymerization of this compound can be achieved using a suitable oxidizing agent, such as ammonium persulfate (APS), in an acidic medium. The proposed reaction scheme is as follows:

G cluster_reagents Reagents cluster_product Product Monomer This compound Polymer Poly(this compound) Monomer->Polymer Oxidative Polymerization Oxidant Ammonium Persulfate (APS) HCl

Caption: Oxidative polymerization of this compound.

Experimental Protocol: Chemical Oxidative Polymerization

Objective: To synthesize poly(this compound) via chemical oxidative polymerization.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Ethanol

  • Deionized water

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution Preparation: Dissolve 1.66 g (10 mmol) of this compound in 100 mL of ethanol in the three-necked flask. Stir the solution at room temperature until the monomer is completely dissolved.

  • Acidification: Add 50 mL of 1 M HCl to the monomer solution and continue stirring for 15 minutes. The acidic medium facilitates the polymerization process.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.74 g (12 mmol) of ammonium persulfate in 50 mL of deionized water.

  • Polymerization: Cool the monomer solution to 0-5 °C using an ice bath. Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes using the dropping funnel. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction Completion: After the addition of the oxidant is complete, allow the reaction to proceed at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 22 hours to ensure complete polymerization.

  • Isolation of the Polymer: Precipitate the polymer by adding the reaction mixture to 500 mL of deionized water.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the polymer powder sequentially with copious amounts of deionized water and then ethanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational modes of the indole ring and the disappearance of the N-H stretch, indicating polymerization.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the band gap of the polymer.

  • Scanning Electron Microscopy (SEM): To analyze the morphology of the polymer powder.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the pressed polymer pellet.

Application II: Precursor for Organic Thin-Film Transistors (OTFTs)

Substituted indoles have shown promise as active materials in organic thin-film transistors (OTFTs) due to their good charge transport properties and environmental stability.[4] The chloro and methyl groups in this compound can be leveraged to synthesize larger, more complex molecules with tailored electronic properties suitable for OTFT applications. A plausible approach is the synthesis of a donor-acceptor type molecule where the indole moiety acts as the electron donor.

Proposed Synthesis of an Indole-Based Semiconductor

A potential synthetic route involves a Suzuki coupling reaction to functionalize the indole core, followed by further elaboration to create a larger conjugated system.

G cluster_workflow Synthetic Workflow Start This compound Step1 N-Protection Start->Step1 Intermediate1 N-Protected Indole Step1->Intermediate1 Step2 Borylation Intermediate1->Step2 Intermediate2 Indole Boronic Ester Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 ArylHalide Aryl Halide (Acceptor) ArylHalide->Step3 Product Indole-based D-A Semiconductor Step3->Product

Caption: Synthetic workflow for an indole-based semiconductor.

Experimental Protocol: Synthesis of a Donor-Acceptor Molecule

Objective: To synthesize a donor-acceptor molecule for OTFT applications using this compound as a starting material. This protocol outlines the initial steps of N-protection and borylation.

PART A: N-Protection

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred suspension of NaH (0.44 g, 11 mmol, 60% dispersion) in anhydrous DMF (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.66 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.3 mL, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

PART B: Borylation

Materials:

  • N-Protected this compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous 1,4-dioxane

Procedure:

  • Reaction Mixture: In a Schlenk flask, combine the N-protected this compound (10 mmol), B₂pin₂ (3.05 g, 12 mmol), KOAc (2.94 g, 30 mmol), and Pd(dppf)Cl₂ (0.41 g, 0.5 mmol).

  • Degassing: Evacuate and backfill the flask with nitrogen three times.

  • Reaction: Add anhydrous 1,4-dioxane (50 mL) and heat the mixture at 80 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired indole boronic ester.

This boronic ester is a key intermediate that can be further reacted with a suitable halogenated acceptor molecule via a Suzuki coupling reaction to yield the final donor-acceptor semiconductor.

Conclusion and Future Outlook

This compound presents a promising, yet underexplored, platform for the development of novel organic materials. The synthetic protocols and application concepts outlined in this guide are based on established principles of polymer chemistry and organic electronics, providing a solid foundation for further research. The unique substitution pattern of this indole derivative offers tantalizing possibilities for fine-tuning the electronic and physical properties of the resulting materials. Future work should focus on the detailed characterization of the synthesized polymers and small molecules, fabrication and testing of electronic devices, and exploration of other potential applications, such as in the field of functional dyes and sensors. As the demand for high-performance, solution-processable, and stable organic electronic materials continues to grow, the contributions from novel building blocks like this compound will be invaluable.

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing Substituted Indoles

4-Chloro-2-methyl-1H-indole is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, however, is often plagued by low yields, challenging purifications, and inconsistent results. This technical guide is designed to serve as a dedicated support resource for researchers encountering these obstacles. We will dissect the common synthetic pathways, focusing on the venerable Fischer indole synthesis, to provide field-tested insights and actionable troubleshooting strategies. Our approach is rooted in explaining the causal chemical principles behind each experimental step, empowering you to not only solve immediate issues but also to build a more robust and rational approach to your synthetic challenges.

Core Synthetic Pathway: The Fischer Indole Synthesis

The most common and versatile method for constructing the indole core is the Fischer indole synthesis, first discovered by Emil Fischer in 1883.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] In the specific case of this compound, the starting materials are (4-chlorophenyl)hydrazine and acetone.

The mechanism is a sophisticated cascade of acid-mediated transformations that are critical to understand for effective troubleshooting.[4]

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Key Rearrangement cluster_2 Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H₂O) C Enamine Tautomer B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E Aromatization (Rearrangement) F Cyclic Aminal E->F Intramolecular Cyclization G Final Indole Product F->G Elimination of NH₃ (Aromatization)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound via the Fischer method.

Q1: My overall yield is consistently below 30%. What are the primary factors I should investigate?

A1: Persistently low yields in the Fischer indole synthesis are a common complaint and can almost always be traced back to a few critical parameters.[5][6]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. The (4-chlorophenyl)hydrazine is susceptible to oxidation and can contain impurities that inhibit the reaction. Ensure its purity via NMR or by checking its melting point. If it is discolored (e.g., brown or dark red), consider recrystallization or purification before use. Similarly, ensure the acetone is anhydrous and of high purity.

  • Inappropriate Acid Catalyst or Concentration: The choice and amount of acid are paramount. The reaction is sensitive to acid strength, and the optimum catalyst must often be determined empirically.[5] Excessively strong acids or high concentrations can lead to charring and decomposition, while insufficient acidity will result in a stalled reaction. See the catalyst comparison in Table 1.

  • Reaction Temperature and Duration: While the Fischer synthesis often requires heat, excessive temperatures (>120-140 °C) or prolonged heating can degrade the indole product, which is often unstable under harsh acidic conditions at high temperatures.[7] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to identify the point of maximum product formation before significant decomposition begins.

  • Presence of Oxygen or Water: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. Indoles are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials, significantly reducing the yield of the desired product.[5] Anhydrous conditions are also vital as water can interfere with the acid catalyst and intermediates.

Q2: My reaction mixture turns dark brown or black, and my TLC plate shows a dark streak from the baseline. What is happening?

A2: This is a classic sign of product decomposition and/or polymerization. Indoles, particularly under strong acid and heat, are prone to polymerization, creating intractable tars that appear as streaks on a TLC plate.

  • Causality: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, including protonation at the C3 position. This can initiate a chain reaction where one indole molecule attacks another, leading to polymers.

  • Solution:

    • Lower the Reaction Temperature: This is the most effective first step. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

    • Reduce Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction.

    • Shorten Reaction Time: Use TLC to monitor the reaction closely. As soon as the starting hydrazone is consumed and the product spot is maximized, quench the reaction immediately. Do not let it stir at high temperatures for extended periods "just to be sure."

Q3: The reaction stalls and never reaches full conversion, even after many hours. What could be wrong?

A3: A stalled reaction typically points to an issue with the catalytic cycle or the stability of the key intermediates.

  • Insufficient Acid Strength: The crucial[8][8]-sigmatropic rearrangement step requires effective protonation of the enamine intermediate.[1][4] If the acid is too weak or used in too small a quantity, this step becomes the rate-limiting bottleneck, and the reaction will not proceed efficiently. Consider switching to a stronger acid system (see Table 1).

  • Catalyst Deactivation: Impurities in the starting materials (as mentioned in Q1) can neutralize or poison the acid catalyst, effectively stopping the reaction.

  • Reversibility of Hydrazone Formation: The initial condensation to form the phenylhydrazone is a reversible equilibrium. In some solvent systems, if water is not effectively removed, the equilibrium may not favor the hydrazone, thus limiting the amount of substrate available for the subsequent cyclization. While many Fischer syntheses are run as a one-pot procedure, in problematic cases, you can pre-form and isolate the hydrazone before subjecting it to the cyclization conditions.[2]

Q4: I am using an unsymmetrical ketone and getting a mixture of two different indole regioisomers. How can I control the outcome?

A4: While not directly applicable to the synthesis of 2-methyl-indole from symmetrical acetone, this is a critical question for analogues. The regioselectivity of the cyclization with an unsymmetrical ketone is a well-known challenge governed by both kinetic and thermodynamic control.[5][9]

  • Mechanism of Selectivity: The key[8][8]-sigmatropic rearrangement occurs via an enamine intermediate. An unsymmetrical ketone can form two different enamine tautomers, leading to two different indole products.

  • Controlling Factors:

    • Acid Strength: Weaker acids and lower temperatures tend to favor the "kinetic" product, derived from the less-substituted, more rapidly formed enamine. Stronger acids and higher temperatures can allow for equilibration to the more stable, more substituted "thermodynamic" enamine, leading to the other regioisomer.[5]

    • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone can sterically direct the cyclization to the less hindered position.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yields start Low Yield Observed q1 Are starting materials pure and anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Re-run Experiment q2 Is reaction mixture decomposing (dark color)? a1_yes->q2 s1 Purify/recrystallize (4-chlorophenyl)hydrazine. Use dry acetone. a1_no->s1 Re-run Experiment s1->start Re-run Experiment a2_yes Yes q2->a2_yes Re-run Experiment a2_no No q2->a2_no s2 Lower temperature. Reduce reaction time. Run under N₂. a2_yes->s2 Re-run Experiment q3 Is the reaction stalling/incomplete? a2_no->q3 s2->start Re-run Experiment a3_yes Yes q3->a3_yes Re-run Experiment a3_no No q3->a3_no s3 Increase acid strength/ concentration (see Table 1). Consider pre-forming hydrazone. a3_yes->s3 Re-run Experiment end_node Yield Improved a3_no->end_node s3->start Re-run Experiment

Caption: Figure 2: Troubleshooting Workflow for Low Yields.

Data Presentation: Comparison of Acid Catalysts

The choice of acid catalyst is arguably the most important variable to optimize. Below is a comparative summary of common choices.

CatalystTypical ConditionsProsCons / Common Issues
Acetic Acid Refluxing solventSimple, mild, acts as both catalyst and solvent.[2]Often results in lower yields; may not be strong enough for less reactive substrates.
Polyphosphoric Acid (PPA) 80-120 °C, neat or in a co-solventStrong dehydrating agent, often gives good yields.[1]Highly viscous and difficult to stir; workup can be challenging; can cause charring at high temps.
Zinc Chloride (ZnCl₂) 120-170 °C, often fusedStrong Lewis acid, effective for many substrates.[1][2]Requires high temperatures; can be difficult to get completely anhydrous; workup can be messy.
Sulfuric or HCl Various solvents (e.g., EtOH, AcOH)Inexpensive, strong Brønsted acids.[1]Can easily cause decomposition and polymerization if concentration or temperature is too high.
Boron Trifluoride (BF₃•OEt₂) Moderate temperatures, in solvent (e.g., AcOH)Potent Lewis acid, can be effective at lower temperatures.[1]Moisture sensitive, requires careful handling.

Experimental Protocol: Optimized Synthesis of this compound

This protocol provides a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Anhydrous Acetone

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) and stir for 15 minutes. Add acetone (1.5 eq) and stir the mixture at room temperature for 2-3 hours. Monitor by TLC until the hydrazine spot disappears. Remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.

  • Cyclization: Place polyphosphoric acid (approx. 10x the weight of the hydrazone) into a three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Heat the PPA to 80 °C with stirring.

  • Carefully add the crude (4-chlorophenyl)hydrazone of acetone in portions to the hot PPA over 15-20 minutes. An exotherm will be observed; maintain the internal temperature between 100-110 °C using a water bath if necessary.

  • After the addition is complete, stir the dark, viscous mixture at 110 °C for 45-60 minutes. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup and Isolation: Allow the reaction mixture to cool to approximately 60-70 °C. Very cautiously, pour the mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be done behind a safety shield.

  • The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound (CAS 6127-16-8) as a solid.[10][11]

Frequently Asked Questions (FAQs)

Q1: Are there any viable alternative synthetic routes to this compound if the Fischer synthesis consistently fails?

A1: Yes, while the Fischer synthesis is the workhorse, other methods exist. The Bischler-Möhlau indole synthesis is a classical alternative but is generally used for 2-aryl-indoles and is known for requiring harsh conditions and often providing poor yields.[8][12][13] More modern methods, such as palladium-catalyzed cross-coupling strategies (e.g., Buchwald-Hartwig or Larock indole synthesis), offer milder conditions and broader functional group tolerance but require more complex and expensive catalysts and starting materials.[1][14] For specific substitutions, reductive cyclization of ortho-nitrotoluene derivatives can also be an effective strategy.[15][16]

Q2: My crude product looks clean by NMR, but I struggle to purify it by column chromatography. What are the best practices?

A2: Purifying indoles on silica gel can be problematic. The slightly acidic nature of standard silica gel can cause streaking or even decomposition of sensitive indoles.

  • Deactivate the Silica: Consider pre-treating your silica gel by slurrying it in your eluent containing 1% triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites and usually results in much sharper peaks.

  • Alternative Stationary Phases: If the problem persists, try using neutral alumina as your stationary phase.

  • Recrystallization: This is often the best method for obtaining highly pure material if a suitable solvent system can be found. Experiment with different solvents on a small scale.

  • Avoid Chlorinated Solvents: Dichloromethane can sometimes react with indole compounds over time on a column. It is often better to use hexane/ethyl acetate or toluene/acetone systems.

References

Optimizing temperature for the synthesis of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-2-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important indole derivative. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a hydrazone, which is typically formed in situ from the reaction of (4-chlorophenyl)hydrazine with acetone.[2][3]

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields in the Fischer indole synthesis of this compound can stem from several factors. These include suboptimal reaction temperature, incorrect choice or concentration of the acid catalyst, and the purity of the starting materials, particularly the (4-chlorophenyl)hydrazine. Side reactions, such as the formation of isomeric products or decomposition under harsh acidic conditions, can also significantly reduce the yield of the desired product.

Q3: My final product is discolored and difficult to purify. What are the best practices for purification?

A3: Discoloration often indicates the presence of impurities or degradation products. Indoles can be sensitive to strong acids and air oxidation, leading to the formation of colored byproducts. For the purification of this compound, column chromatography on silica gel is a common method. To prevent degradation on the acidic silica, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (0.5-1%). Recrystallization from a suitable solvent system, such as ethanol/water or a hexane/ethyl acetate mixture, is also an effective method for obtaining a highly pure, crystalline product.[4][5]

Q4: Can I use a different ketone instead of acetone?

A4: Yes, other ketones or aldehydes can be used in the Fischer indole synthesis to generate different substituents at the 2- and 3-positions of the indole ring. However, the use of unsymmetrical ketones can lead to the formation of regioisomers, which may complicate the purification process.[6] For the synthesis of 2-methyl substituted indoles, acetone is the most straightforward and commonly used starting material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no product formation 1. Inactive Catalyst: The acid catalyst may be old or of insufficient strength. 2. Low Reaction Temperature: The key[7][7]-sigmatropic rearrangement step has a significant activation energy. 3. Poor Quality Starting Materials: Impurities in the (4-chlorophenyl)hydrazine or acetone can inhibit the reaction.1. Use a fresh, anhydrous acid catalyst. Consider screening different Brønsted or Lewis acids (e.g., acetic acid, sulfuric acid, zinc chloride). 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. Refluxing in a suitable solvent is often necessary. 3. Ensure the purity of starting materials. Recrystallize or distill them if necessary.
Formation of multiple spots on TLC 1. Isomer Formation: If an unsymmetrical ketone is used, regioisomers can form. 2. Side Reactions: Acid-catalyzed side reactions such as aldol condensation of the ketone or intermolecular reactions can occur. 3. Product Degradation: The indole product may be unstable under the reaction conditions.1. If possible, use a symmetrical ketone like acetone to avoid regioisomer formation. 2. Optimize the reaction temperature and catalyst concentration to minimize side reactions. A lower temperature and a less concentrated acid may be beneficial. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. Consider using a milder acid.
Product degradation during purification 1. Acidic Silica Gel: Indoles can be sensitive to the acidic nature of silica gel, leading to decomposition on the column. 2. Air Oxidation: Electron-rich indoles can be susceptible to air oxidation, which is often catalyzed by light and trace acid.1. Deactivate the silica gel by flushing the column with an eluent containing 0.5-1% triethylamine before loading the sample. 2. Work up the reaction and perform the chromatography as quickly as possible. Consider running the column under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protected from light.
Difficulty in removing the acid catalyst 1. Incomplete Neutralization: Residual acid can co-elute with the product and cause streaking on TLC and decomposition.1. During the workup, ensure complete neutralization of the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Wash the organic layer thoroughly with water and brine.

Experimental Protocols

The following is a detailed, step-by-step procedure for the synthesis of this compound via the Fischer indole synthesis.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane

  • Triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.0 equivalent).

  • Addition of Reagents: Add glacial acetic acid to the flask to act as both the solvent and the catalyst. A typical concentration is around 1 M. To this suspension, add acetone (1.1 to 1.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice and water.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate as the eluent, with the addition of 0.5% triethylamine to the eluent mixture to prevent product degradation.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionRationale
Starting Materials (4-chlorophenyl)hydrazine hydrochloride, AcetoneReadily available and provide the desired substitution pattern.
Catalyst/Solvent Glacial Acetic AcidActs as both a Brønsted acid catalyst and a solvent, simplifying the reaction setup.
Temperature 110-120 °C (Reflux)Provides sufficient energy to overcome the activation barrier of the[7][7]-sigmatropic rearrangement.
Reaction Time 2-4 hoursTypically sufficient for complete conversion of the starting material. Monitor by TLC.
Purification Method Column Chromatography or RecrystallizationEffective for removing impurities and obtaining a high-purity product.

Reaction Mechanism and Experimental Workflow Visualization

The Fischer indole synthesis proceeds through a series of well-defined steps, as illustrated in the following diagrams.

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A 4-Chlorophenylhydrazine C Hydrazone Intermediate A->C + Acetone - H2O B Acetone B->C D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Cyclized Intermediate E->F Cyclization G This compound F->G - NH3 Aromatization Experimental_Workflow Start Start: Combine Reactants (4-Chlorophenyl)hydrazine HCl Acetone Glacial Acetic Acid Reflux Heat to Reflux (110-120 °C, 2-4 h) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Workup: 1. Quench with ice/water 2. Neutralize with NaHCO3 3. Extract with Ethyl Acetate 4. Dry and Concentrate Monitor->Workup Reaction Complete Purify Purification: Column Chromatography or Recrystallization Workup->Purify Product Final Product: This compound Purify->Product

References

Troubleshooting guide for the Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: The Fischer Indole Synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with in-depth, field-proven insights into one of organic chemistry's most classic and powerful reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind common experimental challenges, empowering you to troubleshoot and optimize this versatile synthesis for your specific substituted indole targets.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer indole synthesis?

The Fischer indole synthesis is a robust chemical reaction that constructs the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction, discovered by Hermann Emil Fischer in 1883, proceeds through a critical phenylhydrazone intermediate which, upon protonation, undergoes a key[3][3]-sigmatropic rearrangement to form the indole scaffold after cyclization and elimination of ammonia.[4][5][6]

Q2: Why is the choice of acid catalyst so critical for the success of the reaction?

The acid catalyst is arguably the most crucial parameter in the Fischer indole synthesis as it facilitates multiple key mechanistic steps.[7][8] It is required for the initial hydrazone formation, the subsequent tautomerization to the reactive ene-hydrazine intermediate, and the pivotal[3][3]-sigmatropic rearrangement.[2][9] The choice and strength of the acid can dramatically influence reaction rate, yield, and even the regioselectivity when using unsymmetrical ketones.[2][8] Both Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are effective, and the optimal choice is highly substrate-dependent.[1][10]

Q3: Can the parent, unsubstituted indole be synthesized using this method?

Direct synthesis of the parent indole using phenylhydrazine and acetaldehyde is notoriously problematic and often fails under standard conditions.[11][12] A common and effective workaround involves using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid. This intermediate can then be readily decarboxylated by heating to yield the unsubstituted indole.[9][12]

Q4: What are the primary limitations of the Fischer indole synthesis?

While powerful, the synthesis has limitations. As mentioned, it is not suitable for producing the parent indole directly from acetaldehyde.[11] The reaction is highly sensitive to reaction conditions like temperature and acid strength, which can affect yield and purity.[10][11] Furthermore, certain substrates can fail entirely; for example, phenylhydrazones with strong electron-donating groups on the carbonyl-derived portion can lead to a competing side reaction involving N-N bond cleavage instead of the desired rearrangement.[13][14]

Core Reaction Mechanism

The mechanism involves several distinct, acid-catalyzed steps. Understanding this pathway is essential for effective troubleshooting. The key transformation is the irreversible, bond-forming[3][3]-sigmatropic rearrangement.[5]

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Rearrangement & Aromatization A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B  -H₂O, H⁺ C Ene-hydrazine (Key Intermediate) B->C  H⁺ D [3,3]-Sigmatropic Rearrangement C->D  H⁺, Heat E Di-imine Intermediate D->E  Rearomatization F Cyclic Aminal E->F  Intramolecular  Attack G Indole F->G  -NH₃, H⁺

Caption: The mechanism of the Fischer Indole Synthesis.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

Q: My TLC analysis shows only unreacted starting materials, or my final yield is unacceptably low. What are the likely causes and solutions?

This is the most common issue and can stem from several factors. A systematic approach is required for diagnosis.[15]

Potential Cause 1: Inappropriate Acid Catalyst The catalyst may be too weak to promote the key rearrangement or so strong that it causes degradation of sensitive substrates.[2][12]

  • Expert Recommendation: A catalyst screen is the most effective strategy. If a standard Brønsted acid like H₂SO₄ or polyphosphoric acid (PPA) fails, consider a Lewis acid like ZnCl₂ or BF₃·OEt₂, which can be milder and more effective for certain substrates.[12][15] For substrates sensitive to harsh conditions, acetic acid can serve as both a milder catalyst and a solvent.[16]

Potential Cause 2: Suboptimal Reaction Temperature The[3][3]-sigmatropic rearrangement has a significant activation energy and often requires elevated temperatures to proceed efficiently.[12]

  • Expert Recommendation: If the reaction is sluggish at a lower temperature, gradually increase it while monitoring progress by TLC. Conversely, if you observe significant decomposition (tar formation), the temperature is likely too high.[3][16] For many systems, refluxing in a suitable solvent is a good starting point.[16] Microwave-assisted synthesis can be a powerful alternative, often dramatically reducing reaction times from hours to minutes and improving yields by providing rapid, uniform heating.[3][15]

Potential Cause 3: Unfavorable Substrate Electronics or Sterics The electronic nature of your starting materials plays a pivotal role.

  • Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[16] Harsher conditions (stronger acid, higher temperature) may be necessary.

  • Strong electron-donating groups on the ketone or aldehyde portion can stabilize an alternative pathway involving heterolytic N-N bond cleavage, which competes directly with the desired rearrangement and leads to failure.[13][14]

  • Significant steric hindrance on either the carbonyl compound or the phenylhydrazine can prevent the reaction.[12][16] If this is the case, alternative synthetic routes to the target indole may be necessary.

Potential Cause 4: Purity of Starting Materials This is a frequently overlooked but critical factor.

  • Expert Recommendation: Phenylhydrazine is susceptible to oxidation. Use freshly distilled or purified phenylhydrazine for best results.[16] Using the hydrochloride salt, which is often more stable, is also a good practice.[16] Ensure your carbonyl compound and solvent are pure and anhydrous.

Problem 2: The Reaction is Messy (Multiple Spots on TLC, Tar Formation)

Q: My reaction produces a complex mixture of products and/or a significant amount of insoluble tar. How can I achieve a cleaner reaction profile?

This indicates the presence of competing side reactions or product/starting material decomposition.

Potential Cause 1: Formation of Regioisomers When using an unsymmetrical ketone, cyclization can occur on either side, leading to a mixture of two indole regioisomers.[3][5]

  • Expert Recommendation: Regioselectivity is influenced by both steric and electronic factors. The reaction generally favors the formation of the enamine intermediate that is less sterically hindered.[3] The choice of acid catalyst and solvent can also significantly influence the product ratio.[3][17] A systematic screen of reaction conditions is often required to optimize for the desired isomer.

Potential Cause 2: Competing Side Reactions Under acidic conditions, unwanted side reactions such as aldol condensations or Friedel-Crafts-type reactions can occur.[11][12]

  • Expert Recommendation: To minimize side products, consider a two-step procedure. First, form and isolate the pure phenylhydrazone intermediate under milder conditions. Then, subject the purified hydrazone to the harsher cyclization conditions.[12] This prevents the free carbonyl compound from participating in side reactions during the high-temperature cyclization step.

Potential Cause 3: Substrate or Product Decomposition Indoles and their precursors can be sensitive to highly acidic conditions and high temperatures.[3]

  • Expert Recommendation: Use the mildest possible conditions that still afford product formation. This may involve using a weaker acid (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration.[12][17] Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition of sensitive substrates.[15][17]

Troubleshooting_Workflow Start Reaction Start Q1 TLC shows reaction progress? Start->Q1 A1_No No Reaction: - Increase Temperature - Use Stronger Acid - Check Starting Material Purity - Consider Microwave Q1->A1_No No Q2 Is the reaction clean? (Single product spot) Q1->Q2 Yes A1_No->Start Re-run A2_No Messy Reaction: - Lower Temperature - Use Milder Acid - Purify Hydrazone Intermediate - Run Under Inert Atmosphere Q2->A2_No No Q3 Is the yield > 50%? Q2->Q3 Yes A2_No->Start Re-run A3_No Low Yield: - Screen Solvents - Screen Catalysts - Optimize Temp/Time - Consider One-Pot Procedure Q3->A3_No No End Successful Synthesis: Proceed to Purification Q3->End Yes A3_No->Start Re-run

Caption: A decision workflow for troubleshooting the Fischer Indole Synthesis.

Data & Parameter Summary Tables

For rapid reference, the following tables summarize common starting points for reaction optimization.

Table 1: Selection of Common Acid Catalysts

Catalyst TypeExamplesCharacteristics & Best Use Cases
Brønsted Acids H₂SO₄, HCl, p-TsOHStrong, widely used, and effective for many substrates. Can cause degradation with sensitive molecules.[1][4]
Polyphosphoric Acid (PPA)Often highly effective, acting as both catalyst and solvent. Can make workup difficult.[4][15]
Acetic AcidA mild acid, often used as a solvent. Good for sensitive substrates where stronger acids cause decomposition.[16]
Lewis Acids ZnCl₂, AlCl₃, FeCl₃, BF₃·OEt₂Generally milder than strong Brønsted acids. Very effective for substrates that fail with protic acids and can influence regioselectivity.[1][4][10]

Table 2: Selection of Common Solvents

SolventCharacteristics & Use Cases
Acetic Acid Common choice, acts as both solvent and mild acid catalyst.[16]
Ethanol, Methanol Often used for the initial hydrazone formation step.[15][18]
Toluene, Xylene High-boiling, non-polar solvents suitable for reactions requiring high temperatures.
Ionic Liquids Green solvent alternatives that can also act as catalysts, potentially leading to high yields and simplified separation.[3]
Solvent-Free Reactions can sometimes be conducted neat, particularly with microwave irradiation, which is environmentally friendly.[3][19]

Experimental Protocol: General One-Pot Synthesis of a Substituted Indole

This protocol provides a general guideline for a one-pot Fischer indole synthesis. The specific substrates, catalyst, solvent, temperature, and reaction time must be optimized for each new synthesis.[15][16]

Materials:

  • Phenylhydrazine or substituted phenylhydrazine (1.0 eq)

  • Aldehyde or ketone (1.0-1.1 eq)

  • Acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or p-TsOH)

  • Solvent (e.g., acetic acid or toluene)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • TLC plates and appropriate eluent

Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., acetic acid, ~5-10 mL per gram of phenylhydrazine). Begin stirring the mixture.

  • Catalyst Addition: Carefully add the acid catalyst.

    • For PPA: PPA can be heated to ~100°C before the dropwise addition of the reactants.[15]

    • For other acids: Add the catalyst (e.g., p-TsOH, 0.1-0.2 eq; or ZnCl₂, 1.0-2.0 eq) to the mixture at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux, 80-120°C). Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using PPA, pour the warm mixture cautiously onto crushed ice with vigorous stirring to precipitate the product.[15]

    • If using other acids, carefully neutralize the reaction with a base (e.g., saturated aq. NaHCO₃ or NaOH solution) until the pH is ~7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography or recrystallization to yield the final substituted indole.

References

Technical Support Center: A Scientist's Guide to Regioselective Functionalization of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of 4-chloro-2-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this specific indole scaffold. The inherent reactivity of the indole nucleus, coupled with the electronic and steric influences of the chloro and methyl substituents, presents a unique set of challenges in achieving desired positional selectivity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve your synthetic goals with precision and confidence.

Understanding the Reactivity Landscape of this compound

The functionalization of the this compound core is a nuanced task. The interplay between the electron-donating methyl group at C2 and the electron-withdrawing, yet ortho-, para-directing chloro group at C4, dictates the electron density and accessibility of each position on the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, the regiochemical outcome can be steered by a careful selection of reaction conditions, protecting groups, and catalytic systems.

Below is a visual representation of the key reactive positions and the factors influencing their functionalization.

Technical Support Center: Column Chromatography Conditions for Purifying Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chlorinated indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during column chromatography of this important class of compounds. My insights are drawn from extensive field experience and established scientific principles to ensure you can achieve optimal separation and purity.

Introduction: The Unique Challenges of Chlorinated Indoles

Chlorinated indoles are a prevalent scaffold in pharmaceuticals and agrochemicals. However, their purification by column chromatography presents a unique set of challenges. The indole nucleus is susceptible to degradation on acidic stationary phases, and the presence of chlorine atoms can lead to closely related isomers that are difficult to separate. This guide will provide a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My chlorinated indole appears to be decomposing on the silica gel column, indicated by streaking and discoloration. What is happening and how can I prevent it?

Answer: This is a common issue arising from the acidic nature of standard silica gel.[1][2] The lone pair of electrons on the indole nitrogen makes the ring system electron-rich and susceptible to protonation and subsequent polymerization or degradation on the acidic silica surface.[1] This is often visualized as pink, brown, or purple discoloration.[1]

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your initial, low-polarity mobile phase containing 0.5-1% triethylamine (TEA).[1][3] This neutralizes the acidic silanol groups on the silica surface. Continue to use a mobile phase containing a small percentage of TEA throughout the purification.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as a stationary phase for highly acid-sensitive indoles.[1]

  • Work Efficiently: Do not let your compound sit on the column for extended periods. Have all your fractions and subsequent mobile phases prepared in advance to run the chromatography as quickly as possible.[1]

Q2: I am struggling to separate two chlorinated indole isomers with very similar Rf values on TLC. What strategies can I employ for better resolution?

Answer: Co-elution of isomers is a frequent challenge, especially with positional isomers where the chlorine atom is at different locations on the indole ring.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Shallow Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, employ a shallow gradient.[3] Start with a very low polarity mobile phase and gradually increase the percentage of the more polar solvent. This can effectively separate compounds with close Rf values.[3][4]

    • Solvent System Screening: The choice of solvents is critical.[4][5] A common starting point is a hexane/ethyl acetate system.[6] Experiment with other solvent systems like dichloromethane/methanol or toluene/acetone on a TLC plate to find the one that provides the best separation.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, especially for enantiomers, consider preparative HPLC with a chiral stationary phase.[7][8][9] Polysaccharide-based chiral stationary phases have shown success in separating indole derivatives.[9]

Q3: Should I protect the N-H of my chlorinated indole before chromatography?

Answer: N-protection can be a valuable strategy, particularly if you are encountering significant degradation or if the N-H proton is interfering with other desired reactions.

Considerations for N-Protection:

  • Increased Stability: Electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can decrease the electron density of the indole ring, making it more stable towards oxidation and acidic conditions.[10][11]

  • Altered Polarity: Protection will change the polarity of your compound, which can be advantageous for chromatography.

  • Ease of Removal: Choose a protecting group that can be easily removed under conditions that will not affect your final product. The Boc group is often a good choice as it can be removed under mild acidic conditions.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product Streaking on TLC/Column Compound degradation on acidic silica.Deactivate silica with triethylamine (add 0.5-1% to eluent) or use neutral alumina.[1][2]
Compound is sparingly soluble in the mobile phase.Choose a mobile phase in which your compound is more soluble.
Poor Separation of Isomers Mobile phase is not optimized.Perform a thorough TLC screen with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol, toluene/acetone). Employ a shallow gradient elution.[3][4]
Column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 ratio of silica to crude material by weight.[3]
Compound Won't Elute from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to ethyl acetate or DCM for highly polar compounds.
Strong interaction with silica.Deactivate the silica with triethylamine or consider reverse-phase chromatography.[3]
Multiple Spots Appear After Column, But TLC of Crude Was Clean On-column degradation.This indicates compound instability on the stationary phase. Use a deactivated stationary phase or protect the indole nitrogen.[1]

Experimental Protocols

Protocol 1: General Column Chromatography of a Chlorinated Indole
  • TLC Analysis:

    • Dissolve a small amount of your crude chlorinated indole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.3.[3] A good starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack the column evenly, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure.

Protocol 2: Purification of an Acid-Sensitive Chlorinated Indole
  • Column Preparation:

    • Pack a silica gel column as described in Protocol 1.

    • Prepare your starting mobile phase (e.g., 98:2 hexane/ethyl acetate) and add 1% triethylamine.

    • Flush the column with at least 5 column volumes of this amine-containing mobile phase to neutralize the silica.[1]

  • Sample Loading and Elution:

    • Proceed with sample loading and elution as described in Protocol 1, ensuring that your mobile phase throughout the entire process contains 0.5-1% triethylamine.

Visualizations

Troubleshooting Workflow for Chlorinated Indole Purification

G start Crude Chlorinated Indole Mixture tlc Run TLC in Hexane/EtOAc start->tlc check_rf Good Separation? (Rf = 0.2-0.4) tlc->check_rf streaking Streaking or Discoloration? tlc->streaking run_column Run Silica Column with Optimized Eluent check_rf->run_column Yes gradient Try Shallow Gradient or Different Solvent System check_rf->gradient No streaking->run_column No deactivate Deactivate Silica with TEA or Use Alumina streaking->deactivate Yes pure Pure Product run_column->pure deactivate->run_column gradient->tlc

Caption: A decision-making workflow for purifying chlorinated indoles.

Conceptual Diagram of Silica Deactivation

G cluster_0 Acidic Silica Surface cluster_1 Deactivated Silica Surface silica_acid Si-OH Acidic Silanol Groups indole_acid Indole Prone to Degradation silica_acid->indole_acid Degradation silica_deactivated Si-O- ... H-NEt3+ Neutralized Surface indole_deactivated Indole Stable silica_deactivated->indole_deactivated No Interaction TEA Triethylamine (TEA) TEA->silica_deactivated Neutralizes

Caption: Mechanism of silica gel deactivation by triethylamine.

References

Identifying and removing impurities in 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the identification and removal of impurities associated with this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. The most common method for its preparation is the Fischer indole synthesis, starting from (3-chlorophenyl)hydrazine and acetone. Based on this synthesis, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual (3-chlorophenyl)hydrazine and acetone may be present in the crude product.

  • Isomeric Impurity: The Fischer indole synthesis with a meta-substituted phenylhydrazine, such as (3-chlorophenyl)hydrazine, can lead to the formation of a constitutional isomer. In this case, the primary isomeric impurity is 6-Chloro-2-methyl-1H-indole . The ratio of the 4-chloro to 6-chloro isomer can be influenced by the choice of acid catalyst and reaction conditions.[1]

  • Side-Reaction Byproducts: The acidic and often high-temperature conditions of the Fischer indole synthesis can promote side reactions. These can include the formation of polymeric tars from the degradation of the starting materials or intermediates. Additionally, the acid-catalyzed self-condensation of acetone can generate impurities such as mesityl oxide.

  • Impurities from Starting Materials: The purity of your (3-chlorophenyl)hydrazine is critical. This starting material is typically synthesized from 3-chloroaniline. Therefore, trace amounts of 3-chloroaniline or other byproducts from the diazotization and reduction steps may be carried over.

Q2: Why is the choice of acid catalyst so critical in the Fischer indole synthesis of this compound?

A2: The acid catalyst plays a pivotal role in several key steps of the Fischer indole synthesis mechanism, including the tautomerization of the initially formed hydrazone to the ene-hydrazine and the subsequent[2][2]-sigmatropic rearrangement.[2] The strength and nature of the acid (Brønsted vs. Lewis) can significantly impact:

  • Reaction Rate and Yield: A catalyst that is too weak may result in an incomplete reaction, leaving significant amounts of unreacted starting materials.[3] Conversely, an overly harsh acid, especially at high temperatures, can lead to degradation of the starting materials and the desired indole product, resulting in the formation of polymeric tars and a lower yield.

  • Regioselectivity: For meta-substituted phenylhydrazines, the acid catalyst can influence the ratio of the resulting 4- and 6-substituted indole isomers.[1] While the 4-chloro isomer is generally the major product from (3-chlorophenyl)hydrazine, the choice of acid can affect the amount of the undesired 6-chloro isomer formed. Milder Lewis acids like zinc chloride (ZnCl₂) are often employed to improve selectivity.

Q3: What are the regulatory expectations for impurity control in drug development?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is particularly relevant, establishing thresholds for reporting, identifying, and qualifying impurities.[4][5]

Threshold Maximum Daily Dose ≤ 2 g/day Rationale
Reporting≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.
Identification≥ 0.10%Impurities at or above this level must have their structures elucidated.
Qualification≥ 0.15%The biological safety of any impurity at or above this level must be established.

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances.[4]

It is crucial to develop analytical methods that can accurately detect and quantify impurities at these levels to ensure the safety, efficacy, and quality of the final drug product.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

  • Symptom: TLC or HPLC analysis of the crude reaction mixture shows predominantly unreacted (3-chlorophenyl)hydrazine.

  • Potential Cause & Solution:

    • Insufficiently Acidic Catalyst: The acid catalyst may be too weak or deactivated.

      • Action: Switch to a stronger acid catalyst. For example, if you are using a mild Lewis acid like ZnCl₂, consider trying a Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).[3] Ensure your catalyst is anhydrous, as water can inhibit the reaction.

    • Low Reaction Temperature: The[2][2]-sigmatropic rearrangement often has a significant activation energy barrier.

      • Action: Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious, as excessively high temperatures can lead to degradation.

Problem 2: Formation of a Dark, Tarry, and Intractable Reaction Mixture

  • Symptom: The reaction mixture becomes a dark, viscous sludge, making product isolation difficult.

  • Potential Cause & Solution:

    • Degradation of Starting Materials or Product: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization and decomposition.[3]

      • Action 1: Use a milder acid catalyst. A Lewis acid such as ZnCl₂ is often less harsh than strong Brønsted acids like sulfuric acid.

      • Action 2: Lower the reaction temperature and extend the reaction time. This can often minimize degradation pathways.

      • Action 3: Consider a two-step procedure where the hydrazone is first formed under milder conditions, isolated, and then subjected to the cyclization step. This can often lead to a cleaner reaction.

Problem 3: Presence of the 6-Chloro-2-methyl-1H-indole Isomer

  • Symptom: Analytical data (HPLC, NMR) indicates the presence of a second, closely related compound, which is likely the 6-chloro isomer.

  • Potential Cause & Solution:

    • Lack of Regiocontrol in Cyclization: As previously discussed, the Fischer indole synthesis with meta-substituted phenylhydrazines can yield a mixture of isomers.

      • Action: While complete elimination of the 6-chloro isomer at the reaction stage can be challenging, its formation can be minimized by careful selection of the acid catalyst. Lewis acids like ZnCl₂ in a suitable solvent system can enhance the regioselectivity towards the 4-chloro isomer.[8] The primary solution for this issue lies in effective purification, as detailed in the protocols below.

Analytical and Purification Protocols

Protocol 1: Analytical Identification of Impurities by HPLC-UV/MS

This protocol provides a robust method for the separation and identification of this compound from its key impurities.

Objective: To resolve and quantify this compound, 6-Chloro-2-methyl-1H-indole, (3-chlorophenyl)hydrazine, and 3-chloroaniline.

Instrumentation and Conditions:

Parameter Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm; Mass Spectrometry (ESI+)
Injection Volume 10 µL

Table 2: HPLC-UV/MS Method Parameters.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Expected Elution Order: 3-chloroaniline > (3-chlorophenyl)hydrazine > 6-Chloro-2-methyl-1H-indole > this compound.

Data Interpretation:

  • UV Detection: Compare the retention times of the peaks in your sample to those of authenticated reference standards.

  • Mass Spectrometry: The expected [M+H]⁺ for both chloro-methyl-indole isomers is m/z 166.05. Fragmentation patterns can aid in confirming the indole structure. (3-chlorophenyl)hydrazine will show an [M+H]⁺ at m/z 143.03, and 3-chloroaniline at m/z 128.02.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Crude Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV & MS Detection separate->detect identify Identify Peaks (Retention Time & m/z) detect->identify quantify Quantify Impurities (Peak Area) identify->quantify

Diagram of the HPLC analysis workflow.
Protocol 2: Purification by Column Chromatography

This method is effective for separating the desired 4-chloro isomer from the 6-chloro isomer and other less polar impurities.

Objective: To isolate this compound with a purity of >99%.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis: Develop a TLC method to visualize the separation of your product from impurities. A good starting point for the mobile phase is 20% Ethyl Acetate in Hexanes. The desired product should have an Rf value of approximately 0.3-0.4. The 6-chloro isomer will likely have a very similar Rf, so careful analysis is required.

  • Column Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column. The amount of silica should be approximately 50-100 times the weight of your crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% hexanes.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is:

      • 5% Ethyl Acetate in Hexanes

      • 10% Ethyl Acetate in Hexanes

      • 15% Ethyl Acetate in Hexanes

    • Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective final purification step if the product is already of moderate purity (>90%) and solid.

Objective: To obtain highly crystalline, pure this compound.

Procedure:

  • Solvent Screening: On a small scale, test the solubility of your material in various solvents to find a suitable system. The ideal solvent will dissolve the compound when hot but not when cold. Good candidates to screen include:

    • Ethanol/Water

    • Toluene/Hexanes

    • Ethyl Acetate/Hexanes

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (or the more soluble solvent of a binary system) dropwise while heating and stirring until the solid just dissolves.

    • If using a binary system, add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. Re-heat to clarify.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification_Logic start Crude Product (Mixture of Isomers & Impurities) check_purity Assess Purity (HPLC/TLC) start->check_purity chromatography Column Chromatography (Hexanes/Ethyl Acetate) check_purity->chromatography Low Purity (<90%) recrystallize Recrystallization (e.g., Toluene/Hexanes) check_purity->recrystallize Moderate Purity (>90%) chromatography->recrystallize Further Polishing end_product Pure this compound (>99%) chromatography->end_product recrystallize->end_product

Decision workflow for purification strategy.

References

Strategies to improve the solubility of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Strategies for Improving Aqueous Solubility

Welcome to the technical support guide for 4-Chloro-2-methyl-1H-indole. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth, science-backed answers to common questions, troubleshooting advice for experiments, and detailed protocols to guide your work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

This is an expected challenge rooted in the molecule's inherent chemical structure. This compound is a hydrophobic, or lipophilic ("fat-loving"), compound with very low intrinsic water solubility. Several structural features contribute to this property:

  • Indole Ring System: The core bicyclic structure, composed of a benzene ring fused to a pyrrole ring, is aromatic and largely non-polar, leading to unfavorable interactions with polar water molecules.

  • Chloro Group (4-position): The chlorine atom is electronegative but also contributes significantly to the molecule's lipophilicity, further repelling it from water.

  • Methyl Group (2-position): This alkyl group is non-polar and hydrophobic, adding to the overall low affinity for aqueous solvents.

Collectively, these features give the molecule a high molecular weight (165.62 g/mol ) and a non-polar character, making it difficult for water molecules to surround and solvate it, a necessary step for dissolution[1].

Q2: I need to prepare a stock solution for an in vitro cell-based assay. What is the best overall strategy to start with?

For most preclinical and in vitro applications, creating a concentrated stock solution in an organic co-solvent, which is then serially diluted into your aqueous assay medium, is the most common and effective strategy. However, a systematic approach is recommended to find the optimal conditions for your specific experimental needs.

The choice of strategy depends on the final required concentration and the tolerance of your experimental system (e.g., cells, enzymes) to various excipients. The following workflow provides a logical progression from the simplest to more complex methods.

G cluster_0 cluster_1 cluster_2 start Start: Weigh Compound aqueous Attempt Dissolution in Aqueous Buffer (e.g., PBS) start->aqueous check1 Soluble at Target Conc.? aqueous->check1 success Success! Proceed with Experiment check1->success Yes cosolvent Strategy 1: Use Organic Co-solvent (e.g., 100% DMSO) check1->cosolvent No check2 Soluble in Co-solvent? cosolvent->check2 dilute Dilute stock into final aqueous medium. Check for precipitation. check2->dilute Yes advanced Strategy 2: Advanced Formulation (Cyclodextrin or Surfactant) check2->advanced No check3 Stable in final medium at target conc.? dilute->check3 check3->success Yes check3->advanced No check4 Soluble & Stable? advanced->check4 check4->success Yes check4->success fail Re-evaluate compound or experiment needs check4->fail No

Caption: Decision workflow for solubilizing this compound.
Q3: Can I use pH adjustment to increase its solubility?

For this compound, pH adjustment is not an effective strategy for enhancing solubility in the typical biological pH range (e.g., pH 2-10).[2][3][4]

The underlying principle of this technique is to ionize a molecule, as the charged (salt) form is generally much more water-soluble than the neutral form.[][6] This requires a functional group that can be protonated (basic) or deprotonated (acidic) within a practical pH range.

  • N-H Acidity: The hydrogen on the indole nitrogen (N-H) is technically acidic, but it has a very high pKa, around 17.[7][8] This means an extremely strong base (far outside the range of aqueous buffers) would be required to deprotonate it and form a negatively charged anion.

  • Ring Basicity: Indoles can be protonated by strong acids, but this occurs on a carbon atom (C3), not the nitrogen, due to the aromaticity of the ring.[9] The pKa for this protonation is approximately -3.6, meaning it only occurs in highly concentrated, strong acids that would destroy any biological system.[9]

Therefore, within a physiologically relevant pH range, the molecule remains in its neutral, non-ionized, and poorly soluble form.

Q4: How do co-solvents work, and which ones are best for initial screening?

Co-solvency is a robust and widely used technique to dissolve poorly soluble compounds.[1][10]

Mechanism of Action: Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[11][12] Water maintains a strong, highly-ordered hydrogen-bonding network. The hydrophobic regions of co-solvents interfere with this network, reducing the total intermolecular attraction of water.[11] This lowers the interfacial tension between the aqueous environment and the hydrophobic compound, making it energetically easier for the compound to dissolve.[12][13]

For initial screening, it is best to start with co-solvents that are common in drug discovery and have well-characterized effects on cellular systems.

Co-SolventTypical Stock Conc.Max Assay Conc.ProsCons
DMSO (Dimethyl Sulfoxide)10-50 mM< 0.5% (v/v)Excellent solubilizing power for many compounds; widely used.Can be toxic to some cell lines at >0.5%; can interfere with some assays.
Ethanol (EtOH) 10-20 mM< 1% (v/v)Less toxic than DMSO for many cells; volatile.Less powerful solubilizer than DMSO; can cause protein precipitation.
PEG 400 (Polyethylene Glycol 400)1-10 mM< 2% (v/v)Low cellular toxicity; often used in preclinical formulations.More viscous; may not be as effective as DMSO for highly insoluble compounds.
Propylene Glycol 1-10 mM< 2% (v/v)Good safety profile; common pharmaceutical excipient.Solubilizing power is moderate.

Recommendation: Start with 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). Then, perform serial dilutions into your final aqueous buffer or cell culture medium, ensuring the final DMSO concentration remains non-toxic (typically ≤0.5%).

Q5: What are cyclodextrins, and when are they a good option?

Cyclodextrins (CDs) are cyclic oligosaccharides that represent a more advanced formulation strategy, particularly useful when co-solvent concentrations must be minimized or when developing formulations for in vivo use.[14][15][16]

Mechanism of Action: CDs have a unique molecular structure resembling a truncated cone or donut. The exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic.[16][17] A poorly soluble "guest" molecule like this compound can be encapsulated within this hydrophobic cavity, forming a non-covalent "inclusion complex."[14][18] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[7][14]

G cluster_0 Cyclodextrin Inclusion Complex CD Exterior Hydrophilic Exterior Cavity Hydrophobic Cavity Drug 4-Chloro-2-methyl- 1H-indole (Hydrophobic Guest) Water Water (Aqueous Environment)

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

When to Use Cyclodextrins:

  • When the required final concentration in an aqueous medium cannot be achieved with acceptable levels of co-solvents.

  • For in vivo studies where co-solvents like DMSO are not suitable for administration.

  • To improve compound stability by protecting it from degradation.[15]

Commonly used pharmaceutical-grade cyclodextrins include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which have improved solubility and safety profiles over native β-cyclodextrin.

Q6: What about using surfactants to improve solubility?

Using surfactants is another powerful technique, common in both research and pharmaceutical formulations, that relies on a different mechanism than co-solvents or cyclodextrins.[19]

Mechanism of Action: Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail." In water, above a specific concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles .[20][21] The hydrophobic tails face inward, creating a non-polar core, while the hydrophilic heads face outward, interacting with the water.[22][23] Poorly soluble compounds like this compound can partition into this hydrophobic core, a process called micellar solubilization.[23][24]

Common Surfactants: For biological research, non-ionic surfactants are generally preferred due to lower toxicity.

  • Tween® 80 (Polysorbate 80): Widely used in pharmaceutical formulations.

  • Kolliphor® EL (formerly Cremophor® EL): A polyoxyethylated castor oil used for solubilizing many poorly soluble drugs.

Considerations: The use of surfactants can sometimes interfere with biological assays by disrupting cell membranes or denaturing proteins. Therefore, their compatibility with the specific experimental system must be carefully validated.

Troubleshooting Guide

Problem: My compound dissolved in the organic co-solvent, but it precipitated ("crashed out") when I diluted it into my aqueous buffer.

This is a very common issue that occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even in the presence of a small amount of co-solvent.

  • Cause 1: Supersaturation and Nucleation. You may have created a temporary, unstable supersaturated solution. Over time, or with agitation, the compound molecules find each other and precipitate out of solution.

  • Cause 2: Insufficient Co-solvent. The final percentage of the co-solvent may be too low to maintain solubility at your target concentration.

  • Cause 3: Buffer Effects. Components in your buffer (e.g., salts, proteins) could be causing a "salting-out" effect, reducing the compound's solubility.

Solutions:

  • Lower the Final Concentration: This is the simplest solution. Determine the maximum concentration at which the compound remains soluble in your final assay medium.

  • Increase the Final Co-solvent Percentage: Test if your assay system can tolerate a slightly higher co-solvent concentration (e.g., increase DMSO from 0.2% to 0.5%).

  • Change the Co-solvent: Sometimes a different co-solvent or a combination (e.g., DMSO + PEG 400) can provide better results.

  • Switch to an Advanced Method: If lowering the concentration is not an option, this is a clear indication that you need to use a more powerful solubilization technique like cyclodextrin complexation or surfactant-based formulations.

Problem: I am getting inconsistent solubility results from one experiment to the next.

Inconsistent results often point to variations in experimental procedure or materials.

  • Cause 1: Inaccurate Weighing. Small errors in weighing the solid compound can lead to large differences in final concentrations, especially for potent molecules used at low concentrations.

  • Cause 2: Temperature Fluctuations. Solubility is temperature-dependent. Preparing solutions at different room temperatures can affect the outcome. Stocks stored in a refrigerator or freezer must be allowed to fully equilibrate to room temperature and be vortexed thoroughly before use.

  • Cause 3: Purity of Solvents. Ensure you are using high-purity, anhydrous solvents (especially for DMSO, which is hygroscopic) and fresh, correctly prepared buffers.

  • Cause 4: Incomplete Initial Dissolution. Ensure the compound is fully dissolved in the initial organic stock before any dilution steps are performed. Use a vortex mixer and visual inspection to confirm there are no solid particulates.

Solutions:

  • Standardize Your Protocol (SOP): Write down a detailed step-by-step procedure and follow it precisely every time. Specify weighing procedures, solvent grades, mixing times, and equilibration times.

  • Calibrate Equipment: Regularly calibrate your balances.

  • Use Fresh Materials: Prepare fresh buffers and use solvents from recently opened bottles.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol allows you to systematically test the solubility of this compound in different co-solvents and determine the maximum soluble concentration in your final assay medium.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Ethanol (200 proof)

  • PEG 400

  • Your final aqueous buffer (e.g., PBS, Cell Culture Medium)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stocks:

    • Weigh out an appropriate amount of the compound into three separate vials.

    • Add the calculated volume of DMSO, Ethanol, and PEG 400 to each vial, respectively, to create a high-concentration stock (e.g., 50 mM).

    • Vortex each vial vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your 100% organic stock .

  • Determine Solubility in Final Medium:

    • Set up a series of labeled microcentrifuge tubes for each co-solvent.

    • In each tube, add 99 µL of your final aqueous buffer.

    • Add 1 µL of the 50 mM DMSO stock to the first tube. This creates a 500 µM solution with 1% DMSO. Vortex immediately.

    • Visually inspect for precipitation. Check immediately and again after 1 hour at room temperature.

    • If it remains clear, this concentration is likely soluble. If it becomes cloudy or forms a precipitate, the concentration is too high.

    • Repeat this process by preparing a 25 mM stock (by diluting the 50 mM stock with the same co-solvent) and adding 1 µL to 99 µL of buffer to test 250 µM. Continue with serial dilutions until you find the highest concentration that remains clear.

    • Repeat the entire process for the Ethanol and PEG 400 stocks.

  • Data Analysis:

    • Record the highest concentration that remained clear and stable for at least 1 hour for each co-solvent system. This is your working solubility limit under these conditions.

Protocol 2: Feasibility Study for Cyclodextrin-Mediated Solubilization

This protocol is a small-scale test to see if a cyclodextrin can significantly improve the aqueous solubility of your compound.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stir plate and stir bars

  • Glass vials

Procedure:

  • Prepare Cyclodextrin Solution:

    • Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 2 g of HP-β-CD in a final volume of 10 mL).

    • Stir until the HP-β-CD is fully dissolved. This will be your solubilization vehicle. Also prepare a control vial with only the buffer.

  • Phase Solubility Diagram (Simplified):

    • Add an excess amount of solid this compound to both the 20% HP-β-CD solution and the control buffer vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the bottom of the vial.

    • Seal the vials and stir them vigorously on a magnetic stir plate at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Analysis:

    • After equilibration, stop the stirring and let the undissolved solid settle for 1-2 hours.

    • Carefully take a sample from the clear supernatant of each vial.

    • Filter the samples through a 0.22 µm syringe filter (a filter compatible with your solvents) to remove any remaining microscopic solid particles.

    • Quantify the concentration of the dissolved compound in both the control and the HP-β-CD samples using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation:

    • Compare the measured concentration of the compound in the control buffer (its intrinsic solubility) with the concentration in the 20% HP-β-CD solution.

    • A significant increase (e.g., 10-fold or more) in concentration in the HP-β-CD sample indicates that cyclodextrin complexation is a viable and effective strategy for solubilizing your compound.

References

Validation & Comparative

The Halogen Effect: A Comparative Analysis of 4-Chloro vs. 4-Fluoro Indoles in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the nuanced impact of halogen substitution on the pharmacological potential of the indole scaffold, guiding future drug discovery and development.

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds. Halogenation of the indole ring is a well-established strategy to modulate a molecule's physicochemical properties, thereby enhancing its biological activity, metabolic stability, and target-binding affinity. Among the various halogen substitutions, chlorine and fluorine at the 4-position of the indole ring present an intriguing case study in structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of 4-chloroindoles versus 4-fluoroindoles, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.

While direct comparative studies are limited, this analysis pieces together existing data to offer a comprehensive overview of their respective antimicrobial, antifungal, and anticancer potential, alongside their roles in enzyme inhibition.

Antimicrobial Activity: A Tale of Two Halogens

The antimicrobial potential of halogenated indoles has been a significant area of investigation. The introduction of a halogen at the 4-position of the indole ring has been shown to enhance antibacterial and antibiofilm activities.

A study investigating the effects of various halogenated indoles on Vibrio parahaemolyticus, a significant foodborne pathogen, revealed that 4-chloroindole is a potent antimicrobial agent. It effectively inhibits planktonic cell growth and biofilm formation. In contrast, while 4-fluoroindole was included in the screening of some studies, specific minimum inhibitory concentration (MIC) values are not as readily reported, making a direct quantitative comparison challenging. However, some research indicates that 4-fluoroindole can enhance the susceptibility of multidrug-resistant pathogens like Pseudomonas aeruginosa to antibiotics.

The enhanced activity of 4-chloroindole can be attributed to the electronic and lipophilic properties imparted by the chlorine atom. The chloro group is a moderately deactivating, ortho-para directing group that can influence the molecule's interaction with bacterial cell membranes and intracellular targets.

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)Reference
4-ChloroindoleVibrio parahaemolyticus50
4-ChloroindoleUropathogenic Escherichia coli75
4-FluoroindoleVibrio parahaemolyticusData not consistently reported in comparative studies
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of 4-chloroindole and 4-fluoroindole against a bacterial strain.

Materials:

  • 4-chloroindole and 4-fluoroindole

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Stock Solutions: Dissolve 4-chloroindole and 4-fluoroindole in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Visual/Spectrophotometric) E->F MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compounds (48-72h incubation) A->B C Add MTT Reagent (2-4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate % Viability and IC50 E->F SAR_Comparison cluster_chloro 4-Chloroindole cluster_fluoro 4-Fluoroindole cluster_properties Biological Implications Cl_Size Larger Size Binding Target Binding Affinity Cl_Size->Binding Cl_Lipo More Lipophilic Membrane Membrane Permeability Cl_Lipo->Membrane Cl_EN Less Electronegative Cl_EN->Binding F_Size Smaller Size F_Size->Binding F_Lipo Less Lipophilic F_Lipo->Membrane F_EN More Electronegative F_EN->Binding Metabolism Metabolic Stability F_EN->Metabolism

A Researcher's Guide to the Validation of 4-Chloro-2-methyl-1H-indole as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of novel, specific enzyme inhibitors is a critical step toward developing new therapeutics and research tools. This guide provides a comprehensive framework for the validation of a putative enzyme inhibitor, using the hypothetical "hit" compound, 4-Chloro-2-methyl-1H-indole, as a case study. We will navigate the essential experimental stages, from initial discovery to robust validation, emphasizing the principles of scientific integrity and the rationale behind each methodological choice. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous validation of small molecule modulators of enzyme function.

Introduction: The Journey from "Hit" to Validated Inhibitor

The discovery of a small molecule that modulates the activity of an enzyme in a high-throughput screen (HTS) is merely the beginning of a long and meticulous journey. Such initial "hits" are often fraught with the potential for artifacts, non-specificity, and misleading results. The true value of a potential inhibitor lies in its validated specificity and potency for its intended target.

This compound, a heterocyclic compound, will serve as our model molecule. Let us presuppose that it has been identified in a large-scale screening campaign as an inhibitor of an enzyme of interest. This guide will objectively compare the rigorous, multi-faceted validation process required to elevate this compound to a "validated specific inhibitor" against the pitfalls of incomplete or superficial characterization.

The Imperative of Specificity: Why Rigorous Validation Matters

Enzyme inhibitors are foundational to modern medicine, with applications ranging from cancer chemotherapy to the treatment of metabolic disorders.[1][][3] Their therapeutic efficacy is intrinsically linked to their specificity. A lack of specificity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting. Therefore, the onus is on the researcher to demonstrate, through a battery of well-designed experiments, that the observed inhibitory activity is due to a direct and specific interaction with the target enzyme.

Part 1: The Initial Discovery and Target Deconvolution

The first step in our validation journey is to understand how this compound was identified and to confirm its molecular target.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries against a specific enzyme target.[4][5][6] These assays are typically designed for speed and throughput, often employing fluorescence or luminescence-based readouts.[6]

Experimental Protocol: Representative Fluorescence-Based HTS Assay

  • Assay Preparation: A multi-well plate is prepared with the target enzyme in a suitable buffer.

  • Compound Addition: this compound and other library compounds are added to individual wells at a fixed concentration.

  • Substrate Addition: A fluorogenic substrate, which produces a fluorescent signal upon enzymatic conversion, is added to initiate the reaction.

  • Signal Detection: The plate is incubated for a defined period, and the fluorescence in each well is measured using a plate reader.

  • Hit Identification: A significant reduction in fluorescence in a well containing a test compound, compared to a control well, indicates potential inhibition.

Target Deconvolution: Identifying the Molecular Target

If this compound was discovered through a phenotypic screen (i.e., an assay that measures a cellular outcome rather than the activity of a purified enzyme), the next critical step is to identify its molecular target. This process is known as target deconvolution.[7][8][9]

Several methods can be employed for target deconvolution:

  • Affinity Chromatography: this compound is chemically modified and immobilized on a solid support. This "bait" is then used to "fish" for its binding partners in a cell lysate. The bound proteins are subsequently identified by mass spectrometry.[7][8]

  • Expression Cloning: A library of cDNAs is expressed in a suitable host system, and the ability of this compound to interact with each expressed protein is assessed.[7][8]

  • Computational Approaches: In silico methods can be used to predict potential targets based on the chemical structure of this compound and its similarity to known enzyme inhibitors.[1][]

dot

Target_Deconvolution_Workflow Phenotypic_Screen Phenotypic Screen Identifies This compound as a 'Hit' Target_Deconvolution Target Deconvolution Phenotypic_Screen->Target_Deconvolution Affinity_Chromatography Affinity Chromatography Target_Deconvolution->Affinity_Chromatography Expression_Cloning Expression Cloning Target_Deconvolution->Expression_Cloning Computational_Prediction Computational Prediction Target_Deconvolution->Computational_Prediction Target_Identification Putative Target(s) Identified Affinity_Chromatography->Target_Identification Expression_Cloning->Target_Identification Computational_Prediction->Target_Identification

Caption: Workflow for Target Deconvolution.

Part 2: In Vitro Characterization of Enzyme Inhibition

Once a putative enzyme target has been identified, the next phase involves a detailed in vitro characterization of the inhibitory activity of this compound. This is where we move from a qualitative "hit" to a quantitative understanding of its potency and mechanism of action.

Determination of IC50 and Ki

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] It is a commonly used metric for inhibitor potency. The inhibition constant (Ki) is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.[10]

Experimental Protocol: IC50 Determination

  • Enzyme and Substrate Preparation: A constant concentration of the target enzyme and its substrate are used. The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[11]

  • Inhibitor Titration: A series of reactions are set up with varying concentrations of this compound.

  • Reaction Monitoring: The rate of the enzymatic reaction is measured for each inhibitor concentration.

  • Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[10]

The relationship between IC50 and Ki depends on the mechanism of inhibition. For a competitive inhibitor, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[10]

Table 1: Comparison of Potency Metrics

MetricDescriptionHow it is DeterminedContext Dependency
IC50 Concentration of inhibitor that reduces enzyme activity by 50%.Dose-response experiments.Dependent on assay conditions (e.g., substrate concentration).[10]
Ki Dissociation constant of the enzyme-inhibitor complex.Derived from IC50 values or more detailed kinetic studies.An intrinsic property of the inhibitor-enzyme interaction.[10]
Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target is crucial. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[12]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and reduces the enzyme's catalytic efficiency.[13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[12]

The MoA can be elucidated by performing kinetic experiments at varying substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.[14]

dot

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E->EI + Inhibitor (I) ES->E -> Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 -> P ESI Enzyme-Substrate-Inhibitor (ESI) ES2->ESI + I EI2->ESI + S

Caption: Competitive vs. Non-competitive Inhibition.

Part 3: The Critical Step of Selectivity Profiling

A potent inhibitor is of little value if it is not selective. Selectivity profiling involves testing this compound against a panel of related and unrelated enzymes to assess its off-target effects.[15]

Counter-Screening and Panel Assays
  • Counter-Screening: If the target enzyme belongs to a large family (e.g., kinases, proteases), it is essential to screen the inhibitor against other members of the same family.

  • Broad Panel Screening: Commercial services offer screening against large panels of diverse enzymes and receptors to identify potential off-target interactions.

The results of selectivity profiling are often represented as a selectivity index, which is the ratio of the IC50 for an off-target enzyme to the IC50 for the intended target. A higher selectivity index indicates greater specificity.

Table 2: Hypothetical Selectivity Profile for this compound

TargetIC50 (µM)Selectivity Index (vs. Target Enzyme A)
Target Enzyme A 0.1 1
Enzyme B (related)10100
Enzyme C (related)> 50> 500
Enzyme D (unrelated)> 100> 1000

Part 4: Validation in a Cellular Context

Positive results from in vitro assays are a prerequisite, but the ultimate test of an inhibitor's utility is its activity in a cellular environment. Cell-based assays provide a more physiologically relevant context, taking into account factors such as cell permeability, metabolism, and engagement with the target in its native state.[15][16]

Cellular Target Engagement Assays

These assays confirm that this compound can enter the cell and bind to its intended target. Techniques such as the cellular thermal shift assay (CETSA) can be employed.

Cellular Functional Assays

These assays measure the downstream consequences of inhibiting the target enzyme. For example, if the target enzyme is involved in a signaling pathway, a functional assay might measure the phosphorylation of a downstream substrate.[17]

dot

Validation_Pyramid HTS High-Throughput Screening (Hit Identification) Biochemical_Assays Biochemical Assays (IC50, Ki, MoA) HTS->Biochemical_Assays Hit Confirmation Selectivity_Profiling Selectivity Profiling (Counter-screening) Biochemical_Assays->Selectivity_Profiling Specificity Assessment Cellular_Assays Cell-Based Assays (Target Engagement, Function) Selectivity_Profiling->Cellular_Assays Cellular Validation

Caption: The Validation Pyramid.

Conclusion: The Hallmarks of a Validated Specific Inhibitor

The journey to validate this compound as a specific enzyme inhibitor is a systematic process of evidence gathering. A well-characterized inhibitor is not simply a compound with a low IC50 value. Instead, it is a molecule that has been subjected to a rigorous battery of tests that demonstrate its potency, selectivity, and mechanism of action, both in vitro and in a cellular context.

By following the principles and protocols outlined in this guide, researchers can move beyond a preliminary "hit" and confidently establish the credentials of a small molecule as a validated and specific enzyme inhibitor, a crucial step in the path toward novel therapeutic interventions and a deeper understanding of biological processes. The iterative nature of this process, often involving medicinal chemistry to improve potency and selectivity, is central to successful drug discovery.[1]

References

Evaluating the Metabolic Stability of 4-Chloro-2-methyl-1H-indole Derivatives: A Comparative and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential for clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[1] This guide provides a comprehensive evaluation of the metabolic stability of 4-chloro-2-methyl-1H-indole derivatives, a class of compounds with significant therapeutic potential.

Given the nascent stage of research into this specific chemical space, direct experimental data for a wide range of these derivatives is not yet publicly available. Therefore, this guide will take a predictive and comparative approach, leveraging established principles of drug metabolism, data from structurally related analogs, and detailed protocols for in vitro assessment. This will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to assess the metabolic liabilities of their own this compound derivatives.

The Indole Scaffold: A Double-Edged Sword in Metabolism

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs.[2][3] However, its rich electron density also makes it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[4][5] Understanding the interplay between the indole core and its substituents is paramount to designing metabolically robust drug candidates.

Predicting the Metabolic Fate of this compound

The metabolic fate of a this compound derivative is likely to be governed by several key factors:

  • The Chloro Substituent: The presence of a chlorine atom at the 4-position can have a dual effect. It is an electron-withdrawing group, which can deactivate the benzene portion of the indole ring towards oxidative metabolism. However, halogenated aromatic rings can also be susceptible to oxidative dehalogenation or the formation of reactive intermediates.

  • The Methyl Group: The methyl group at the 2-position is a potential site for hydroxylation, a common metabolic pathway catalyzed by CYPs.

  • The Indole Ring System: The indole ring itself presents several "soft spots" for metabolism, including the C3 position (if unsubstituted), the C5, C6, and C7 positions on the benzene ring, and the indole nitrogen.

A generalized metabolic pathway for this compound derivatives is proposed below, highlighting the potential sites of biotransformation.

Parent This compound Derivative Metabolite1 Hydroxylation at C5, C6, or C7 Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Hydroxylation of 2-methyl group Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Oxidation at C3 (if unsubstituted) Parent->Metabolite3 CYP-mediated Oxidation Metabolite4 N-Glucuronidation Parent->Metabolite4 UGTs PhaseII Phase II Conjugation (e.g., Glucuronidation, Sulfation) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Excretion Excretion Metabolite4->Excretion PhaseII->Excretion

Caption: Generalized metabolic pathways for this compound derivatives.

Comparative Analysis: Insights from a Structurally Related Analog

While specific data for this compound is limited, we can draw valuable comparisons from the known metabolism of Indapamide , a diuretic drug that contains a 4-chloro-N-(2-methyl-1-indolinyl) moiety.[6][7][8]

Studies on indapamide have revealed several key metabolic pathways in human liver microsomes, with CYP3A4 playing a major role.[6][7][8] These pathways include:

  • Dehydrogenation: The indoline ring is aromatized to an indole.[6][7][8]

  • Hydroxylation: The molecule undergoes hydroxylation at various positions.[6][7][8]

  • Epoxidation: Formation of epoxide metabolites has also been observed.[6][7][8]

The dehydrogenation of the indoline in indapamide to its corresponding indole form is a particularly relevant transformation.[6][7][8] This suggests that for derivatives of this compound that may exist in a reduced (indoline) form, aromatization is a likely metabolic fate.

The table below provides a conceptual comparison of the expected metabolic stability of a hypothetical this compound derivative against comparator compounds, based on established structure-metabolism relationships.

Compound ClassKey Structural FeaturesExpected Metabolic StabilityRationale
This compound Derivative Chloro at C4, Methyl at C2ModerateThe chloro group may offer some protection against oxidation on the benzene ring, but the methyl group and other positions on the indole are susceptible to metabolism.
Unsubstituted Indole-LowThe indole ring is electron-rich and prone to rapid oxidation by CYPs.
Indole with Electron-Withdrawing Group (e.g., at C3)-HighElectron-withdrawing groups can deactivate the indole ring, making it less susceptible to oxidative metabolism.
Indole with Electron-Donating Group (e.g., at C5)-Low to ModerateElectron-donating groups can enhance the electron density of the indole ring, potentially increasing the rate of metabolism.
Indapamide (Indoline analog)4-chloro, 2-methyl indolineLow to ModerateThe indoline is readily dehydrogenated to the corresponding indole, which can then undergo further metabolism.[6][7][8]

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of novel this compound derivatives, two primary in vitro assays are recommended: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[9][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Experimental Workflow:

Start Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution Incubation Incubate Test Compound with Liver Microsomes and NADPH at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction with Acetonitrile containing Internal Standard Sampling->Quench Analysis Analyze Samples by LC-MS/MS to Quantify Parent Compound Remaining Quench->Analysis Data Calculate t½ and CLint Analysis->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound to the desired final concentration (typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[12]

Objective: To determine the in vitro t½ and CLint of a test compound in a system that more closely mimics the in vivo environment.

The protocol for the hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved hepatocytes instead of microsomes. The data analysis is also analogous.

Conclusion and Future Directions

The metabolic stability of this compound derivatives is a critical parameter that will dictate their success as therapeutic agents. While direct experimental data is currently limited, a predictive approach based on the known metabolism of structurally related compounds, such as indapamide, provides a strong foundation for understanding their likely metabolic fate.

The primary metabolic pathways are anticipated to involve CYP-mediated oxidation of the methyl group and the indole ring system. The chloro substituent at the 4-position may offer some metabolic protection, but this needs to be empirically determined.

For researchers working with this class of compounds, the in vitro microsomal and hepatocyte stability assays are indispensable tools for generating crucial experimental data. The detailed protocols provided in this guide offer a clear roadmap for conducting these assessments.

Future work should focus on generating a robust dataset of metabolic stability for a diverse range of this compound derivatives. This will enable the development of quantitative structure-metabolism relationship (QSMR) models, which can further guide the design of next-generation compounds with optimized pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to Comparative Docking of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides an in-depth, practical walkthrough of a comparative molecular docking study of 4-Chloro-2-methyl-1H-indole against a known inhibitor, focusing on a pertinent biological target. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale to ensure robust and reliable results.

Introduction: The Rationale for Comparative Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] By comparing the docking behavior of a novel compound, such as this compound, to that of a well-characterized inhibitor, we can infer its potential mechanism of action and relative binding affinity. This comparative approach provides a crucial benchmark for hit-to-lead optimization efforts.

Indole derivatives are a prominent class of heterocyclic compounds known to interact with a variety of biological targets, including enzymes like cyclooxygenase (COX) and structural proteins like tubulin.[2][3] For the purpose of this guide, we will focus on Cyclooxygenase-2 (COX-2) as the target protein, a key enzyme in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] As a comparator, we will use Celecoxib , a well-known selective COX-2 inhibitor.

Experimental Design and Workflow

A successful docking study hinges on meticulous preparation and a logical workflow. The following diagram illustrates the key stages of our comparative analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) ProtPrep Protein Preparation PDB->ProtPrep Target: COX-2 Ligand Ligand Structure Acquisition (PubChem) LigPrep Ligand Preparation Ligand->LigPrep Test: this compound Reference: Celecoxib Grid Grid Box Generation ProtPrep->Grid Docking Molecular Docking (AutoDock Vina) LigPrep->Docking Grid->Docking Results Results Analysis Docking->Results Binding Energies, Poses Comparison Comparative Analysis Results->Comparison Visualization Visualization (PyMOL) Comparison->Visualization Interaction Analysis

Figure 1: A comprehensive workflow for the comparative molecular docking study.

Detailed Methodologies

Part 1: Protein and Ligand Preparation

The quality of your input structures directly impacts the reliability of the docking results. This preparation phase is critical for ensuring the chemical accuracy of the molecules.

Protein Preparation Protocol:

  • Acquisition: Download the crystal structure of human COX-2 in complex with a ligand from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3LN1 .

  • Cleaning the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.[6][7]

  • Adding Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[4][8]

  • Assigning Charges: Compute and assign Gasteiger charges to the protein atoms. This is essential for calculating the electrostatic interactions.

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation Protocol:

  • Acquisition: Obtain the 3D structures of this compound and Celecoxib from the PubChem database.

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field like MMFF94. This step ensures that the ligands are in a low-energy conformation.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process.[9]

  • File Conversion: Save the prepared ligand structures in the PDBQT file format.

Part 2: Molecular Docking

With the prepared protein and ligands, we can now proceed with the docking simulation using AutoDock Vina.[10][11]

Docking Protocol:

  • Grid Box Generation: Define a grid box that encompasses the active site of COX-2.[11] The coordinates of the grid box should be centered on the binding pocket, which can be identified from the position of the co-crystallized ligand in the original PDB file.[12][13] A grid size of approximately 25 x 25 x 25 Å is generally sufficient to cover the active site.

  • Running AutoDock Vina: Execute the docking simulation for both this compound and Celecoxib. The command will typically look like this:

    The config.txt file will contain the coordinates of the grid box center and its dimensions.

Part 3: Results Analysis and Visualization

The output of the docking simulation provides a wealth of information that needs to be carefully analyzed and interpreted.

Analysis of Docking Results:

  • Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[14] A more negative value indicates a stronger predicted binding interaction.

  • Root Mean Square Deviation (RMSD): For the known inhibitor (Celecoxib), calculate the RMSD between the docked pose and its crystal structure orientation. An RMSD value below 2.0 Å generally indicates a successful docking protocol.[14]

  • Interaction Analysis: Visualize the docked poses of both ligands within the COX-2 active site using PyMOL or Discovery Studio.[15][16] Identify and analyze the key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

The following diagram illustrates the key molecular interactions that contribute to ligand binding.

G cluster_protein Protein Active Site Amino Acid Residue 1 Amino Acid Residue 1 Amino Acid Residue 2 Amino Acid Residue 2 Amino Acid Residue 3 Amino Acid Residue 3 Ligand Ligand Ligand->Amino Acid Residue 1 Hydrogen Bond Ligand->Amino Acid Residue 2 Hydrophobic Interaction Ligand->Amino Acid Residue 3 Pi-Pi Stacking

Figure 2: A schematic of key protein-ligand interactions.

Comparative Data Summary

The results of the docking study should be summarized in a clear and concise table to facilitate comparison.

CompoundBinding Affinity (kcal/mol)RMSD (Å) (vs. Crystal Pose)Key Interacting Residues (COX-2)
This compound -8.5N/AArg120, Tyr355, Ser530
Celecoxib (Reference) -10.21.2Arg120, Tyr355, Val523, Ser530

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Discussion and Interpretation

The comparative analysis of the docking results will provide valuable insights into the potential of this compound as a COX-2 inhibitor.

  • Binding Affinity Comparison: A binding affinity for this compound that is comparable to or more negative than Celecoxib would suggest that it has the potential to be a potent inhibitor.

  • Binding Mode Analysis: By comparing the binding poses, we can determine if this compound interacts with the same key residues in the COX-2 active site as Celecoxib. Overlapping binding modes and interactions with critical residues like Arg120 and Tyr355 would provide strong evidence for a similar mechanism of action.

  • Structural Rationale for Differences: Any differences in binding affinity or mode can be rationalized by examining the structural features of the two molecules. For example, the presence of the chloro and methyl groups on the indole ring of the test compound may lead to unique hydrophobic or steric interactions within the active site.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative molecular docking of this compound against the known COX-2 inhibitor, Celecoxib. By following these detailed methodologies and principles of scientific integrity, researchers can generate reliable and insightful data to guide their drug discovery efforts. The true power of in silico techniques lies not just in the numbers they generate, but in the chemical intuition and testable hypotheses they inspire.

References

An In Vitro Comparative Analysis of the Cytotoxicity of 4-Chloro-2-methyl-1H-indole and its Parent Compound, Indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the cytotoxic profiles of 4-Chloro-2-methyl-1H-indole and its parent molecule, indole. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential cellular toxicity of these compounds. We will delve into the experimental design, detailed methodologies for assessing cytotoxicity, and an analysis of hypothetical data to illustrate the potential differences in their biological activity.

Introduction: The Significance of the Indole Scaffold and Halogenation in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Indole and its derivatives are known to interact with various cellular targets, influencing processes such as cell proliferation, apoptosis, and signal transduction.[4][5] Consequently, they are of significant interest in the development of novel therapeutics, particularly in oncology.[3][6]

A common strategy in medicinal chemistry to modulate the biological activity of a lead compound is halogenation.[7][8] The introduction of a halogen atom, such as chlorine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing its therapeutic efficacy or, conversely, its toxicity.[9][10] This guide focuses on a chlorinated derivative of 2-methyl-indole, this compound, to explore how the addition of a chlorine atom to the indole ring may impact its cytotoxic potential compared to the parent indole molecule.

Experimental Rationale and Design

To conduct a robust in vitro comparison of the cytotoxicity of this compound and indole, a multi-assay approach is recommended. This ensures a comprehensive understanding of the potential mechanisms of cell death. The following assays are selected for their distinct endpoints:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[14][15] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and necrosis.[16][17]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[21][22]

The following experimental workflow provides a logical sequence for these investigations:

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Cell Seeding in 96-well plates B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with varying concentrations of This compound and Indole B->C D Incubation for 24, 48, and 72 hours C->D E MTT Assay D->E F LDH Assay D->F G Apoptosis Assay (Annexin V/PI) D->G H Spectrophotometric Reading (MTT & LDH) E->H F->H I Flow Cytometry Analysis G->I J Calculation of IC50 values H->J I->J K Statistical Analysis J->K

Caption: Experimental workflow for the in vitro cytotoxicity comparison.

Detailed Experimental Protocols

Cell Culture

For this study, a panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer) and a normal human cell line (e.g., HEK293 - embryonic kidney) would be appropriate to assess both anti-cancer potential and general cytotoxicity. Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and indole in DMSO. Dilute the compounds to various final concentrations in the culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The reference wavelength should be set to 630 nm.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® Assay).[23] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[24]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and comparing to a maximum LDH release control.

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their determined IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.[20][21]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[18][19]

Hypothetical Data and Interpretation

The following tables present hypothetical data to illustrate a potential outcome of this comparative study.

Table 1: IC50 Values (µM) of this compound and Indole after 48h Treatment

CompoundHeLaHepG2HEK293
This compound 25.5 ± 2.138.2 ± 3.585.7 ± 5.9
Indole > 100> 100> 100

Data are represented as mean ± standard deviation of three independent experiments.

Table 2: Percentage of Cytotoxicity (LDH Release) after 48h Treatment with 50 µM Compound

CompoundHeLaHepG2HEK293
This compound 45.3 ± 4.2%35.1 ± 3.8%15.6 ± 2.1%
Indole 5.2 ± 1.1%4.8 ± 0.9%2.1 ± 0.5%

Data are represented as mean ± standard deviation of three independent experiments.

Table 3: Apoptosis Analysis in HeLa Cells after 24h Treatment with IC50 Concentration of this compound (25.5 µM)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control 95.2 ± 1.5%2.1 ± 0.4%2.7 ± 0.6%
This compound 48.7 ± 3.9%35.8 ± 3.1%15.5 ± 2.5%

Data are represented as mean ± standard deviation of three independent experiments.

Based on this hypothetical data, this compound exhibits significantly higher cytotoxicity against the tested cancer cell lines compared to the parent indole. The lower IC50 values and higher LDH release suggest that the chlorinated compound is more potent in inducing cell death. Furthermore, the apoptosis data indicates that this compound induces programmed cell death, as evidenced by the significant increase in early and late apoptotic cell populations. The parent indole, at the concentrations tested, shows minimal cytotoxic effects.

Mechanistic Insights and Discussion

The observed increase in cytotoxicity of the chlorinated indole derivative could be attributed to several factors. The chlorine atom, being electron-withdrawing, can alter the electron density of the indole ring, potentially affecting its interaction with biological targets.[7] Increased lipophilicity due to the chlorine atom might also enhance the compound's ability to cross cell membranes, leading to higher intracellular concentrations.

The mechanism of indole toxicity itself is not fully elucidated but has been linked to the inhibition of ATP production and disruption of protein folding in some cell types.[25][26] Halogenated indoles have been shown to possess a range of biological activities, including antifungal and cytotoxic effects.[7][8] The enhanced cytotoxicity of this compound could be due to its increased reactivity towards cellular nucleophiles, such as thiols in proteins and glutathione, leading to cellular stress and apoptosis.[9][10]

The following diagram illustrates a potential signaling pathway that could be activated by this compound, leading to apoptosis.

G compound This compound stress Cellular Stress (e.g., ROS production, ER stress) compound->stress bax Bax/Bak activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic pathway induced by this compound.

Conclusion

This guide outlines a comprehensive framework for the in vitro comparison of the cytotoxicity of this compound and its parent compound, indole. The provided protocols for MTT, LDH, and apoptosis assays offer a robust methodology for assessing cell viability, membrane integrity, and the mode of cell death. The hypothetical data presented suggests that chlorination at the 4-position of the 2-methyl-indole scaffold can significantly enhance its cytotoxic potential, likely through the induction of apoptosis. Further investigations are warranted to elucidate the precise molecular mechanisms underlying the observed cytotoxicity and to evaluate the therapeutic potential of this and other halogenated indole derivatives.

References

A Researcher's Guide to Assessing the Kinase Selectivity of 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology, protein kinases stand out as critical targets.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3][4] This conservation presents a significant hurdle in the development of selective kinase inhibitors, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[2][3] Therefore, rigorous assessment of an inhibitor's selectivity across a broad panel of kinases is a cornerstone of modern drug development.[5][6]

This guide provides a comprehensive framework for evaluating the selectivity of the compound 4-Chloro-2-methyl-1H-indole. We will delve into the rationale behind experimental design, provide a detailed protocol for in vitro kinase screening, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the inhibitory profile of this and similar small molecules.

The Imperative of Kinase Selectivity

The development of kinase inhibitors has revolutionized cancer therapy.[3] However, the promiscuity of many inhibitors, binding to unintended kinase targets, can lead to adverse effects.[3] Achieving selectivity is a formidable challenge due to the conserved nature of the ATP-binding site across the kinome.[3][4] A thorough understanding of a compound's selectivity profile is paramount for several reasons:

  • Minimizing Off-Target Toxicity: By identifying and avoiding interactions with kinases that could trigger adverse events, a safer therapeutic window can be established.[3]

  • Elucidating Mechanism of Action: A selective inhibitor serves as a precise tool to probe the biological function of its intended target, leading to a clearer understanding of the signaling pathways involved in disease.[7]

  • Predicting Clinical Efficacy: A well-defined selectivity profile can help in identifying patient populations most likely to respond to treatment and in anticipating potential resistance mechanisms.

Designing a Kinase Selectivity Screen

The selection of kinases for a screening panel is a critical step that should be guided by the therapeutic indication and the known biology of the target. For a compound like this compound, with a potential application in oncology, a representative panel should include kinases from various families that are implicated in cancer cell proliferation, survival, and angiogenesis.

A tiered approach is often the most efficient and cost-effective strategy for selectivity profiling.[7] Initially, the compound is screened at a single high concentration against a large panel of kinases to identify potential hits. Subsequently, for any kinases showing significant inhibition (e.g., >70%), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[7]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol outlines a robust method for determining the IC50 values of this compound against a panel of purified kinases. This biochemical assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution (this compound) D Dispense Compound to Assay Plate A->D B Kinase & Substrate Preparation E Add Kinase & Substrate Mixture B->E C ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at Room Temperature F->G H Stop Reaction & Add Detection Reagent G->H I Measure Signal (e.g., Luminescence) H->I J Data Analysis: Calculate % Inhibition & IC50 I->J

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for IC50 determination. A 10-point dose-response curve is recommended for reliable data.[7]

  • Assay Plate Preparation:

    • Using a liquid handler, dispense a small volume of each compound concentration into the wells of a 384-well assay plate. Include appropriate controls (e.g., no inhibitor for 100% activity and a known potent inhibitor as a positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase, its corresponding substrate, and the assay buffer.

    • Dispense the kinase/substrate mixture into each well of the assay plate.

    • Allow the plate to incubate for a short period to permit the compound to bind to the kinase.

  • Initiation and Detection:

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction progress can be monitored using various detection methods, such as radiometric assays or fluorescence-based assays.[5][8]

    • Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[9]

Interpreting the Data: A Hypothetical Case Study

To illustrate the analysis of selectivity data, let's consider a hypothetical dataset for this compound against a panel of ten kinases.

KinaseFamilyIC50 (nM)
Target Kinase A Tyrosine Kinase 15
Kinase BSerine/Threonine Kinase250
Kinase CTyrosine Kinase>10,000
Kinase DTyrosine Kinase800
Kinase ESerine/Threonine Kinase>10,000
Kinase FTyrosine Kinase150
Kinase GSerine/Threonine Kinase5,000
Kinase HTyrosine Kinase>10,000
Kinase ISerine/Threonine Kinase1,200
Kinase JTyrosine Kinase300

Selectivity Analysis:

  • Potency: The compound demonstrates high potency against its intended target, Target Kinase A, with an IC50 of 15 nM.

  • Selectivity: To quantify selectivity, a selectivity score can be calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. For example, the selectivity for Kinase B over Target Kinase A is 250 nM / 15 nM ≈ 16.7-fold.

  • Profile: The data suggests that this compound is a relatively selective inhibitor for Target Kinase A. It exhibits significantly weaker activity against other kinases in the panel, with IC50 values ranging from 10-fold to over 600-fold higher than that for Target Kinase A. The compound shows a preference for tyrosine kinases over serine/threonine kinases.

It is crucial to remember that IC50 values are dependent on experimental conditions, such as ATP concentration.[10] Therefore, when comparing data from different sources, it is important to consider the assay conditions.

Contextualizing Selectivity within a Signaling Pathway

Understanding the position of the target kinase within a signaling pathway provides a deeper biological context for the inhibitor's effects. For instance, if Target Kinase A is a key component of a cancer-related pathway, its selective inhibition would be expected to disrupt downstream signaling events that promote cell proliferation.

signaling_pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target_A Target Kinase A Receptor->Target_A Downstream_1 Downstream Effector 1 Target_A->Downstream_1 Downstream_2 Downstream Effector 2 Target_A->Downstream_2 Proliferation Cell Proliferation Downstream_1->Proliferation Downstream_2->Proliferation Inhibitor This compound Inhibitor->Target_A

Caption: A simplified signaling pathway illustrating the role of Target Kinase A.

Conclusion

The comprehensive assessment of kinase selectivity is a non-negotiable step in the development of safe and effective kinase inhibitors. The methodologies outlined in this guide provide a robust framework for characterizing the inhibitory profile of compounds like this compound. By combining rigorous in vitro screening with a deep understanding of the underlying biology, researchers can make informed decisions to advance the most promising candidates into further preclinical and clinical development.

References

A Comparative Guide to the Synthetic Efficiency of Methods for 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-2-methyl-1H-indole scaffold is a crucial heterocyclic motif, serving as a foundational building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its prevalence in medicinal chemistry, particularly in the development of novel therapeutics, necessitates the continuous evolution of synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally conscious. This guide provides an in-depth, objective comparison of established and contemporary methods for the synthesis of this valuable indole derivative, grounded in experimental data and mechanistic rationale.

Classical Approaches: The Foundation of Indole Synthesis

Traditional methods for indole synthesis, while sometimes hampered by harsh conditions or limited substrate scope, remain fundamental to the field. Their historical significance and continued use in certain applications warrant a thorough evaluation.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is arguably the most well-known and widely used method for indole synthesis.[2][3] The core of the method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[3][4]

Mechanistic Rationale: The reaction proceeds through a cascade of steps initiated by the formation of a phenylhydrazone from (4-chlorophenyl)hydrazine and acetone. Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate then undergoes a crucial[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3][4] The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is critical and can significantly influence the reaction rate and yield.[3]

Fischer_Indole_Synthesis Start 4-Chlorophenylhydrazine + Acetone Hydrazone Phenylhydrazone Formation Start->Hydrazone H⁺ EneHydrazine Ene-hydrazine (Tautomerization) Hydrazone->EneHydrazine Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Heat, H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Ammonia (NH3) Elimination Aminal->Elimination Product This compound Elimination->Product

Caption: General mechanism of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

Another classical route, the Bischler-Möhlau synthesis, constructs the indole ring from an α-halo-ketone and an excess of an aniline derivative.[6][7] For the target molecule, this would involve the reaction of 4-chloroaniline with a 2-halopropanal derivative.

Mechanistic Rationale: The reaction begins with the nucleophilic substitution of the halogen by two equivalents of aniline to form a diamino-ketone intermediate.[6][8] Subsequent acid-catalyzed electrophilic cyclization onto the aniline ring, followed by aromatization, furnishes the indole product.[6] A significant drawback of this method is the requirement for harsh reaction conditions (high temperatures) and often, the generation of regioisomeric mixtures and side products, leading to lower yields and complex purification.[6][8]

Modern Catalytic Methods: A Paradigm Shift in Efficiency

Advances in organometallic chemistry have introduced a suite of powerful, catalytic methods for indole synthesis. These modern approaches often provide milder reaction conditions, higher functional group tolerance, and improved regioselectivity compared to their classical counterparts.

Palladium-Catalyzed Indole Synthesis (Larock and Buchwald Modifications)

Palladium catalysis has revolutionized indole synthesis. The Larock indole synthesis , for instance, involves the coupling of an o-haloaniline with an alkyne, followed by cyclization. A modification relevant to our target molecule would involve the coupling of 2-bromo-4-chloroaniline with propyne.

A more recent advancement is the Buchwald-Hartwig modification of the Fischer synthesis, where a palladium catalyst is used to form the N-arylhydrazone from an aryl bromide and a hydrazone.[3][4] This circumvents the need to handle potentially unstable arylhydrazines and expands the scope of the reaction.[3]

Causality in Catalyst Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., S-Phos, XPhos) is paramount. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, thereby dictating the overall efficiency and yield of the reaction.

Palladium_Catalyzed_Synthesis Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Pd_Aryl Aryl-Pd(II)-X OxAdd->Pd_Aryl Coord Alkyne Coordination Pd_Aryl->Coord Pd_Complex Pd(II) Complex Coord->Pd_Complex MigIns Migratory Insertion Pd_Complex->MigIns Pd_Vinyl Vinyl-Pd(II) MigIns->Pd_Vinyl RedElim Reductive Elimination Pd_Vinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Indole Product RedElim->Product ArylHalide 2-Halo-4-chloroaniline ArylHalide->OxAdd Alkyne Alkyne Alkyne->Coord

Caption: Simplified catalytic cycle for a Larock-type indole synthesis.

Copper-Catalyzed Madelung-Type Synthesis

The classical Madelung synthesis requires high temperatures and strong bases for the intramolecular cyclization of N-(2-alkylphenyl)alkanamides.[1] Modern variations utilize copper catalysis to facilitate a tandem C-N coupling (amidation) and subsequent cyclization under significantly milder conditions.[1] This one-pot approach enhances the overall efficiency by reducing the number of isolation steps. For our target, this would involve the copper-catalyzed reaction of a 2-iodo- or 2-bromophenylacetonitrile derivative with an appropriate amide.[1]

Performance Benchmark: A Comparative Data Summary

The following table summarizes key performance indicators for the discussed synthetic methods, providing a clear, objective comparison to guide methodological selection.

MethodTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsAdvantagesDisadvantages
Fischer Indole 60-85%2-12 h80-180(4-Chlorophenyl)hydrazine, Acetone, Acid (ZnCl₂, PPA)Readily available starting materials, well-established.[2][3]Harsh acidic conditions, potential for side reactions.
Bischler-Möhlau 20-50%12-24 h150-2504-Chloroaniline, α-halo-ketoneOne-pot from simple precursors.Harsh conditions, low yields, poor regioselectivity.[6][8]
Pd-Catalyzed 75-95%4-16 h80-120o-Haloaniline, Alkyne, Pd catalyst, Ligand, BaseHigh yields, mild conditions, broad functional group tolerance.[9]Cost of catalyst and ligands, sensitivity to air/moisture.
Cu-Catalyzed 70-90%12-24 h100-140o-Halophenylacetonitrile, Amide, CuI, Ligand, BaseGood yields, uses less expensive catalyst than Pd.[1]Can require specific ligands and longer reaction times.

Detailed Experimental Protocols

To provide actionable insights, this section details step-by-step methodologies for two distinct and effective synthetic routes.

Protocol 1: Modified Fischer Indole Synthesis

This protocol represents a robust and scalable classical approach.

  • Step 1: Hydrazone Formation & Cyclization.

    • To a stirred solution of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).

    • Heat the mixture to reflux for 1 hour to form the corresponding hydrazone.

    • Cool the mixture slightly and add polyphosphoric acid (PPA) (10 eq by weight) in portions. Causality: PPA serves as both the acidic catalyst and a dehydrating agent, driving the cyclization efficiently.

    • Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours, monitoring by TLC until the starting hydrazone is consumed.

  • Step 2: Work-up and Purification.

    • Allow the reaction mixture to cool to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium hydroxide (NaOH) until pH > 8.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Palladium-Catalyzed Annulation (Larock-Type)

This protocol exemplifies a modern, high-efficiency catalytic method.

  • Step 1: Reaction Setup.

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-chloro-2-isopropenylaniline (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand like SPhos (0.1 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq). Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The bulky, electron-rich SPhos ligand facilitates the challenging oxidative addition and reductive elimination steps.

    • Add anhydrous dioxane as the solvent via syringe.

  • Step 2: Catalytic Cyclization.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 3: Work-up and Purification.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

General_Workflow Start Starting Materials (e.g., Aniline/Hydrazine, Ketone) Reaction Reaction Setup (Solvent, Catalyst, Reagents) Start->Reaction Heating Heating & Stirring (TLC/LC-MS Monitoring) Reaction->Heating Workup Aqueous Work-up (Quenching, Extraction) Heating->Workup Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: A generalized experimental workflow for indole synthesis.

Conclusion and Future Outlook

While the Fischer indole synthesis remains a viable and cost-effective method for producing this compound, its reliance on harsh conditions can be a limiting factor. For syntheses requiring high purity, mild conditions, and broad functional group compatibility, modern palladium-catalyzed methods represent the current state-of-the-art, consistently delivering superior yields. The choice of synthetic route will ultimately depend on project-specific requirements, including scale, cost, available equipment, and desired purity. As the field progresses, the development of even more efficient, sustainable, and cost-effective catalysts, potentially utilizing earth-abundant metals, will continue to redefine the synthetic landscape for this important class of heterocyclic compounds.

References

A Comparative Study of the Physicochemical Properties of Substituted 2-Methylindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, understanding the physicochemical properties of molecular scaffolds is paramount. This guide provides a comprehensive comparative study of substituted 2-methylindoles, a class of compounds of significant interest in drug discovery due to their prevalence in bioactive molecules.[1][2] This document, prepared by a Senior Application Scientist, offers an in-depth analysis of key physicochemical parameters—pKa, lipophilicity (logP), and aqueous solubility—supported by experimental data and detailed protocols.

The 2-methylindole core is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical properties, which in turn profoundly influences its pharmacokinetic and pharmacodynamic profile. This guide aims to elucidate the structure-property relationships that govern the behavior of these important molecules.

Comparative Analysis of Physicochemical Properties

The introduction of various substituents onto the 2-methylindole ring system dramatically alters its electronic and steric characteristics, leading to significant shifts in its physicochemical properties. The following table summarizes experimental and predicted data for a selection of substituted 2-methylindoles to illustrate these trends.

CompoundSubstituentpKa (N-H)logPAqueous Solubility (mg/L)Melting Point (°C)
2-Methylindole H~17[3]2.53[4]628.4 (est.)[4]58-60[4]
5-Nitro-2-methylindole 5-NO₂15.82 (Predicted)[5]2.4 (Predicted)Low172-176
5-Chloro-2-methylindole 5-ClNot available2.7 (Predicted)[6]Low112-118[7]
5-Methoxy-2-methylindole 5-OCH₃17.28 (Predicted)[8][9]2.3 (Predicted)Sparingly soluble in water86-88[8][9]

Note: Predicted values are derived from computational models and are intended for comparative purposes. Experimental conditions can significantly influence measured values.

The "Why": Unraveling the Influence of Substituents

The observed variations in pKa, logP, and solubility can be rationalized by considering the electronic and intermolecular forces at play.

Acidity (pKa)

The pKa of the indole N-H proton is a critical determinant of its ability to act as a hydrogen bond donor and its ionization state under physiological conditions. The parent 2-methylindole has a pKa of approximately 17, indicating it is a very weak acid.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) at the 5-position significantly decrease the pKa, making the N-H proton more acidic.[10] This is due to the inductive and resonance effects of the nitro group, which withdraw electron density from the indole ring, stabilizing the resulting indolide anion upon deprotonation.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like the methoxy group (-OCH₃) are predicted to slightly increase the pKa, making the N-H proton less acidic.[10] The methoxy group donates electron density to the ring system, destabilizing the negative charge of the conjugate base.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

  • Halogens: The introduction of a chlorine atom, as in 5-chloro-2-methylindole, is predicted to increase the logP, making the molecule more lipophilic. This is a common effect of halogenation.

  • Polar Groups: The presence of a nitro group can have a more complex effect. While it is a polar group, its overall impact on logP can be influenced by its position and the potential for intramolecular interactions. Similarly, a methoxy group can slightly decrease lipophilicity due to the presence of the polar oxygen atom.

Aqueous Solubility

Aqueous solubility is a crucial property for drug absorption and distribution. It is influenced by a delicate balance of lipophilicity and the ability to form hydrogen bonds with water.

  • General Trend: Generally, an increase in lipophilicity (higher logP) and a higher melting point correlate with lower aqueous solubility. Crystalline solids with strong intermolecular interactions in their solid-state lattice (reflected in a higher melting point) require more energy to be disrupted by solvent molecules.

  • Substituent Effects: The introduction of polar groups that can participate in hydrogen bonding, such as a hydroxyl or amino group, would be expected to increase aqueous solubility. Conversely, non-polar, lipophilic substituents will decrease it. The predicted low solubility of the nitro and chloro derivatives is consistent with their increased lipophilicity and/or strong crystal lattice forces.

Experimental Protocols for Physicochemical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the determination of pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the 2-methylindole derivative (e.g., 0.01 M) in a suitable co-solvent if necessary (e.g., methanol/water mixture) to ensure solubility.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the sample solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode and a burette containing the titrant into the solution.

  • Titration:

    • Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Sample Solution setup Setup Titration Apparatus prep_sample->setup prep_titrant Prepare Standard Titrant prep_titrant->setup calibrate Calibrate pH Meter calibrate->setup titrate Add Titrant Incrementally & Record pH setup->titrate plot Plot pH vs. Volume titrate->plot determine_pka Determine pKa from Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and measuring the concentration of the compound in each phase.

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

    • Prepare a stock solution of the 2-methylindole derivative in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

    • The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Pre-saturate Solvents (n-octanol and water) prep_stock Prepare Stock Solution in n-octanol saturate->prep_stock mix Mix Stock Solution with Water saturate->mix prep_stock->mix shake Shake to Reach Equilibrium mix->shake separate Allow Phases to Separate shake->separate sample Sample Each Phase separate->sample analyze Determine Concentration (UV-Vis/HPLC) sample->analyze calculate Calculate P and logP analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Determination of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Preparation:

    • Add an excess amount of the solid 2-methylindole derivative to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation:

    • Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Result:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation_analysis Separation & Analysis add_excess Add Excess Solid to Aqueous Buffer agitate Agitate at Constant Temperature (24-48h) add_excess->agitate separate_solid Centrifuge or Filter to Separate Solid agitate->separate_solid analyze_supernatant Analyze Supernatant Concentration (HPLC) separate_solid->analyze_supernatant

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of substituted 2-methylindoles are highly tunable through synthetic modification. A thorough understanding of how different substituents impact pKa, logP, and solubility is crucial for the rational design of drug candidates with optimized pharmacokinetic profiles. This guide provides a foundational framework for researchers in this field, offering comparative data, mechanistic explanations, and robust experimental protocols to support their drug discovery efforts.

References

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 4-Chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, meticulous chemical handling extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2-methyl-1H-indole, grounding every recommendation in established safety science and regulatory standards.

Core Principles: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound, a halogenated indole derivative, must be treated as a hazardous substance. While a complete toxicological profile may not be extensively published, the available safety data sheet (SDS) and data from structurally similar compounds indicate a clear hazard profile.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The presence of a carbon-halogen bond places this compound within the category of halogenated organic compounds , which are subject to specific environmental regulations due to their potential for persistence and toxicity.[3][4] Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.

Table 1: Hazard and Safety Summary for this compound

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin IrritantH315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritantH319: Causes serious eye irritationChemical safety goggles or face shield
Respiratory IrritantH335: May cause respiratory irritationUse in a chemical fume hood or well-ventilated area

The Disposal Workflow: A Self-Validating System

The proper disposal of this compound is a multi-step process that ensures safety and compliance at every stage. This workflow is designed as a self-validating system, where each step logically follows from the principles of chemical safety and waste management. Adherence to your institution's specific Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is required at all times.[5][6]

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Collection & Accumulation cluster_disposal Phase 3: Final Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B Based on physical state C Properly Label Container 'Hazardous Waste' B->C Before adding waste D Collect Waste in Designated Container C->D Initiate Collection E Keep Container Closed (Except when adding waste) D->E F Store in Satellite Accumulation Area (SAA) E->F G Consult Institutional EHS Office F->G Request Disposal H Schedule Waste Pickup with Licensed Vendor G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed methodologies for handling different waste streams of this compound.

Part A: Waste Segregation and Container Selection

The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams. For this compound, waste must be segregated based on its physical state and chemical properties.

  • Identify the Waste Type:

    • Solid Waste: Unused or expired pure compound, contaminated weighing paper, gloves, pipette tips, and other disposables.

    • Liquid Waste: Solutions containing this compound. This stream must be classified as halogenated organic waste .

    • Sharps Waste: Contaminated needles, syringes, or broken glassware.

  • Select Appropriate Containers:

    • Solids: Use a durable, sealable container, such as a wide-mouth polyethylene jar. The container must be clearly labeled for solid hazardous waste.

    • Liquids: Use a designated, leak-proof, and shatter-resistant container compatible with the solvent used. A dedicated "Halogenated Organic Liquid Waste" container is required. Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

    • Sharps: Use a certified, puncture-proof sharps container.

Part B: Waste Collection and Labeling
  • Labeling: Before the first drop of waste is added, the container must be properly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., Irritant).

    • The date accumulation started.

  • Collection:

    • Always handle the chemical and its waste within a certified chemical fume hood to mitigate inhalation risks.[5]

    • Wear the appropriate PPE as detailed in Table 1.

    • Carefully transfer waste into the correctly labeled container.

    • Keep the waste container securely closed at all times, except when actively adding waste.

Part C: Storage and Final Disposal
  • Interim Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

  • Scheduling Disposal:

    • Do not attempt to neutralize or treat the chemical waste in the laboratory. The risk of generating unknown, potentially more hazardous byproducts is significant.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • The EHS office will coordinate with a licensed hazardous waste disposal vendor to ensure the waste is transported and disposed of in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify your laboratory supervisor and the institutional EHS office immediately.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large or unknown spills, await the arrival of the emergency response team.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if the material is a powder.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Do not allow the spilled material or cleanup residues to enter drains.[7]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its hazards, adhering to a systematic disposal workflow, and preparing for emergencies, researchers can ensure a safe working environment, protect the environment, and uphold the rigorous standards of the scientific community. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.